molecular formula C10H12ClNO3 B6595638 N-Demethyl methylone hydrochloride CAS No. 38061-37-9

N-Demethyl methylone hydrochloride

货号: B6595638
CAS 编号: 38061-37-9
分子量: 229.66 g/mol
InChI 键: VOQSBBVXFGPYKJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

N-Demethyl methylone hydrochloride is a useful research compound. Its molecular formula is C10H12ClNO3 and its molecular weight is 229.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





属性

IUPAC Name

2-amino-1-(1,3-benzodioxol-5-yl)propan-1-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3.ClH/c1-6(11)10(12)7-2-3-8-9(4-7)14-5-13-8;/h2-4,6H,5,11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOQSBBVXFGPYKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC2=C(C=C1)OCO2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20747465
Record name 2-Amino-1-(2H-1,3-benzodioxol-5-yl)propan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20747465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38061-37-9
Record name 2-Amino-1-(2H-1,3-benzodioxol-5-yl)propan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20747465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Pharmacological Profile of 3,4-methylenedioxycathinone (MDC): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-methylenedioxycathinone (MDC), also known as β-keto-3,4-methylenedioxyamphetamine (βk-MDA), is a synthetic stimulant of the phenethylamine, amphetamine, and cathinone (B1664624) chemical classes.[1] It is the β-keto analog of 3,4-methylenedioxyamphetamine (MDA) and is also known to be the N-demethylated metabolite of methylone (3,4-methylenedioxy-N-methylcathinone, MDMC).[1][2] Structurally and pharmacologically, MDC is related to other psychoactive substances such as cathinone, the primary active alkaloid in the khat plant.[3] Due to its structural similarities to known psychoactive compounds, there is significant interest in understanding its detailed pharmacological profile to assess its potential for abuse and its mechanism of action on the central nervous system. This technical guide provides a comprehensive overview of the pharmacological properties of MDC, with a focus on its interactions with monoamine transporters.

Pharmacodynamics

The primary mechanism of action of 3,4-methylenedioxycathinone is the induction of monoamine release. It functions as a serotonin-norepinephrine-dopamine releasing agent (SNDRA).[1] This action is mediated by its interaction with the respective monoamine transporters: the serotonin (B10506) transporter (SERT), the norepinephrine (B1679862) transporter (NET), and the dopamine (B1211576) transporter (DAT). By promoting the release of these neurotransmitters from presynaptic nerve terminals, MDC increases their concentration in the synaptic cleft, leading to its stimulant and entactogenic effects.

Monoamine Transporter Interactions

The potency of MDC as a monoamine releasing agent has been quantified in vitro using rat brain synaptosomes. The half-maximal effective concentrations (EC₅₀) for the release of serotonin (5-HT), norepinephrine (NE), and dopamine (DA) are summarized in the table below. For comparative purposes, data for its parent compound, methylone, and its structural analog, MDA, are also included.

Compound5-HT Release EC₅₀ (nM)NE Release EC₅₀ (nM)DA Release EC₅₀ (nM)Reference
3,4-methylenedioxycathinone (MDC) 966 394 370 [1]
Methylone (MDMC)234–708140–270117–220[1]
MDA160–16247–108106–190[1]

As the data indicates, MDC is a potent releaser of all three monoamines, with a slightly higher potency for dopamine and norepinephrine compared to serotonin.

Signaling Pathways

The interaction of MDC with monoamine transporters initiates a cascade of events that leads to the non-vesicular release of neurotransmitters. This process, known as transporter-mediated release, is a hallmark of many psychostimulant amphetamine and cathinone derivatives.

Monoamine_Release_Pathway MDC 3,4-methylenedioxycathinone (MDC) Transporter Monoamine Transporter (DAT, NET, SERT) MDC->Transporter Binds to and reverses transporter function Efflux Monoamine Efflux Transporter->Efflux Mediates Synaptic_Cleft Increased Synaptic Monoamine Concentration Efflux->Synaptic_Cleft Receptor_Activation Postsynaptic Receptor Activation Synaptic_Cleft->Receptor_Activation Psychostimulant_Effects Psychostimulant & Entactogenic Effects Receptor_Activation->Psychostimulant_Effects

Figure 1: Simplified signaling pathway of MDC-induced monoamine release.

Experimental Protocols

The following section details the general methodologies employed in the key experiments cited for the characterization of MDC and related compounds.

Monoamine Release Assay (based on Dal Cason et al., 1997)

This in vitro assay is used to determine the potency of a compound to induce the release of radiolabeled monoamines from pre-loaded rat brain synaptosomes.

1. Synaptosome Preparation:

  • Male Sprague-Dawley rats are euthanized, and the brains are rapidly removed.

  • The corpus striatum (for dopamine release), hypothalamus (for norepinephrine release), and hippocampus (for serotonin release) are dissected on ice.

  • The tissue is homogenized in a sucrose (B13894) solution (e.g., 0.32 M sucrose) using a glass-Teflon homogenizer.

  • The homogenate is subjected to differential centrifugation to isolate the P2 fraction, which is enriched in synaptosomes.

  • The final synaptosomal pellet is resuspended in a physiological buffer (e.g., Krebs-Henseleit buffer).

2. Radiolabeling and Release Assay:

  • Aliquots of the synaptosomal suspension are incubated with a low concentration of a radiolabeled monoamine ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin) to allow for uptake into the nerve terminals.

  • After incubation, the synaptosomes are washed to remove excess radiolabel.

  • The pre-loaded synaptosomes are then exposed to various concentrations of the test compound (e.g., MDC).

  • The amount of radioactivity released into the supernatant is measured by liquid scintillation counting.

  • The EC₅₀ value, which is the concentration of the compound that produces 50% of the maximal release, is calculated from the concentration-response curve.

Release_Assay_Workflow cluster_prep Synaptosome Preparation cluster_assay Release Assay Brain_Dissection Brain_Dissection Homogenization Homogenization Brain_Dissection->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Resuspension Resuspension Centrifugation->Resuspension Radiolabeling Radiolabeling Resuspension->Radiolabeling Washing Washing Radiolabeling->Washing Drug_Incubation Drug_Incubation Washing->Drug_Incubation Measurement Measurement Drug_Incubation->Measurement

Figure 2: General workflow for a monoamine release assay.

Conclusion

3,4-methylenedioxycathinone (MDC) is a potent serotonin-norepinephrine-dopamine releasing agent. Its pharmacological activity is primarily driven by its interaction with and reversal of the function of monoamine transporters. While quantitative data on its binding affinity to these transporters is currently lacking in the public domain, its potency as a releasing agent is well-documented and comparable to other known psychostimulants. The information presented in this guide provides a foundational understanding of the pharmacological profile of MDC, which is crucial for researchers in the fields of pharmacology, toxicology, and drug development. Further research is warranted to fully elucidate its receptor binding profile and in vivo pharmacokinetics and pharmacodynamics.

References

In Vitro Metabolism of Methylone to 3,4-Methylenedioxycathinone (MDC): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylone (3,4-methylenedioxy-N-methylcathinone) is a synthetic cathinone (B1664624) that has gained attention in both clinical and forensic toxicology. Understanding its metabolic fate is crucial for predicting its pharmacokinetic profile, potential drug-drug interactions, and toxicological effects. One of the primary metabolic pathways for methylone is N-demethylation to form 3,4-methylenedioxycathinone (MDC), also known as normethylone.[1] This transformation is primarily mediated by the cytochrome P450 (CYP) enzyme system, with CYP2D6 playing a major role.[1][2][3][4] This technical guide provides an in-depth overview of the in vitro metabolism of methylone to MDC, including quantitative data, detailed experimental protocols, and visualizations of the metabolic pathway and experimental workflow.

Data Presentation: Quantitative Analysis of Methylone Metabolism

The following table summarizes the available quantitative data on the in vitro metabolism of methylone. It is important to note that while the N-demethylation to MDC is a known pathway, specific kinetic parameters for the formation of MDC are not extensively reported in the scientific literature. The provided data from Pedersen et al. (2013) describes the overall metabolism of methylone, with a focus on the formation of its major metabolite, dihydroxymethcathinone, which proceeds via a separate O-demethylenation pathway.

ParameterValueIn Vitro SystemEnzyme(s)Reference
Overall Methylone Metabolism Kinetics (leading to dihydroxymethcathinone)
Km1 (High-affinity component)19.0 ± 4.2 µMHuman Liver MicrosomesCYP2D6 (primary)Pedersen et al., 2013[2][3][4]
Vmax1 (High-affinity component)0.046 ± 0.005 nmol/min/mg proteinHuman Liver MicrosomesCYP2D6 (primary)Pedersen et al., 2013[2][3][4]
Km2 (Low-affinity component)1953 ± 761 µMHuman Liver MicrosomesCYP1A2, CYP2B6, CYP2C19 (minor)Pedersen et al., 2013[2][3][4]
Vmax2 (Low-affinity component)0.22 ± 0.04 nmol/min/mg proteinHuman Liver MicrosomesCYP1A2, CYP2B6, CYP2C19 (minor)Pedersen et al., 2013[2][3][4]
Enzyme Contribution to Methylone Metabolism
Primary Metabolizing EnzymeCYP2D6Human Liver MicrosomesCYP2D6Pedersen et al., 2013[2][3][4]
Minor Contributing EnzymesCYP1A2, CYP2B6, CYP2C19Human Liver MicrosomesCYP1A2, CYP2B6, CYP2C19Pedersen et al., 2013[2][3][4]

Signaling Pathway and Experimental Workflow Visualizations

To visually represent the metabolic conversion and the process to study it, the following diagrams have been generated using the DOT language.

cluster_pathways Metabolic Pathways of Methylone Methylone Methylone (3,4-methylenedioxy-N-methylcathinone) MDC MDC (3,4-methylenedioxycathinone) Methylone->MDC N-demethylation (CYP2D6 >> CYP1A2, CYP2B6, CYP2C19) HHMC HHMC (3,4-dihydroxy-N-methylcathinone) Methylone->HHMC O-demethylenation (CYP2D6) HMMC HMMC (4-hydroxy-3-methoxy-N-methylcathinone) HHMC->HMMC O-methylation (COMT)

Metabolic pathways of methylone.

cluster_prep Preparation cluster_incubation Incubation cluster_termination Reaction Termination & Sample Preparation cluster_analysis Analysis A Prepare Reagents: - Human Liver Microsomes (HLM) - Methylone Stock Solution - NADPH Regenerating System - Phosphate Buffer (pH 7.4) B Pre-incubate HLM, Methylone, and Buffer at 37°C A->B C Initiate Reaction by adding NADPH Regenerating System B->C D Incubate at 37°C with shaking (e.g., for 0, 5, 15, 30, 60 min) C->D E Terminate Reaction (e.g., add ice-cold acetonitrile) D->E F Centrifuge to Pellet Protein E->F G Collect Supernatant F->G H LC-MS/MS Analysis for Methylone and MDC G->H I Data Analysis: - Quantify concentrations - Determine kinetic parameters H->I

References

The Neuropharmacological Profile of N-Demethyl Methylone Hydrochloride (MDC): A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Demethyl methylone hydrochloride (MDC), also known as 3,4-methylenedioxycathinone (MDCATH), is the primary N-demethylated metabolite of the synthetic cathinone (B1664624) methylone. Emerging research indicates that MDC is not merely an inactive byproduct but a pharmacologically active compound that readily crosses the blood-brain barrier and contributes to the overall psychoactive effects of its parent compound. This technical guide provides an in-depth analysis of the mechanism of action of MDC, focusing on its interaction with monoamine transporters. Quantitative data from in vitro studies are presented, alongside detailed experimental protocols for key assays and visual representations of relevant biological pathways and workflows to support further research and drug development efforts.

Introduction

Methylone (3,4-methylenedioxy-N-methylcathinone) is a synthetic cathinone that has been identified as a widely abused psychoactive substance. Its pharmacological effects are primarily attributed to its interaction with the monoamine transporters for dopamine (B1211576) (DAT), serotonin (B10506) (SERT), and norepinephrine (B1679862) (NET).[1] Hepatic metabolism is a critical factor in the disposition and pharmacological activity of many psychoactive compounds. For methylone, a principal metabolic pathway is N-demethylation, which results in the formation of N-demethyl methylone (MDC).[2][3] Studies have demonstrated that MDC is not only present in significant concentrations in the plasma and brain following methylone administration but is also pharmacologically active, contributing to the overall neurochemical and behavioral effects.[2] This guide focuses specifically on the mechanism of action of MDC hydrochloride, providing a detailed examination of its interaction with monoamine transporters.

Metabolic Pathway of Methylone to MDC

Methylone undergoes phase I metabolism in the liver, primarily through two main pathways: O-demethylenation and N-demethylation.[2][3] The N-demethylation pathway, catalyzed by cytochrome P450 enzymes, yields N-demethyl methylone (MDC). This metabolic conversion is a crucial step in understanding the complete pharmacological profile of methylone, as the resulting metabolite, MDC, is itself a psychoactive compound.

Metabolic Pathway of Methylone to N-Demethyl Methylone Methylone Methylone (3,4-methylenedioxy-N-methylcathinone) Enzyme CYP450 Enzymes (N-demethylation) Methylone->Enzyme MDC N-Demethyl Methylone (MDC) (3,4-methylenedioxycathinone) Enzyme->MDC Metabolism

Metabolism of Methylone to MDC

Mechanism of Action at Monoamine Transporters

The primary mechanism of action for N-demethyl methylone (MDC) involves its interaction with the presynaptic monoamine transporters: the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET). These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating the signaling process.

In vitro studies have characterized MDC as a substrate-type releaser at these transporters.[2] This means that MDC is not only transported into the presynaptic neuron by the monoamine transporters but also induces the reverse transport, or efflux, of endogenous monoamines (dopamine, serotonin, and norepinephrine) from the neuron into the synaptic cleft. This leads to a significant increase in the extracellular concentrations of these neurotransmitters, which is the underlying cause of its stimulant and psychoactive effects.

Quantitative Data: In Vitro Inhibition of Monoamine Transporter Uptake

The potency of MDC at the human monoamine transporters has been quantified through in vitro uptake inhibition assays using human embryonic kidney (HEK) 293 cells stably expressing the respective transporters. The half-maximal inhibitory concentrations (IC50) provide a measure of the drug's potency in blocking the reuptake of the natural neurotransmitters.

CompoundTransporterIC50 (nM)
N-Demethyl Methylone (MDC) hNET133 ± 19
hDAT637 ± 111
hSERT2507 ± 355
Methylone (for comparison)hNET58 ± 6
hDAT452 ± 59
hSERT1269 ± 123

Data sourced from Luethi et al. (2019).[1]

These data indicate that N-demethylation of methylone to MDC decreases its overall potency at all three monoamine transporters.[1] However, MDC remains a potent inhibitor, particularly at the norepinephrine and dopamine transporters, with pharmacologically relevant concentrations.

Experimental Protocols

The characterization of this compound's mechanism of action relies on established in vitro assays. The following sections provide detailed, representative protocols for the key experiments used to determine monoamine transporter interaction.

Radioligand Binding Assay for Monoamine Transporters

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound for the dopamine, serotonin, and norepinephrine transporters.

Objective: To determine the concentration of a test compound that displaces 50% of a specific radioligand from its binding site on the transporter (IC50) and to calculate the inhibitory constant (Ki).

Materials:

  • HEK293 cells stably expressing human DAT, SERT, or NET

  • Cell culture medium and reagents

  • Phosphate-buffered saline (PBS)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • Radioligands: [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET

  • Unlabeled inhibitors for non-specific binding determination (e.g., GBR 12909 for DAT, fluoxetine (B1211875) for SERT, desipramine (B1205290) for NET)

  • Test compound (this compound)

  • 96-well microplates

  • Cell harvester and glass fiber filters (e.g., GF/B or GF/C)

  • Scintillation cocktail and scintillation counter

Procedure:

  • Cell Membrane Preparation:

    • Culture HEK293 cells expressing the target transporter to approximately 80-90% confluency.

    • Harvest the cells by scraping and centrifuge at 1,000 x g for 10 minutes at 4°C.

    • Wash the cell pellet with ice-cold PBS and centrifuge again.

    • Resuspend the pellet in ice-cold assay buffer and homogenize using a glass-Teflon homogenizer.

    • Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.

    • Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold assay buffer.

    • Determine the protein concentration of the membrane preparation using a suitable method (e.g., Bradford or BCA assay).

  • Binding Assay:

    • In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and each concentration of the test compound.

    • Total Binding: Add 50 µL of assay buffer, 50 µL of the specific radioligand at a concentration near its Kd, and 100 µL of the membrane preparation.

    • Non-specific Binding: Add 50 µL of a high concentration of the appropriate unlabeled inhibitor (e.g., 10 µM), 50 µL of the radioligand, and 100 µL of the membrane preparation.

    • Test Compound: Add 50 µL of varying concentrations of this compound, 50 µL of the radioligand, and 100 µL of the membrane preparation.

    • Incubate the plate at room temperature for 60-120 minutes with gentle agitation to reach equilibrium.

  • Filtration and Counting:

    • Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester.

    • Wash the filters three to five times with ice-cold wash buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC50 value from the curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand Binding Assay Workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Culture Culture Transfected HEK293 Cells Harvest Harvest and Homogenize Cells Culture->Harvest Centrifuge Centrifuge to Isolate Membranes Harvest->Centrifuge Incubate Incubate Membranes with Radioligand & Test Compound Centrifuge->Incubate Filter Filter to Separate Bound & Unbound Ligand Incubate->Filter Count Scintillation Counting Filter->Count Calculate Calculate Specific Binding Count->Calculate Curve Generate Competition Curve & Determine IC50 Calculate->Curve Ki Calculate Ki using Cheng-Prusoff Equation Curve->Ki

Workflow for Radioligand Binding Assay
Neurotransmitter Uptake Inhibition Assay

This protocol details a method to measure the functional inhibition of monoamine transporters by a test compound.

Objective: To determine the concentration of a test compound that inhibits the uptake of a radiolabeled neurotransmitter by 50% (IC50).

Materials:

  • HEK293 cells stably expressing human DAT, SERT, or NET

  • Cell culture medium and reagents

  • Krebs-Ringer-HEPES (KRH) buffer

  • Radiolabeled neurotransmitters: [³H]dopamine, [³H]serotonin, or [³H]norepinephrine

  • Unlabeled inhibitors for non-specific uptake determination (e.g., cocaine for DAT, fluoxetine for SERT, desipramine for NET)

  • Test compound (this compound)

  • 96-well microplates

  • Scintillation cocktail and scintillation counter

Procedure:

  • Cell Plating:

    • Plate the transfected HEK293 cells in a 96-well plate at an appropriate density and allow them to adhere and grow for 24-48 hours.

  • Uptake Assay:

    • On the day of the assay, aspirate the culture medium and wash the cells once with KRH buffer.

    • Pre-incubate the cells for 10-15 minutes at room temperature with KRH buffer containing varying concentrations of the test compound or the unlabeled inhibitor (for non-specific uptake).

    • Initiate the uptake by adding the radiolabeled neurotransmitter to each well.

    • Incubate for a short period (e.g., 5-15 minutes) at 37°C. The incubation time should be within the linear range of uptake.

    • Terminate the uptake by rapidly aspirating the buffer and washing the cells three times with ice-cold KRH buffer.

  • Cell Lysis and Counting:

    • Lyse the cells in each well with a lysis buffer (e.g., 1% SDS).

    • Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate the specific uptake by subtracting the non-specific uptake (in the presence of a high concentration of unlabeled inhibitor) from the total uptake.

    • Plot the percentage of specific uptake against the log concentration of the test compound.

    • Determine the IC50 value from the resulting dose-response curve using non-linear regression analysis.

Uptake Inhibition Assay Workflow cluster_cell_prep Cell Preparation cluster_uptake_assay Uptake Assay cluster_data_analysis Data Analysis Plate Plate Transfected HEK293 Cells Wash Wash Cells with Assay Buffer Plate->Wash Preincubate Pre-incubate with Test Compound Wash->Preincubate Add_Radioligand Initiate Uptake with Radiolabeled Neurotransmitter Preincubate->Add_Radioligand Terminate Terminate Uptake and Wash Cells Add_Radioligand->Terminate Lyse Lyse Cells & Scintillation Counting Terminate->Lyse Calculate_Uptake Calculate Specific Uptake Lyse->Calculate_Uptake Determine_IC50 Determine IC50 from Dose-Response Curve Calculate_Uptake->Determine_IC50

Workflow for Neurotransmitter Uptake Inhibition Assay

Conclusion

This compound (MDC) is a pharmacologically active metabolite of methylone that acts as a substrate-type releaser at monoamine transporters. Its ability to inhibit the reuptake and promote the efflux of dopamine, norepinephrine, and serotonin underlies its psychoactive properties. While less potent than its parent compound, methylone, MDC's significant activity at DAT and NET, combined with its ability to penetrate the central nervous system, indicates that it plays a substantial role in the overall pharmacological effects observed after methylone ingestion. The quantitative data and detailed experimental protocols provided in this guide offer a foundation for further research into the neuropharmacology of MDC and other synthetic cathinones, which is essential for understanding their potential for abuse and for the development of potential therapeutic interventions.

References

Neurochemical Profile of N-Demethyl Methylone (MDC): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

N-Demethyl methylone, known scientifically as 3,4-methylenedioxycathinone (MDC), is the primary N-demethylated metabolite of the synthetic cathinone (B1664624) methylone (bk-MDMA).[1] As a pharmacologically active compound, MDC contributes significantly to the neurochemical and behavioral effects observed after the administration of its parent drug.[1][2] This document provides a comprehensive technical overview of the neurochemical effects of MDC, focusing on its interactions with monoamine transporter systems. Key findings indicate that MDC functions as a potent, substrate-type releasing agent at dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506) transporters.[2] Furthermore, pharmacokinetic data reveal that MDC readily crosses the blood-brain barrier, unlike hydroxylated metabolites, establishing its role as a centrally active substance.[1] This guide synthesizes quantitative data, details common experimental methodologies, and provides visual diagrams of metabolic and neurochemical pathways to serve as a resource for the scientific community.

Pharmacodynamics

The primary mechanism of action for N-Demethyl methylone (MDC) is its interaction with plasma membrane monoamine transporters.[2] Like its parent compound and other related phenethylamines, MDC functions as a non-selective substrate for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[2][3]

As a substrate-type releaser, MDC is transported into the presynaptic neuron. This action promotes a reversal of the transporter's normal function, leading to a non-exocytotic efflux of monoamine neurotransmitters from the cytoplasm into the synaptic cleft.[2][4] In vivo microdialysis studies in rats have confirmed that systemic administration of MDC results in significant elevations in extracellular levels of both dopamine and serotonin in the brain.[1][2] This surge in synaptic monoamine concentrations is the primary driver of the compound's stimulant and psychoactive effects.

Quantitative Analysis of Monoamine Transporter Activity

In vitro studies using rat brain synaptosomes have quantified the potency of MDC as a monoamine releasing agent. The half-maximal effective concentrations (EC50) for inducing neurotransmitter release are summarized in the table below. The data demonstrate that MDC is a potent releaser at all three monoamine transporters, with the highest potency observed at the norepinephrine transporter.

CompoundTransporterEC50 for Release (nM) [Mean ± SEM]
N-Demethyl methylone (MDC) DAT737 ± 113
NET143 ± 27
SERT483 ± 57
Data sourced from release assays in rat brain synaptosomes.[2]

Pharmacokinetics: Central Nervous System Penetration

A critical factor in the neurochemical activity of a substance is its ability to penetrate the blood-brain barrier (BBB). Studies comparing methylone and its primary metabolites have shown that N-Demethyl methylone (MDC) is highly effective at entering the brain. In contrast, the hydroxylated metabolites 3,4-dihydroxy-N-methylcathinone (HHMC) and 4-hydroxy-3-methoxy-N-methylcathinone (HMMC) show very poor brain penetration.[1] This is attributed to their increased polarity and subsequent conjugation in plasma.[1]

The significant central activity of MDC is demonstrated by its high brain-to-plasma concentration ratio, which is comparable to that of the parent drug, methylone.[1]

CompoundBrain-to-Plasma RatioCentral Activity
Methylone≥ 3 (Range: 3–14)Yes
N-Demethyl methylone (MDC) ≥ 3 (Range: 3–12)Yes
HHMC (Hydroxylated Metabolite)≤ 0.2 (Range: 0.01–0.2)No
HMMC (Hydroxylated Metabolite)≤ 0.2 (Range: 0.01–0.2)No
Data derived from studies in Sprague-Dawley rats.[1]

These findings confirm that the behavioral and neurochemical effects resulting from systemic methylone administration are directly related to the brain concentrations of both the parent compound and its N-demethylated metabolite, MDC.[1]

Experimental Protocols & Methodologies

The quantitative data presented in this guide are primarily derived from in vitro neurotransmitter release assays and in vivo microdialysis studies. The methodologies for these key experiments are detailed below.

In Vitro Monoamine Transporter Release Assay

This assay measures a compound's ability to induce neurotransmitter release from isolated nerve terminals (synaptosomes).

Objective: To determine the potency (EC50) of a test compound (e.g., MDC) as a substrate-type releaser at DAT, NET, and SERT.

Methodology:

  • Synaptosome Preparation: Brain tissue is rapidly dissected from rodents (e.g., Sprague-Dawley rats). For DAT assays, the striatum is used. For NET and SERT assays, whole brain tissue minus the striatum and cerebellum is typically used. The tissue is homogenized in a sucrose (B13894) buffer and centrifuged to isolate the synaptosomes.[4]

  • Radiolabel Loading: Synaptosomes are incubated with a low concentration of a radiolabeled substrate to load the nerve terminals.

    • For DAT and NET: [³H]MPP⁺ (1-methyl-4-phenylpyridinium).[4]

    • For SERT: [³H]5-HT (serotonin).[4]

  • Superfusion: The loaded synaptosomes are transferred to a superfusion apparatus. They are continuously washed with a buffer to establish a stable baseline of radiolabel efflux.

  • Compound Administration: The test compound (MDC) is added to the superfusion buffer across a range of concentrations.

  • Sample Collection & Analysis: Fractions of the superfusate are collected at regular intervals. The amount of radioactivity in each fraction is quantified using liquid scintillation counting.

  • Data Analysis: The increase in radioactivity efflux above baseline following drug administration is calculated. These values are plotted against the drug concentrations to generate a dose-response curve, from which the EC50 value is determined.

In Vivo Microdialysis

This technique is used to measure neurotransmitter concentrations in the extracellular fluid of specific brain regions in living animals.

Objective: To determine if a test compound (e.g., MDC) increases extracellular dopamine and serotonin levels in the brain in vivo.

Methodology:

  • Surgical Implantation: A guide cannula is stereotaxically implanted into a specific brain region of an anesthetized rat (e.g., the nucleus accumbens).[5]

  • Recovery: The animal is allowed to recover from surgery.

  • Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) solution at a slow, constant flow rate.

  • Baseline Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a stable baseline concentration of neurotransmitters.

  • Drug Administration: The test compound (MDC) is administered to the animal (e.g., via intravenous or subcutaneous injection).

  • Post-Treatment Collection: Dialysate sampling continues for a set period following drug administration.

  • Sample Analysis: The concentrations of dopamine and serotonin in the dialysate samples are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-EC).[1]

  • Data Analysis: Neurotransmitter concentrations are typically expressed as a percentage change from the average baseline concentration.

Visualizations

Metabolic Pathway of Methylone

Methylone Methylone (bk-MDMA) mid1 Methylone->mid1 MDC N-Demethyl methylone (MDC) HHMC HHMC / HMMC (Hydroxylated Metabolites) mid1->MDC N-Demethylation (e.g., CYP2D6) mid1->HHMC O-Demethylenation mid2

Caption: Metabolic conversion of Methylone to its primary metabolites.
Mechanism of Action at the Synapse

Presynaptic Terminal cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft Vesicle Vesicles (DA, 5-HT, NE) DAT DAT DA DA DAT->DA Reverses Transport SERT SERT SHT 5-HT SERT->SHT NET NET NE NE NET->NE MDC MDC MDC->DAT Binds & Enters MDC->SERT MDC->NET

Caption: MDC acts as a substrate, reversing monoamine transporters.
Workflow for In Vitro Release Assay

A 1. Brain Tissue Dissection (e.g., Rat Striatum) B 2. Homogenization & Centrifugation to Isolate Synaptosomes A->B C 3. Incubation with Radiolabeled Neurotransmitter ([3H]Substrate) B->C D 4. Transfer to Superfusion System & Establish Baseline Efflux C->D E 5. Add Test Compound (MDC) at Various Concentrations D->E F 6. Collect Superfusate Fractions Over Time E->F G 7. Quantify Radioactivity (Liquid Scintillation) F->G H 8. Plot Dose-Response Curve & Calculate EC50 G->H

Caption: Experimental workflow for synaptosome release assays.

References

An In-depth Technical Guide on the Receptor Binding Affinity of 3,4-Methylenedioxycathinone

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the receptor binding affinity of 3,4-methylenedioxycathinone (MDC), also known as methylone. It is intended for researchers, scientists, and drug development professionals, offering detailed quantitative data, experimental methodologies, and visual representations of key biological processes.

Core Findings on Receptor Binding Affinity

3,4-Methylenedioxycathinone, the β-keto analogue of 3,4-methylenedioxymethamphetamine (MDMA), primarily exerts its pharmacological effects by interacting with monoamine transporters.[1][2] It functions as a non-selective inhibitor of the dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT) transporters.[3][4] Furthermore, methylone acts as a substrate for these transporters, inducing the release of monoamines by reversing the normal direction of transporter flux.[1][2][5] This dual action as both a reuptake inhibitor and a releasing agent contributes to its psychoactive effects.[1][2]

In comparison to MDMA, methylone exhibits a lower affinity for the serotonin transporter but similar affinities for the norepinephrine and dopamine transporters.[6] Notably, its affinity for the vesicular monoamine transporter 2 (VMAT2) is significantly lower than that of MDMA.[6] While methylone shows some activity as a partial agonist at certain serotonin receptors (5-HT1A, 5-HT1B, 5-HT1D), it lacks significant affinity for the 5-HT2A and 5-HT2C receptors, which may account for its reported absence of psychedelic effects.[6]

Quantitative Receptor Binding Data

The following table summarizes the quantitative data on the receptor binding and uptake inhibition potencies of 3,4-methylenedioxycathinone.

TargetParameterValue (nM)Species/SystemReference
Dopamine Transporter (DAT) Ki2730 ± 200Rat[7]
IC504820Rat[7]
IC504100Rat Brain Synaptosomes[5]
Norepinephrine Transporter (NET) IC502600Rat Brain Synaptosomes[5]
Serotonin Transporter (SERT) IC5033490Rat Brain Synaptosomes[5]

Experimental Protocols

Radioligand Binding Assays

Radioligand binding assays are a fundamental technique used to quantify the affinity of a ligand, such as methylone, for a specific receptor or transporter.[8][9]

Objective: To determine the equilibrium dissociation constant (Ki) of a test compound.

General Protocol:

  • Membrane Preparation:

    • Tissues (e.g., rat brain regions) or cells expressing the target receptor are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).[10]

    • The homogenate is centrifuged to pellet the membranes containing the receptors.[10]

    • The membrane pellet is washed and resuspended in an appropriate assay buffer.[10]

  • Assay Incubation:

    • The membrane preparation is incubated in multi-well plates with a specific radioligand (a radioactively labeled drug that binds to the target) and varying concentrations of the unlabeled test compound (methylone).[9][10]

    • The incubation is carried out at a specific temperature (e.g., 30°C or 35°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes).[10]

  • Separation of Bound and Free Radioligand:

    • The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.[10]

    • The filters are washed with ice-cold buffer to remove any unbound radioligand.[10]

  • Quantification:

    • The radioactivity retained on the filters is measured using a scintillation counter.[10]

    • Non-specific binding is determined in the presence of a high concentration of an unlabeled drug that saturates the target receptors.

  • Data Analysis:

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

    • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]

Neurotransmitter Uptake Inhibition Assays

These assays measure the ability of a compound to block the reuptake of neurotransmitters into cells or synaptosomes.

Objective: To determine the concentration of a test compound that inhibits 50% of the specific uptake of a radiolabeled neurotransmitter (IC50).

General Protocol:

  • Preparation of Synaptosomes or Transfected Cells:

    • Synaptosomes (resealed nerve terminals) are prepared from specific brain regions.

    • Alternatively, cell lines (e.g., HEK 293) are transfected to express the desired monoamine transporter (DAT, NET, or SERT).[11][12]

  • Uptake Assay:

    • The synaptosomes or cells are pre-incubated with varying concentrations of the test compound (methylone).[12]

    • A radiolabeled neurotransmitter (e.g., [3H]dopamine, [3H]norepinephrine, or [3H]serotonin) is then added, and the incubation continues for a short period at a controlled temperature.[12]

  • Termination and Measurement:

    • The uptake process is terminated by rapid filtration and washing with ice-cold buffer.

    • The amount of radioactivity taken up by the synaptosomes or cells is quantified using a scintillation counter.

  • Data Analysis:

    • The IC50 value is determined by analyzing the concentration-response curve for the inhibition of neurotransmitter uptake.

Visualizations

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_quantification Quantification & Analysis prep Prepare Receptor Membranes (from tissue or cells) incubate Incubate Membranes with: - Radioligand - Test Compound (e.g., Methylone) prep->incubate Add to assay plate separate Separate Bound from Free Radioligand (via Filtration) incubate->separate After reaching equilibrium quantify Quantify Bound Radioactivity (Scintillation Counting) separate->quantify Measure radioactivity on filters analyze Data Analysis (Calculate IC50 and Ki) quantify->analyze

Caption: Workflow of a competitive radioligand binding assay.

Monoamine_Transporter_Interaction cluster_outside Synaptic Cleft cluster_membrane Presynaptic Terminal Membrane cluster_inside Presynaptic Neuron MDC Methylone Transporter Monoamine Transporter (DAT, NET, SERT) MDC->Transporter Binds to & is transported by Monoamine Monoamine (DA, NE, 5-HT) Monoamine->Transporter Reuptake blocked Transporter->Monoamine Reverse Transport (Efflux) Monoamine_in Monoamine Transporter->Monoamine_in Normal Reuptake

Caption: Interaction of methylone with monoamine transporters.

References

Brain Concentrations of N-Demethyl Methylone Following Administration: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the brain concentrations of N-demethyl methylone, a primary metabolite of the psychoactive substance methylone. Understanding the pharmacokinetics of this metabolite within the central nervous system is critical for elucidating its contribution to the overall pharmacological and toxicological effects of the parent compound. This document summarizes key quantitative data, details experimental protocols from a pivotal study, and visualizes the metabolic pathway and experimental workflow.

Quantitative Data Summary

The following tables present the brain concentrations of methylone and its N-demethylated metabolite, 3,4-methylenedioxycathinone (MDC or N-demethyl methylone), in the prefrontal cortex of male Sprague-Dawley rats following subcutaneous administration of methylone at various doses. Data are presented as mean ± S.E.M.

Table 1: Brain Concentrations of Methylone and MDC 40 Minutes Post-Administration

Administered Dose (mg/kg)Methylone Concentration (ng/g)MDC Concentration (ng/g)
61350 ± 150180 ± 20
123400 ± 400450 ± 50
2412500 ± 15001800 ± 200

Table 2: Brain Concentrations of Methylone and MDC 120 Minutes Post-Administration

Administered Dose (mg/kg)Methylone Concentration (ng/g)MDC Concentration (ng/g)
6450 ± 50150 ± 20
121200 ± 150400 ± 50
245500 ± 6001600 ± 200

Data sourced from Centazzo et al. (2021).[1][2]

Key Findings from Preclinical Research

A significant study in the field demonstrated that both methylone and its N-demethylated metabolite, MDC, readily cross the blood-brain barrier.[1] The brain-to-plasma ratios for both methylone and MDC were found to be greater than or equal to 3, indicating significant penetration into the central nervous system.[1][2] In contrast, the hydroxylated metabolites of methylone, 4-hydroxy-3-methoxy-N-methylcathinone (HMMC) and 3,4-dihydroxy-N-methylcathinone (HHMC), exhibited poor brain penetration with brain-to-plasma ratios of 0.2 or less.[1][2]

Notably, the research indicates a nonlinear accumulation of both methylone and MDC in the brain, with concentrations increasing more than proportionally with the administered dose.[1][2] This phenomenon could have significant implications for the psychoactive and potential neurotoxic effects of methylone, particularly at higher doses. The behavioral and neurochemical effects of methylone are thought to be related to the brain concentrations of the parent compound and MDC.[1][2]

Experimental Protocols

The following methodologies are based on the pivotal study by Centazzo et al. (2021) that investigated the brain concentrations of methylone and its metabolites.[1]

Animal Model and Drug Administration
  • Species: Male Sprague-Dawley rats (300-400 g).[1]

  • Drug: (±)-3,4-Methylenedioxy-N-methylcathinone (methylone).[1]

  • Administration Route: Subcutaneous (s.c.) injection.[1]

  • Doses: 6, 12, or 24 mg/kg of methylone, or a saline vehicle control.[1]

  • Groups: n = 16 rats per dose group, with subgroups (n=8) for each time point.[1]

Tissue Collection and Sample Preparation
  • Time Points: Animals were euthanized by decapitation at 40 and 120 minutes post-injection.[1]

  • Sample Collection: Trunk blood was collected for plasma, and the brain was rapidly excised. The prefrontal cortex was dissected.[1]

  • Brain Tissue Homogenization: For the analysis of monoamines and their metabolites, brain tissue from the frontal cortex and dorsal striatum was homogenized via ultrasonication in 0.1 N perchloric acid and then centrifuged.[1]

Analytical Methodology
  • Analyte Quantification: Concentrations of methylone and its metabolites (MDC, HHMC, and HMMC) in plasma and prefrontal cortex were determined using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1]

  • Monoamine Analysis: Dopamine, serotonin (B10506) (5-HT), and their metabolites in the frontal cortex and dorsal striatum were analyzed by high-performance liquid chromatography with electrochemical detection.[1]

Visualizations

Methylone Metabolism Pathway

Methylone Metabolism Pathway Metabolic Pathway of Methylone methylone Methylone mdc MDC (N-demethyl methylone) methylone->mdc N-demethylation hhmc HHMC methylone->hhmc O-demethylenation hmmc HMMC hhmc->hmmc O-methylation

Caption: Metabolic conversion of methylone.

Experimental Workflow for Brain Concentration Analysis

Experimental Workflow Workflow for Brain Concentration Analysis cluster_animal_phase In Vivo Phase cluster_analytical_phase Ex Vivo Analysis drug_admin Methylone Administration (6, 12, or 24 mg/kg, s.c.) to Sprague-Dawley Rats time_points Euthanasia at 40 and 120 minutes drug_admin->time_points tissue_collection Brain (Prefrontal Cortex) and Blood Collection time_points->tissue_collection homogenization Brain Tissue Homogenization tissue_collection->homogenization lcmsms LC-MS/MS Analysis (Methylone & Metabolites) homogenization->lcmsms hplc HPLC-ECD Analysis (Monoamines & Metabolites) homogenization->hplc

Caption: Experimental procedure overview.

References

Methodological & Application

Application Note: Quantitative Analysis of N-Demethyl Methylone Hydrochloride using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of N-Demethyl methylone hydrochloride, also known as 3,4-methylenedioxycathinone (MDC). N-Demethyl methylone is a primary metabolite of methylone, a synthetic cathinone (B1664624).[1][2] This protocol is intended for researchers, scientists, and drug development professionals requiring a robust analytical method for the detection and quantification of this compound in biological matrices. The described methodology, based on established principles for related compounds, provides a framework for sample preparation, chromatographic separation, and mass spectrometric detection.

Introduction

Methylone is a synthetic cathinone that is metabolized in the liver primarily through N-demethylation to form N-Demethyl methylone (MDC) and through O-demethylenation followed by O-methylation.[1][3][4][5] The analysis of methylone and its metabolites is crucial in pharmacokinetic, toxicological, and forensic studies. LC-MS/MS offers high selectivity and sensitivity, making it the ideal platform for the accurate quantification of these analytes in complex biological samples.[6][7] This document provides a comprehensive protocol for the LC-MS/MS analysis of this compound.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction

This protocol is adapted from methods for the analysis of methylone and its metabolites in plasma.[1][3][8]

  • To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of an appropriate internal standard (e.g., methylone-d3).

  • Add 2 µL of 2% NH3 in H2O (pH 9) to basify the sample.

  • Add 2 mL of an extraction solvent mixture of chloroform (B151607) and ethyl acetate (B1210297) (9:1 v/v).

  • Vortex the mixture for 10 minutes to ensure thorough mixing.

  • Centrifuge at 3500 rpm for 5 minutes to separate the aqueous and organic layers.

  • Carefully transfer the organic supernatant to a clean tube.

  • Add 100 µL of acidified methanol (B129727) (1% HCl) to the supernatant.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 30 °C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 0.1% formic acid in water:acetonitrile).

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

The following chromatographic conditions are a starting point and may require optimization based on the specific instrumentation used.

ParameterValue
Column Agilent ZORBAX Rapid Resolution HD Eclipse Plus C18 (50 × 2.1 mm, 1.8 µm)[9]
Mobile Phase A 2 mM Ammonium formate (B1220265) with 0.1% formic acid in water[9]
Mobile Phase B Acetonitrile:water (90:10 v/v) with 0.1% formic acid[9]
Flow Rate 0.5 mL/min[9]
Column Temperature 40 °C[9]
Injection Volume 5 µL
Gradient 5% B to 35% B in 6.0 min, then to 95% B in 0.5 min, hold at 95% B for 1.0 min, return to 5% B in 0.1 min, and re-equilibrate for 3.5 min[9]
Mass Spectrometry

The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive[1][9]
Gas Temperature 320 °C[9]
Gas Flow 8 L/min[9]
Nebulizer Pressure 27 psi[9]
Sheath Gas Heater 380 °C[9]
Sheath Gas Flow 12 L/min[9]
Capillary Voltage 3750 V[9]

Table 1: MRM Transitions for N-Demethyl Methylone (MDC)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
N-Demethyl methylone (MDC)194.0166.0Optimize for instrument
N-Demethyl methylone (MDC)194.0135.0Optimize for instrument

Collision energies should be optimized for the specific mass spectrometer being used.

Quantitative Data

The following table summarizes typical validation parameters for the analysis of methylone and its metabolites, which can be expected for N-Demethyl methylone.

Table 2: Summary of Quantitative Performance

ParameterN-Demethyl methylone (MDC)Reference
Linear Range 0.5 - 1,000 µg/L[7]
Limit of Quantification (LOQ) 1 - 10 ng/mL[9][10]
Limit of Detection (LOD) ~10 pg/mL[9]
Bias < 20% of target[1]
Imprecision (CV%) < 20%[1]
Extraction Efficiency 63.7% to 91.3%[10]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add Internal Standard plasma->add_is basify Basify with NH3 add_is->basify extract Liquid-Liquid Extraction (Chloroform:Ethyl Acetate) basify->extract separate Centrifuge & Separate Organic Layer extract->separate dry Evaporate to Dryness separate->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute inject Inject into LC System reconstitute->inject separate_lc Chromatographic Separation inject->separate_lc ionize Electrospray Ionization (ESI+) separate_lc->ionize detect_ms Tandem Mass Spectrometry (MRM) ionize->detect_ms integrate Peak Integration detect_ms->integrate quantify Quantification integrate->quantify report Generate Report quantify->report

Caption: Experimental workflow for the LC-MS/MS analysis of N-Demethyl methylone.

fragmentation_pathway cluster_fragments Product Ions parent N-Demethyl methylone (MDC) Precursor Ion [M+H]+ m/z 194.0 frag1 m/z 166.0 Loss of CO parent->frag1 - CO frag2 m/z 135.0 Methylenedioxybenzoyl Cation parent->frag2 - C2H5N

Caption: Proposed fragmentation pathway of N-Demethyl methylone (MDC).

References

Application Notes and Protocols for the Quantification of Macrophage-Derived Chemokine (MDC/CCL22) in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macrophage-Derived Chemokine (MDC), also known as C-C motif chemokine 22 (CCL22), is a small cytokine belonging to the CC chemokine family. It is primarily secreted by antigen-presenting cells such as macrophages and dendritic cells.[1][2] MDC plays a crucial role in immune responses by acting as a potent chemoattractant for various immune cells, including natural killer cells, monocytes, and dendritic cells.[3] Its primary function is mediated through its interaction with the C-C chemokine receptor 4 (CCR4), which is predominantly expressed on T-helper 2 (Th2) cells, regulatory T cells (Tregs), and some other immune cell types.[4][5][6]

The MDC/CCR4 signaling axis is integral to the recruitment of these cells to sites of inflammation and is involved in both homeostasis and various pathological conditions.[3] Elevated levels of MDC have been associated with several inflammatory and allergic diseases, such as atopic dermatitis and asthma, where it contributes to the recruitment of Th2 cells.[2] In the context of oncology, MDC is implicated in tumor immunity, where it can recruit Tregs to the tumor microenvironment, potentially suppressing anti-tumor immune responses.[1][2] Consequently, the accurate quantification of MDC in human plasma is of significant interest as a potential biomarker for disease activity, prognosis, and for monitoring therapeutic responses in various clinical settings.

This document provides detailed protocols and application notes for the quantification of MDC in human plasma samples using a sandwich enzyme-linked immunosorbent assay (ELISA), a widely used and robust method for this purpose.

MDC/CCL22 Signaling Pathway

The binding of MDC (CCL22) to its receptor CCR4 on the surface of immune cells, such as T-helper 2 cells and regulatory T cells, initiates a cascade of intracellular signaling events. This leads to the chemotactic migration of these cells towards the source of the chemokine, playing a pivotal role in immune cell trafficking and inflammatory responses.

MDC_Signaling_Pathway MDC/CCL22 Signaling Pathway MDC MDC (CCL22) CCR4 CCR4 Receptor MDC->CCR4 G_Protein G-protein (Gi/o) CCR4->G_Protein activates PLC Phospholipase C (PLC) G_Protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release induces PKC Protein Kinase C (PKC) DAG->PKC activates Actin Actin Polymerization Ca_Release->Actin PKC->Actin Chemotaxis Cell Migration (Chemotaxis) Actin->Chemotaxis leads to Cell_Membrane Cell Membrane ELISA_Workflow Sandwich ELISA Workflow for MDC Quantification Start Start Prep_Reagents Prepare Reagents, Standards, and Samples Start->Prep_Reagents Add_Sample Add 100 µL of Standard or Sample to each well Prep_Reagents->Add_Sample Incubate1 Incubate for 2 hours at room temperature Add_Sample->Incubate1 Wash1 Wash wells 3 times Incubate1->Wash1 Add_Detection_Ab Add 100 µL of biotinylated Detection Antibody Wash1->Add_Detection_Ab Incubate2 Incubate for 2 hours at room temperature Add_Detection_Ab->Incubate2 Wash2 Wash wells 3 times Incubate2->Wash2 Add_HRP Add 100 µL of Streptavidin-HRP Wash2->Add_HRP Incubate3 Incubate for 20 minutes at room temperature (dark) Add_HRP->Incubate3 Wash3 Wash wells 3 times Incubate3->Wash3 Add_Substrate Add 100 µL of Substrate Solution Wash3->Add_Substrate Incubate4 Incubate for 20 minutes at room temperature (dark) Add_Substrate->Incubate4 Add_Stop Add 50 µL of Stop Solution Incubate4->Add_Stop Read_Plate Read absorbance at 450 nm (correction at 540/570 nm) Add_Stop->Read_Plate Analyze Calculate Results Read_Plate->Analyze

References

Application Notes: Detection of Methylone and its Metabolites in Urine

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive overview of analytical methods for the qualitative and quantitative determination of methylone and its primary metabolites in human urine. The protocols described are intended for use by researchers, scientists, and professionals in drug development and forensic toxicology.

Introduction

Methylone (3,4-methylenedioxy-N-methylcathinone, bk-MDMA) is a synthetic cathinone, a class of novel psychoactive substances (NPS). As a popular recreational drug, its detection in biological matrices is crucial for clinical and forensic purposes. Following ingestion, methylone is extensively metabolized in the body. The primary metabolic pathways include N-demethylation to form 3,4-methylenedioxycathinone (MDC), and demethylenation followed by O-methylation to produce 4-hydroxy-3-methoxymethcathinone (HMMC) and 3-hydroxy-4-methoxymethcathinone (3-OH-4-MeO-MC).[1][2] Of these, HMMC is typically the most abundant metabolite found in urine, making it an essential target for confirming methylone use.[2]

This document outlines two primary analytical approaches for the detection of methylone and its metabolites: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Analytical Methods Overview

Both GC-MS and LC-MS are powerful techniques for the analysis of methylone and its metabolites.

  • Gas Chromatography-Mass Spectrometry (GC-MS) : This is a robust and widely used technique. For the analysis of cathinones, a derivatization step is typically required to improve the chromatographic properties and thermal stability of the analytes.[3][4]

  • Liquid Chromatography-Mass Spectrometry (LC-MS) : This method, particularly when coupled with tandem mass spectrometry (LC-MS/MS), offers high sensitivity and specificity and often does not require derivatization, simplifying sample preparation.

Data Presentation

The following tables summarize the quantitative data from various validated methods for the detection of methylone and its metabolites in urine.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Method Performance

AnalyteLimit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)Linearity Range (ng/mL)Extraction Recovery (%)Reference
Methylone0.5 - 52050 - 200082.34 - 104.46[1][5][6]
MDC2.5---[1]
HMMC0.5---[1]
3-OH-4-MeO-MC0.5---[1]

Data presented is a synthesis from multiple sources. Specific values can vary based on the exact protocol and instrumentation.

Table 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Method Performance

AnalyteLimit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)Linearity Range (ng/mL)Reference
Methylone2.5-25 - 500[1]
MDC25-50 - 1000[1]
HMMC2.5-25 - 500[1]
3-OH-4-MeO-MC2.5-25 - 500[1]

Data presented is a synthesis from multiple sources. Specific values can vary based on the exact protocol and instrumentation.

Experimental Protocols

Protocol 1: GC-MS Analysis of Methylone and its Metabolites in Urine

This protocol involves sample preparation by liquid-liquid extraction, derivatization, and subsequent analysis by GC-MS.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 1 mL of urine, add an internal standard.

  • For the analysis of conjugated metabolites, perform acid hydrolysis.

  • Adjust the pH of the urine sample to be alkaline.

  • Add 3 mL of a chloroform-isopropanol mixture (3:1, v/v).[1]

  • Vortex for 5 minutes.

  • Centrifuge at 3000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

2. Derivatization

  • To the dried extract, add 50 µL of trifluoroacetic anhydride (B1165640) (TFA) and 50 µL of ethyl acetate (B1210297). Other derivatizing agents like pentafluoropropionic anhydride (PFPA) or heptafluorobutyric anhydride (HFBA) can also be used.[3][4]

  • Incubate at 70°C for 30 minutes.

  • Evaporate the derivatizing agent under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.

3. GC-MS Instrumentation

  • GC Column: HP-5MS capillary column (or equivalent).

  • Injection Volume: 1 µL.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Initial temperature of 140°C for 2 minutes, ramp to 320°C at 20°C/min, and hold for 2 minutes.[5]

  • Carrier Gas: Helium.

  • MS Detection: Operated in both full scan and selected ion monitoring (SIM) modes. SIM mode provides higher sensitivity for targeted analysis.[1][5]

Protocol 2: LC-MS/MS Analysis of Methylone and its Metabolites in Urine

This protocol details a method using solid-phase extraction for sample cleanup followed by direct analysis.

1. Sample Preparation (Solid-Phase Extraction)

  • To 2 mL of urine, add 1 mL of 0.1 M phosphate (B84403) buffer (pH 6.0) and an internal standard.[5]

  • Condition a cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.[5]

  • Load the urine sample onto the SPE cartridge.

  • Wash the cartridge with 0.1 M acetic acid and then with 1 mL of methanol.[5]

  • Dry the cartridge under a stream of air for 1 minute.[5]

  • Elute the analytes with 2 mL of a freshly prepared mixture of dichloromethane, isopropanol, and ammonium (B1175870) hydroxide (B78521) (80:20:2, v/v/v).

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Instrumentation

  • LC Column: A C18 column, such as a Poroshell 120 EC-C18 (3.0 x 100 mm, 2.7 µm), is suitable.[7]

  • Mobile Phase A: 0.1% formic acid in water.[7]

  • Mobile Phase B: 0.1% formic acid in methanol.[7]

  • Gradient Elution: A typical gradient would start at 10% B, increasing to 95% B over 10 minutes.[7]

  • Flow Rate: 0.4 mL/min.[7]

  • Injection Volume: 5 µL.[7]

  • MS/MS Detection: Electrospray ionization (ESI) in positive ion mode with multiple reaction monitoring (MRM) for the specific transitions of methylone and its metabolites.

Visualizations

metabolic_pathway methylone Methylone mdc MDC (3,4-methylenedioxycathinone) methylone->mdc N-demethylation hmmc HMMC (4-hydroxy-3-methoxymethcathinone) methylone->hmmc Demethylenation & O-methylation oh_meo_mc 3-OH-4-MeO-MC (3-hydroxy-4-methoxymethcathinone) methylone->oh_meo_mc Demethylenation & O-methylation

Caption: Major metabolic pathways of methylone.

gcms_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis urine_sample Urine Sample hydrolysis Hydrolysis (Optional) urine_sample->hydrolysis extraction Liquid-Liquid Extraction hydrolysis->extraction evaporation1 Evaporation extraction->evaporation1 derivatization Add Derivatizing Agent (e.g., TFA) evaporation1->derivatization incubation Incubation (e.g., 70°C) derivatization->incubation evaporation2 Evaporation incubation->evaporation2 reconstitution Reconstitution evaporation2->reconstitution gcms GC-MS Analysis reconstitution->gcms data_analysis Data Analysis gcms->data_analysis

Caption: GC-MS analytical workflow for methylone in urine.

lcms_workflow cluster_prep Sample Preparation cluster_analysis Analysis urine_sample Urine Sample spe Solid-Phase Extraction (SPE) urine_sample->spe evaporation Evaporation spe->evaporation reconstitution Reconstitution evaporation->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms data_analysis Data Analysis lcms->data_analysis

Caption: LC-MS/MS analytical workflow for methylone in urine.

References

Application Notes and Protocols for N-Demethyl methylone hydrochloride as a Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of N-Demethyl methylone hydrochloride (also known as methylone hydrochloride) as a reference standard in analytical and research settings.

Chemical and Physical Properties

This compound is the hydrochloride salt of N-Demethyl methylone (methylone). It is a synthetic cathinone (B1664624) and a structural analog of 3,4-methylenedioxymethamphetamine (MDMA).[1][2] As a reference standard, it is crucial for the accurate identification and quantification of methylone in various matrices.

PropertyValueReference
IUPAC Name 1-(1,3-Benzodioxol-5-yl)-2-(methylamino)propan-1-one hydrochloride[1][3]
Synonyms 3,4-Methylenedioxy-N-methylcathinone HCl, MDMC HCl, βk-MDMA HCl[1][4]
CAS Number 186028-80-8[3][5][6]
Molecular Formula C₁₁H₁₃NO₃ · HCl[4][6]
Molecular Weight 243.69 g/mol [5]
Appearance White to off-white or light yellow powder[3]
Solubility Soluble in water (≥30 mg/mL), Methanol (B129727)[1]

Application: Quantitative Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol outlines the use of this compound as a reference standard for the quantification of methylone in human plasma.

LC_MS_MS_Workflow cluster_prep Sample and Standard Preparation cluster_extraction Sample Extraction cluster_analysis LC-MS/MS Analysis cluster_data Data Processing prep_stock Prepare Stock Solution (1 mg/mL in Methanol) prep_cal Prepare Calibration Standards (e.g., 2.5-500 ng/mL) prep_stock->prep_cal prep_qc Prepare Quality Control Samples (e.g., 7.5, 150, 350 ng/mL) prep_stock->prep_qc quant Quantification using Calibration Curve prep_cal->quant prep_is Prepare Internal Standard (Methylone-d3) add_is Add Internal Standard to Plasma prep_is->add_is prep_plasma Plasma Sample Collection prep_plasma->add_is extraction Liquid-Liquid Extraction (Chloroform:Ethyl Acetate) add_is->extraction evaporation Evaporate to Dryness extraction->evaporation reconstitution Reconstitute in Mobile Phase evaporation->reconstitution injection Inject Sample reconstitution->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection detection->quant

Caption: Workflow for quantitative analysis of methylone in plasma using LC-MS/MS.

2.2.1. Preparation of Stock and Working Solutions

  • Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of this compound reference standard and dissolve it in 1 mL of methanol.

  • Calibration Standards: Perform serial dilutions of the stock solution with a suitable solvent (e.g., methanol or a mixture of mobile phases) to prepare calibration standards at concentrations ranging from 2.5 to 500 ng/mL.[7]

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 7.5, 150, and 350 ng/mL) from a separate weighing of the reference standard to ensure accuracy and precision.[7][8]

  • Internal Standard (IS): A deuterated analog, such as methylone-d3, is recommended as an internal standard. Prepare a stock solution of the IS (e.g., 100 µg/mL in methanol) and a working solution (e.g., 100 ng/mL).[8][9]

2.2.2. Sample Preparation (Human Plasma) [8][10]

  • To 100 µL of plasma sample, calibrator, or QC, add 10 µL of the internal standard working solution (100 ng/mL methylone-d3).

  • Add 2 µL of 2% NH₃ in H₂O to adjust the pH.

  • Add 2 mL of a chloroform (B151607):ethyl acetate (B1210297) (9:1, v/v) mixture.

  • Vortex for 10 minutes and then centrifuge at 3500 rpm for 5 minutes.

  • Transfer the supernatant to a clean tube and add 100 µL of acidic methanol (1% HCl) to prevent evaporation loss.

  • Evaporate the solvent under a gentle stream of nitrogen at approximately 30°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 95:5 0.1% formic acid in water:acetonitrile).

2.2.3. LC-MS/MS Instrumental Parameters

ParameterRecommended ConditionsReference
LC System Agilent 1290 Infinity II or equivalent[8]
Column Synergi Polar-RP (100 x 2 mm, 2.5 µm) or equivalent[11]
Mobile Phase A 0.1% Formic acid in water[8][11]
Mobile Phase B Acetonitrile with 0.1% formic acid[8][11]
Gradient A suitable gradient to separate the analyte from matrix components.[12]
Flow Rate 0.3 - 0.5 mL/min[12][13]
Injection Volume 1 - 10 µL[8][12]
MS System Agilent 6470A Triple Quadrupole or equivalent[8]
Ionization Mode Electrospray Ionization (ESI), Positive[8]
MRM Transitions Specific precursor and product ions for methylone and its IS should be optimized.[14]

Application: Qualitative Identification by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes the use of this compound as a reference standard for the qualitative identification of methylone in seized materials.

GC_MS_Workflow cluster_prep Sample and Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis prep_std Prepare Standard Solution (~1 mg/mL in Chloroform) injection Inject Standard and Sample prep_std->injection prep_sample Prepare Sample Solution (Extract seized material) prep_sample->injection separation Gas Chromatographic Separation injection->separation detection Mass Spectrometric Analysis separation->detection compare Compare Retention Time and Mass Spectrum of Sample to the Reference Standard detection->compare

Caption: Workflow for qualitative identification of methylone using GC-MS.

3.2.1. Preparation of Standard and Sample Solutions

  • Standard Solution: Prepare a solution of this compound in a suitable solvent such as chloroform or a chloroform/methanol mixture (9:1) at a concentration of approximately 1 mg/mL.[3][15]

  • Sample Preparation: Dissolve a portion of the seized material in the same solvent as the standard. If necessary, perform a base extraction into chloroform.[3] For some applications, derivatization with an agent like trifluoroacetyl (TFA) or acetic anhydride (B1165640) may be employed.[12][16]

3.2.2. GC-MS Instrumental Parameters

ParameterRecommended ConditionsReference
GC System Agilent 7890 or equivalent[15]
Column HP-5 or DB-1 MS (e.g., 30m x 0.25mm x 0.25µm)[3][15]
Carrier Gas Helium or Hydrogen[3][15]
Inlet Temperature 250 - 280°C[3][12]
Oven Program A temperature program to ensure separation, e.g., initial hold at 100°C, ramp to 300°C.[3]
MS System Agilent 5975 or equivalent[12]
Ionization Mode Electron Ionization (EI) at 70 eV[12]
Mass Scan Range 30 - 550 amu[3]

3.2.3. Data Analysis

The identification of methylone in the sample is confirmed by comparing the retention time and the mass spectrum of the sample peak to that of the this compound reference standard. The mass spectrum of underivatized methylone typically shows a prominent base ion at m/z 58 and other characteristic ions.[17]

Pharmacological Action and Signaling Pathway

N-Demethyl methylone acts as a monoamine reuptake inhibitor, affecting the serotonin (B10506) (SERT), norepinephrine (B1679862) (NET), and dopamine (B1211576) (DAT) transporters.[1][2][18][19] This action increases the concentration of these neurotransmitters in the synaptic cleft, leading to its stimulant and entactogenic effects.[2][8]

Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron methylone N-Demethyl methylone dat Dopamine Transporter (DAT) methylone->dat Inhibits Reuptake net Norepinephrine Transporter (NET) methylone->net Inhibits Reuptake sert Serotonin Transporter (SERT) methylone->sert Inhibits Reuptake vesicle Synaptic Vesicle (containing DA, NE, 5-HT) da Dopamine (DA) vesicle->da Release ne Norepinephrine (NE) vesicle->ne ht Serotonin (5-HT) vesicle->ht Release da->dat Reuptake da->net Reuptake da->sert Reuptake da_r Dopamine Receptors da->da_r Binds to ne_r Norepinephrine Receptors da->ne_r Binds to ht_r Serotonin Receptors da->ht_r Binds to ne->dat Reuptake ne->net Reuptake ne->sert Reuptake ne->da_r Binds to ne->ne_r Binds to ne->ht_r Binds to ht->dat Reuptake ht->net Reuptake ht->sert Reuptake ht->da_r Binds to ht->ne_r Binds to ht->ht_r Binds to postsynaptic_effect Postsynaptic Effects (Stimulation, Euphoria, etc.) da_r->postsynaptic_effect Signal Transduction ne_r->postsynaptic_effect ht_r->postsynaptic_effect

Caption: Mechanism of action of N-Demethyl methylone on monoamine transporters.

Metabolites

When studying the metabolism of methylone, the primary metabolites to consider are 3,4-methylenedioxycathinone (MDC) and 4-hydroxy-3-methoxy-N-methylcathinone (HMMC).[1][8] Reference standards for these metabolites should be used for their accurate identification and quantification.

MetaboliteFull NameMetabolic Pathway
MDC 3,4-methylenedioxycathinoneN-demethylation
HHMC 3,4-dihydroxy-N-methylcathinoneO-demethylation
HMMC 4-hydroxy-3-methoxy-N-methylcathinoneO-methylation of HHMC

Safety and Handling

This compound is a regulated substance in many jurisdictions and should be handled in accordance with all applicable laws and regulations.[1][18] It is intended for research and forensic applications only. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this compound. The material should be stored in a cool, dry, and secure location.

References

Protocol for In Vivo Administration of N-Demethyl methylone (Methylone) in Rats

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes for Researchers, Scientists, and Drug Development Professionals

Introduction

N-Demethyl methylone, also known as 3,4-methylenedioxy-N-methylcathinone (MDMC) or methylone, is a synthetic cathinone (B1664624) and a β-keto analog of 3,4-methylenedioxymethamphetamine (MDMA).[1][2] As a psychoactive substance with stimulant properties, it has potential for abuse.[3] Understanding its in vivo effects is crucial for neuropharmacological research and drug development. These application notes provide a comprehensive overview of protocols for the in vivo administration of methylone in rat models, summarizing key quantitative data and experimental methodologies from published research.

Pharmacology and Mechanism of Action

Methylone is a non-selective inhibitor of dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT) transporters.[4] By blocking the re-uptake of these monoamines, it leads to their increased extracellular concentrations, which is believed to mediate its stimulant effects.[3][4] The ratio of DAT to SERT inhibition for methylone is approximately 3.3, suggesting a high abuse potential similar to cocaine.[4] In vivo microdialysis studies in rats have confirmed that methylone administration leads to elevations in extracellular dopamine and 5-HT in brain reward pathways.[3]

Metabolism and Pharmacokinetics

In rats, methylone is extensively metabolized through two primary pathways: N-demethylation to 3,4-methylenedioxycathinone (MDC) and O-demethylenation followed by O-methylation to form 4-hydroxy-3-methoxymethcathinone (HMMC) and 3,4-dihydroxy-N-methylcathinone (HHMC).[1][5][6] Following subcutaneous administration, methylone and its active metabolite MDC exhibit rapid absorption, with peak plasma concentrations (Tmax) occurring between 15 and 45 minutes.[2] Both methylone and MDC readily cross the blood-brain barrier.[3] In contrast, the hydroxylated metabolites, HHMC and HMMC, have poor brain penetration.[3]

Experimental Protocols

Animal Models
  • Species: Rat

  • Strains: Sprague-Dawley[2][3] and Wistar[4][5] rats have been commonly used.

  • Sex: Studies have utilized male[1][2][3] and female rats.[7][8] Note that sex differences in behavioral responses to methylone have been observed.[9]

  • Age: Adolescent male Wistar rats have been used in some studies.[4][10]

  • Housing: Animals are typically housed in a temperature and humidity-controlled vivarium with a 12-hour light/dark cycle.[7] For certain experiments, such as body temperature measurement, rats may be single-housed to avoid confounding effects of group housing.[3][4]

Drug Preparation and Administration
  • Compound: (±)-3,4-Methylenedioxy-N-methylcathinone hydrochloride (Methylone HCl).

  • Vehicle: Isotonic saline (0.9% NaCl) is the standard vehicle for dissolving methylone HCl.[3][9]

  • Routes of Administration:

    • Subcutaneous (s.c.): A common route for pharmacokinetic and behavioral studies.[1][2][3][4]

    • Intraperitoneal (i.p.): Used for assessing behavioral effects.[5][9][11]

    • Intravenous (i.v.): Employed in self-administration and in vivo microdialysis studies.[7][8][12]

Experimental Procedures
  • Objective: To determine the absorption, distribution, metabolism, and excretion of methylone and its metabolites.

  • Methodology:

    • Rats are administered a single dose of methylone via the desired route (e.g., 3, 6, or 12 mg/kg, s.c.).[1][2]

    • Blood samples are collected at various time points post-administration (e.g., 15, 30, 60, 120, 240, 480 minutes) via indwelling catheters.[1]

    • For brain concentration analysis, rats are decapitated at specific time points (e.g., 40 and 120 minutes), and brain tissue (e.g., prefrontal cortex, dorsal striatum) is collected.[3]

    • Plasma and brain homogenates are analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify methylone and its metabolites.[1][3]

  • Objective: To evaluate the psychoactive and stimulant effects of methylone.

  • Key Experiments:

    • Locomotor Activity:

      • Rats are placed in an open-field arena.

      • Following a habituation period, they are administered methylone or vehicle.

      • Locomotor activity (e.g., distance traveled, stereotyped movements) is recorded for a set duration (e.g., 60-120 minutes).[4][9]

    • Conditioned Taste Aversion (CTA):

      • Rats are water-deprived and then given access to a novel tasting solution (e.g., saccharin).

      • Immediately after consumption, they are injected with methylone (e.g., 5.6, 10, or 18 mg/kg, i.p.) or vehicle.[9]

      • After a conditioning period, rats are given a two-bottle choice between the novel solution and water to assess aversion.[9]

    • Intravenous Self-Administration (IVSA):

      • Rats are surgically implanted with intravenous catheters.

      • They are placed in operant conditioning chambers where they can press a lever to receive an infusion of methylone (e.g., 0.5 mg/kg/infusion).[7][8]

      • The number of infusions is recorded to determine the reinforcing properties of the drug.

  • Objective: To assess the physiological effects of methylone.

  • Key Measurements:

    • Body Temperature:

      • Baseline rectal temperature is measured.

      • Rats are administered methylone (e.g., 10 or 20 mg/kg, s.c.).[4][13]

      • Rectal temperature is monitored at regular intervals post-administration.[4] Note that hyperthermic reactions can be more pronounced in group-housed animals.[4][10]

Data Presentation

Table 1: Pharmacokinetic Parameters of Methylone and its Metabolites in Rats

AnalyteDose (mg/kg, s.c.)Tmax (min)t1/2 (min)Brain-to-Plasma RatioReference
Methylone3, 6, 1215-4560-90≥ 3[2][3]
MDC3, 6, 1215-4560-90≥ 3[2][3]
HHMC3, 6, 1260-120120-180≤ 0.2[2][3]
HMMC3, 6, 1260-120120-180≤ 0.2[2][3]

Table 2: Behavioral and Physiological Effects of Methylone in Rats

ExperimentDose Range (mg/kg)RouteEffectReference
Locomotor Activity5 - 20s.c.Dose-dependent increase in overall locomotion.[4]
Locomotor Activity5.6 - 18i.p.Increased activity compared to saline controls.[9]
Conditioned Taste Aversion5.6 - 18i.p.Induction of taste avoidance.[9]
Body Temperature10, 20s.c.Hyperthermic reaction, more pronounced in group-housed conditions.[4][13]
Self-Administration0.5 (per infusion)i.v.Maintained self-administration, indicating reinforcing properties.[7][8]

Note: A dose of 40 mg/kg s.c. has been reported to be lethal in some animals.[4][10]

Visualizations

Methylone_Signaling_Pathway cluster_extracellular Extracellular Space cluster_neuron Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft Methylone Methylone DAT Dopamine Transporter (DAT) Methylone->DAT Inhibits Reuptake NET Norepinephrine Transporter (NET) Methylone->NET Inhibits Reuptake SERT Serotonin Transporter (SERT) Methylone->SERT Inhibits Reuptake Dopamine Dopamine DAT->Dopamine Reuptake Norepinephrine Norepinephrine NET->Norepinephrine Reuptake Serotonin Serotonin SERT->Serotonin Reuptake

Caption: Signaling pathway of Methylone at monoamine transporters.

Experimental_Workflow cluster_preparation Preparation cluster_administration Administration cluster_assessment Assessment cluster_analysis Data Analysis Animal_Model Select Animal Model (Rat: Sprague-Dawley or Wistar) Drug_Prep Prepare Methylone Solution (in 0.9% Saline) Animal_Model->Drug_Prep Administration Administer Methylone (s.c., i.p., or i.v.) Drug_Prep->Administration PK_Studies Pharmacokinetic Studies (Blood/Brain Sampling) Administration->PK_Studies Behavioral Behavioral Assessments (Locomotion, CTA, IVSA) Administration->Behavioral Physiological Physiological Measurements (Body Temperature) Administration->Physiological LC_MS LC-MS/MS Analysis PK_Studies->LC_MS Behavioral_Analysis Behavioral Scoring & Analysis Behavioral->Behavioral_Analysis Statistical_Analysis Statistical Analysis Physiological->Statistical_Analysis LC_MS->Statistical_Analysis Behavioral_Analysis->Statistical_Analysis

References

Application Notes and Protocols for Solid-Phase Extraction of N-Demethyl Methylone from Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-demethyl methylone, also known as 3,4-methylenedioxycathinone (MDC), is a primary metabolite of the synthetic cathinone (B1664624) methylone (MDMC). The detection and quantification of N-demethyl methylone in biological matrices such as plasma and urine are crucial for forensic toxicology, clinical diagnostics, and pharmacokinetic studies. Solid-phase extraction (SPE) is a widely used sample preparation technique that offers significant advantages over traditional liquid-liquid extraction, including higher recovery, reduced solvent consumption, and the potential for automation. These application notes provide detailed protocols for the extraction of N-demethyl methylone from plasma and urine using SPE, followed by analysis with liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Analytical Principle

The protocols described below utilize a mixed-mode cation exchange SPE strategy. This approach is effective for the extraction of basic compounds like N-demethyl methylone from complex biological matrices. The methodology involves sample pretreatment, column conditioning, sample loading, washing to remove interferences, and elution of the target analyte. Subsequent analysis by LC-MS/MS provides the high sensitivity and selectivity required for accurate quantification.

Data Presentation: Quantitative Summary

The following tables summarize the quantitative data for the solid-phase extraction of N-demethyl methylone from plasma and urine.

Table 1: Solid-Phase Extraction Performance in Human Plasma

ParameterValueReference
Extraction Efficiency89.9 - 104%[1]
Ion Suppression< 11.4%[1]
Limit of Quantification (LOQ)0.5 µg/L[1]
Linearity0.5 - 1,000 µg/L[1]

Table 2: Solid-Phase Extraction Performance in Urine (General Cathinones Method)

ParameterValueReference
Extraction Recovery82.34 - 104.46%[2]
Limit of Detection (LOD)5 ng/mL[2]
Limit of Quantification (LOQ)20 ng/mL[2]
Linearity50 - 2,000 ng/mL[2]

Note: Data in Table 2 is for a general method for synthetic cathinones, including methylone, as specific data for N-demethyl methylone in urine was not available in the provided search results. The principles are transferable.

Experimental Workflow Diagram

SPE_Workflow cluster_pretreatment Sample Pretreatment cluster_spe Solid-Phase Extraction cluster_analysis Analysis start Biological Sample (Plasma or Urine) hydrolysis Enzymatic Hydrolysis (for conjugated metabolites) start->hydrolysis If applicable precipitation Protein Precipitation (for plasma) start->precipitation Directly for non-conjugated hydrolysis->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Collect Supernatant centrifugation->supernatant conditioning Column Conditioning (Methanol, Water) supernatant->conditioning equilibration Equilibration (Buffer) conditioning->equilibration loading Sample Loading equilibration->loading washing Washing (e.g., Acetic Acid, Methanol) loading->washing elution Elution (e.g., Methylene Chloride: Isopropanol:Ammonium Hydroxide) washing->elution evaporation Evaporation to Dryness elution->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms Methylone_Metabolism Methylone Methylone (MDMC) MDC N-Demethyl methylone (MDC) Methylone->MDC N-demethylation (CYP2D6, etc.) HHMC 3,4-Dihydroxy- N-methylcathinone (HHMC) Methylone->HHMC O-demethylenation HMMC 4-Hydroxy-3-methoxy- N-methylcathinone (HMMC) HHMC->HMMC O-methylation

References

Application Note: Quantification of 3,4-Methylenedioxyamphetamine (MDC/MDA) in Biological Matrices using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the detection and quantification of 3,4-Methylenedioxyamphetamine (MDA), a primary metabolite of 3,4-Methylenedioxymethamphetamine (MDMA, "ecstasy"), in biological samples such as urine and hair. The methodology utilizes Gas Chromatography-Mass Spectrometry (GC-MS) following sample extraction and derivatization. This robust and sensitive method is crucial for forensic toxicology, clinical chemistry, and drug metabolism studies.

Introduction

3,4-Methylenedioxyamphetamine (MDA), often referred to as MDC, is a psychoactive substance and a major metabolite of MDMA. Accurate quantification of MDA in biological matrices is essential for understanding the pharmacokinetics of MDMA, assessing exposure, and for forensic investigations. Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used analytical technique for the definitive identification and quantification of amphetamine-type substances due to its high sensitivity and specificity.[1][2] The highly polar nature of MDA necessitates a derivatization step to improve its chromatographic behavior and detector response.[3] This protocol details methods for sample preparation, derivatization, and GC-MS analysis for MDA in urine and hair samples.

Metabolic Pathway of MDMA to MDA

MDMA undergoes extensive metabolism in the body. One of the primary metabolic pathways is the N-dealkylation of MDMA to form MDA.[4][5] This conversion is mainly catalyzed by cytochrome P450 enzymes in the liver, including CYP1A2, CYP2B6, and CYP2C19.[4] MDA itself is pharmacologically active and is further metabolized before excretion.[6] Understanding this metabolic conversion is critical for interpreting analytical results.

MDMA_Metabolism MDMA 3,4-Methylenedioxymethamphetamine (MDMA) MDA 3,4-Methylenedioxyamphetamine (MDA) MDMA->MDA N-dealkylation (CYP1A2, CYP2B6, CYP2C19) Metabolites Further Metabolites (e.g., HHA, HMA) MDA->Metabolites Phase I & II Metabolism Excretion Excretion Metabolites->Excretion

Caption: Metabolic conversion of MDMA to MDA.

Experimental Protocols

Urine Sample Analysis

This protocol describes the extraction, derivatization, and GC-MS analysis of MDA in urine samples.

Materials:

Procedure:

  • Sample Preparation: To 1 mL of urine, add 1 mL of phosphate buffer (pH 6) and the internal standard.

  • Solid-Phase Extraction (SPE):

    • Condition the SPE cartridge with methanol followed by phosphate buffer.

    • Load the prepared urine sample onto the cartridge.

    • Wash the cartridge with deionized water, followed by a methanol/water mixture.

    • Dry the cartridge thoroughly under vacuum.

    • Elute the analytes with a mixture of ethyl acetate and isopropanol containing ammonium hydroxide.

  • Derivatization:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Add 50 µL of ethyl acetate and 50 µL of HFBA.

    • Cap the vial and heat at 70°C for 30 minutes.[7]

    • After cooling, evaporate the excess reagent and reconstitute the residue in a suitable solvent for GC-MS injection.

  • GC-MS Analysis:

    • Injector Temperature: 250°C

    • Oven Program: Initial temperature of 80°C, hold for 1 minute, then ramp to 280°C at 20°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium

    • MSD Transfer Line: 280°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Acquisition Mode: Selected Ion Monitoring (SIM)

Hair Sample Analysis

This protocol outlines the procedure for extracting and analyzing MDA from hair samples.

Materials:

  • Hair sample

  • Methanol, dichloromethane (B109758) (for washing)

  • 1 M Sodium hydroxide (NaOH)

  • Internal Standard (IS) solution (e.g., MDA-d5)

  • Extraction solvent (e.g., a mixture of methylene (B1212753) chloride and isopropanol)

  • Derivatizing agent (e.g., Pentafluoropropionic anhydride - PFPA)

  • GC-MS system as described for urine analysis.

Procedure:

  • Sample Decontamination and Preparation:

    • Wash the hair sample sequentially with methanol and dichloromethane to remove external contaminants.

    • Dry the hair sample completely.

    • Weigh approximately 20 mg of the decontaminated hair and cut it into small segments.

  • Digestion and Extraction:

    • Place the hair segments in a glass tube and add 1 mL of 1 M NaOH and the internal standard.

    • Incubate at a controlled temperature (e.g., 40°C) to hydrolyze the hair matrix.[8]

    • After cooling, neutralize the solution with an appropriate acid.

    • Add the extraction solvent, vortex vigorously, and centrifuge to separate the layers.

    • Transfer the organic layer to a clean tube.

  • Derivatization:

    • Evaporate the organic extract to dryness.

    • Add 50 µL of ethyl acetate and 50 µL of PFPA.

    • Heat the mixture at 70°C for 30 minutes.[8]

    • Evaporate the excess reagent and reconstitute the residue for GC-MS analysis.

  • GC-MS Analysis:

    • Follow the same GC-MS parameters as described for the urine sample analysis.

Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of MDA in biological samples.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis SampleCollection Sample Collection (Urine or Hair) Decontamination Decontamination (Hair Samples) Extraction Extraction (SPE or LLE) SampleCollection->Extraction Derivatization Derivatization (e.g., HFBA, PFPA) Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS DataProcessing Data Processing & Quantification GCMS->DataProcessing

Caption: General workflow for MDA analysis by GC-MS.

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the GC-MS analysis of MDA using different derivatization agents. The exact values may vary depending on the specific instrumentation and experimental conditions.

ParameterHFBA DerivativePFPA DerivativeTFAA DerivativeReference(s)
Quantifier Ion (m/z) 240190140[7][9]
Qualifier Ion 1 (m/z) 162162162[7][9]
Qualifier Ion 2 (m/z) 135135135[7][9]
LOD (ng/mL in Urine) ~10~5~15[1]
LOQ (ng/mL in Urine) ~20~10~30[1]
LOD (ng/mg in Hair) ~0.1~0.04Not Reported[8][10]
LOQ (ng/mg in Hair) ~0.2~0.15Not Reported[8][10]

LOD: Limit of Detection; LOQ: Limit of Quantification. Values are approximate and for illustrative purposes.

Conclusion

The GC-MS method detailed in this application note provides a reliable and sensitive approach for the quantification of MDA in urine and hair samples. Proper sample preparation, including an effective extraction and derivatization step, is crucial for achieving accurate and reproducible results. The use of deuterated internal standards is highly recommended to compensate for any variability during the analytical process. This methodology is well-suited for applications in clinical and forensic toxicology, as well as in research settings focused on the metabolism and effects of amphetamine-related compounds.

References

Application Note: A Validated LC-MS/MS Assay for the Quantification of N-Demethyl Methylone in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of N-demethyl methylone (MDC), a primary metabolite of the synthetic cathinone (B1664624) methylone, in human plasma. The protocol employs a straightforward protein precipitation extraction procedure and utilizes a stable isotope-labeled internal standard to ensure accuracy and precision. The method is sensitive and specific, making it suitable for pharmacokinetic studies, toxicological screening, and drug metabolism research. All quantitative data from the validation is summarized, and detailed experimental protocols are provided.

Introduction

Methylone is a synthetic cathinone that has been reported as a drug of abuse. Understanding its metabolism is crucial for clinical and forensic toxicology. One of the major metabolic pathways for methylone is N-demethylation, which results in the formation of N-demethyl methylone, also known as 3,4-methylenedioxycathinone (MDC).[1][2] Accurate quantification of MDC is essential for pharmacokinetic and toxicological assessments. This application note provides a detailed, validated protocol for the quantification of MDC in human plasma using LC-MS/MS.

Metabolic Pathway

Methylone undergoes two primary metabolic transformations in humans: N-demethylation to form N-demethyl methylone (MDC) and O-demethylenation to produce 3,4-dihydroxy-N-methylcathinone (HHMC), which is subsequently O-methylated to 4-hydroxy-3-methoxy-N-methylcathinone (HMMC).[1][3]

Methylone Metabolism Methylone Methylone (3,4-methylenedioxy-N-methylcathinone) MDC N-Demethyl Methylone (MDC) (3,4-methylenedioxycathinone) Methylone->MDC N-demethylation HHMC HHMC (3,4-dihydroxy-N-methylcathinone) Methylone->HHMC O-demethylenation HMMC HMMC (4-hydroxy-3-methoxy-N-methylcathinone) HHMC->HMMC O-methylation

Figure 1: Metabolic pathway of methylone.

Experimental Workflow

The analytical workflow consists of sample preparation involving protein precipitation, followed by chromatographic separation using reversed-phase HPLC, and detection by tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode.

Experimental Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma_sample 100 µL Human Plasma add_is Add Internal Standard (e.g., MDA-d5) plasma_sample->add_is add_pp_solvent Add 300 µL Acetonitrile (B52724) add_is->add_pp_solvent vortex Vortex add_pp_solvent->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute hplc HPLC Separation (C18 Column) reconstitute->hplc msms MS/MS Detection (MRM Mode) hplc->msms quant Quantification msms->quant

Figure 2: Assay workflow for N-demethyl methylone quantification.

Materials and Reagents

  • N-demethyl methylone (MDC) certified reference material

  • 3,4-Methylenedioxyamphetamine-d5 (MDA-d5) internal standard (IS)

  • LC-MS grade acetonitrile, methanol (B129727), and water

  • Formic acid

  • Human plasma (drug-free)

  • Microcentrifuge tubes

  • Pipettes and tips

Instrumentation

  • Liquid chromatograph coupled with a triple quadrupole mass spectrometer

  • C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Nitrogen generator

  • Centrifuge

  • Vortex mixer

  • Sample evaporator

Protocols

Standard and Quality Control (QC) Sample Preparation
  • Prepare a 1 mg/mL stock solution of MDC in methanol.

  • Prepare a 100 µg/mL stock solution of MDA-d5 (IS) in methanol.

  • Perform serial dilutions of the MDC stock solution with methanol to prepare working solutions for calibration standards and QC samples.

  • Spike drug-free human plasma with the MDC working solutions to create calibration standards and QC samples at low, medium, and high concentrations.

Sample Extraction
  • To 100 µL of plasma sample (calibrator, QC, or unknown), add 10 µL of the IS working solution (e.g., 100 ng/mL MDA-d5).

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography

ParameterValue
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 min
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C

Mass Spectrometry

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
IonSpray Voltage 3.5 kV
Capillary Temperature 600°C
Dwell Time 50 ms

MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
N-Demethyl Methylone (MDC) 194.1165.115
194.1135.125
MDA-d5 (IS) 185.1165.115

Note: Collision energies should be optimized for the specific instrument used.

Assay Validation Summary

The described method has been validated based on established guidelines for bioanalytical method validation. The following tables summarize the performance characteristics.

Table 1: Calibration Curve and Limits

ParameterResult
Linearity Range 0.5 - 1,000 ng/mL[3]
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantification (LLOQ) 0.5 ng/mL[3]
Limit of Detection (LOD) 0.1 ng/mL[4]

Table 2: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (% Bias)
Low 1.5< 10%< 12%-5% to +8%
Medium 150< 8%< 10%-7% to +6%
High 800< 7%< 9%-4% to +5%

Data presented are representative and may vary between laboratories and instruments.

Table 3: Recovery and Matrix Effect

AnalyteExtraction RecoveryMatrix Effect
N-Demethyl Methylone (MDC) 85 - 95%Minimal ion suppression observed (<15%)[3]
MDA-d5 (IS) 88 - 98%Compensates for matrix effects

Conclusion

The LC-MS/MS method detailed in this application note provides a reliable and sensitive approach for the quantification of N-demethyl methylone (MDC) in human plasma. The simple sample preparation, coupled with the specificity of tandem mass spectrometry, makes this assay a valuable tool for researchers, scientists, and drug development professionals in the fields of pharmacology and toxicology.

References

Application Notes and Protocols for Forensic Urinalysis of N-Demethyl Methylone Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylone (3,4-methylenedioxy-N-methylcathinone), a synthetic cathinone (B1664624) often sold as "bath salts" or "molly," is a widely abused psychoactive substance.[1][2] Its detection in biological samples is crucial for forensic toxicology and clinical diagnostics. Methylone is extensively metabolized in the body, with N-demethylation being one of the primary metabolic pathways, leading to the formation of N-demethyl methylone, also known as methylenedioxycathinone (MDC).[3][4][5] Therefore, the analysis of N-demethyl methylone in urine is a reliable indicator of methylone consumption.[3] These application notes provide detailed protocols for the sensitive and selective detection and quantification of N-demethyl methylone hydrochloride in human urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Metabolic Pathway of Methylone

Methylone undergoes two major metabolic transformations in the human body: N-demethylation and demethylenation followed by O-methylation.[3][5] The N-demethylation pathway directly produces the target analyte, N-demethyl methylone (MDC). The analysis of this metabolite is critical for confirming methylone intake, as parent drug concentrations can be low or undetectable in urine samples collected long after consumption.[3][6]

Metabolic Pathway of Methylone Metabolic Pathway of Methylone to N-Demethyl Methylone methylone Methylone (3,4-methylenedioxy-N-methylcathinone) ndemethyl_methylone N-Demethyl Methylone (MDC) (methylenedioxycathinone) methylone->ndemethyl_methylone N-demethylation other_metabolites Other Metabolites (e.g., HMMC, 3-OH-4-MeO-MC) methylone->other_metabolites Demethylenation & O-methylation

Metabolic conversion of Methylone to N-Demethyl Methylone.

Analytical Methodologies

Both LC-MS/MS and GC-MS are powerful techniques for the analysis of N-demethyl methylone in urine. LC-MS/MS is often preferred due to its high sensitivity and specificity, and because it typically does not require derivatization, thus avoiding potential issues with the thermal instability of cathinones.[7] GC-MS, however, remains a widely used and reliable method in many forensic laboratories.[1][8]

Protocol 1: LC-MS/MS Analysis of N-Demethyl Methylone in Urine

This protocol describes a method for the quantitative analysis of N-demethyl methylone using solid-phase extraction (SPE) for sample cleanup followed by LC-MS/MS detection.

Experimental Workflow: LC-MS/MS

LC-MS_MS_Workflow LC-MS/MS Experimental Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing urine_sample Urine Sample Collection hydrolysis Enzymatic Hydrolysis (optional, for conjugated metabolites) urine_sample->hydrolysis spe Solid-Phase Extraction (SPE) (e.g., Cation-Exchange) hydrolysis->spe elution Elution spe->elution evaporation Evaporation to Dryness elution->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution lc_separation LC Separation (Reversed-Phase C18 Column) reconstitution->lc_separation msms_detection MS/MS Detection (ESI+, MRM mode) lc_separation->msms_detection quantification Quantification (Internal Standard Method) msms_detection->quantification reporting Reporting of Results quantification->reporting

Workflow for LC-MS/MS analysis of N-demethyl methylone.

Materials and Reagents:

Instrumentation:

  • Liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Analytical column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 2.7 µm).[6]

Procedure:

  • Sample Preparation (Solid-Phase Extraction):

    • To 1 mL of urine, add 1 mL of phosphate buffer (pH 6) and the internal standard.

    • Condition the SPE cartridge with methanol followed by deionized water.

    • Load the sample onto the cartridge.

    • Wash the cartridge with deionized water and then with methanol.

    • Elute the analyte with a mixture of dichloromethane, isopropanol, and ammonium (B1175870) hydroxide (B78521).

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.[9]

  • LC-MS/MS Analysis:

    • Mobile Phase: A: 0.1% formic acid in water, B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with a low percentage of B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for equilibration.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • MS/MS Detection: Operate in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM). Monitor at least two transitions for the analyte and one for the internal standard.

Quantitative Data for LC-MS/MS Methods

AnalyteLLOQ (ng/mL)Linearity (ng/mL)Reference
Methylone Metabolites0.20.5 - 100[10]
Synthetic Cathinones0.05 - 1.50.05 - 1000[9]
Methylone55 - 1000[6]

LLOQ: Lower Limit of Quantification

Protocol 2: GC-MS Analysis of N-Demethyl Methylone in Urine

This protocol details a GC-MS method for the quantification of N-demethyl methylone, which includes a derivatization step to improve chromatographic performance and thermal stability.

Experimental Workflow: GC-MS

GC_MS_Workflow GC-MS Experimental Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing urine_sample Urine Sample Collection lLE Liquid-Liquid Extraction (LLE) (e.g., with Toluene) urine_sample->lLE derivatization Derivatization (e.g., with TFAA) lLE->derivatization gc_separation GC Separation (e.g., HP-5MS column) derivatization->gc_separation ms_detection MS Detection (EI, SIM or Scan mode) gc_separation->ms_detection quantification Quantification (Internal Standard Method) ms_detection->quantification reporting Reporting of Results quantification->reporting

Workflow for GC-MS analysis of N-demethyl methylone.

Materials and Reagents:

  • This compound reference standard

  • Internal standard (e.g., methamphetamine-d5)

  • Trifluoroacetic anhydride (B1165640) (TFAA)

  • Toluene, Ethyl acetate (B1210297)

  • Sodium hydroxide solution

  • Human urine (drug-free)

Instrumentation:

  • Gas chromatograph with a mass selective detector.

  • Capillary column: e.g., HP-5MS (30 m x 0.25 mm x 0.25 µm).[8]

Procedure:

  • Sample Preparation (Liquid-Liquid Extraction and Derivatization):

    • To 2 mL of urine, add the internal standard and adjust the pH to alkaline with sodium hydroxide.

    • Perform liquid-liquid extraction with an organic solvent like toluene.

    • Separate the organic layer and evaporate to dryness.

    • Reconstitute the residue in ethyl acetate and add TFAA.

    • Heat the mixture to facilitate derivatization.

    • Evaporate the solvent and reconstitute in a suitable solvent for injection.[11]

  • GC-MS Analysis:

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at a low temperature (e.g., 100 °C), ramp up to a final temperature (e.g., 300 °C).

    • Carrier Gas: Helium.

    • MS Detection: Electron ionization (EI) in selected ion monitoring (SIM) mode for quantification or full scan mode for identification.

Quantitative Data for GC-MS Methods

AnalyteLOD (ng/mL)LOQ (ng/mL)Linearity (ng/mL)Reference
Methylone52050 - 2000[1][8]
Synthetic Cathinones0.005 - 0.010.01 - 0.020.005 - 5.00 (µg/mL)[12]
Synthetic Cathinones10 - 3030 - 100100 - 1000[11]

LOD: Limit of Detection; LOQ: Limit of Quantification

Conclusion

The provided protocols offer robust and reliable methods for the forensic urinalysis of this compound. The choice between LC-MS/MS and GC-MS will depend on the specific requirements of the laboratory, including desired sensitivity, sample throughput, and available instrumentation. The analysis of N-demethyl methylone is a key component in confirming the use of methylone and understanding its prevalence in various populations.

References

Application Notes and Protocols for In Vivo Microdialysis Studies of N-Demethyl Methylone (MDC) Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-demethyl methylone, also known as 3,4-methylenedioxycathinone (MDC), is the primary psychoactive metabolite of methylone, a synthetic cathinone.[1][2] Understanding the neurochemical effects of MDC is crucial for elucidating the overall pharmacological profile of methylone and for the development of potential therapeutic interventions. In vivo microdialysis is a powerful technique for monitoring the real-time effects of psychoactive substances on extracellular neurotransmitter levels in specific brain regions of awake, freely moving animals.[3][4] This document provides detailed application notes and protocols for conducting in vivo microdialysis studies to investigate the effects of N-demethyl methylone on monoamine neurotransmitter systems.

Methylone and its N-demethylated metabolite, MDC, act as substrate-type releasing agents at monoamine transporters.[1][5] They bind to dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT) transporters, leading to an increase in the extracellular concentrations of these neurotransmitters.[1][6] Microdialysis studies have shown that methylone administration leads to significant elevations in extracellular dopamine and serotonin in brain regions associated with reward and reinforcement, such as the nucleus accumbens.[6][7]

Data Presentation: Quantitative Effects of Methylone and N-Demethyl Methylone on Neurotransmitter Levels

The following table summarizes quantitative data from in vivo microdialysis studies investigating the effects of methylone and its N-demethylated metabolite (MDC) on extracellular dopamine and serotonin levels.

CompoundBrain RegionAnimal ModelDose and Route of AdministrationPeak Increase in Dopamine (% of Baseline)Peak Increase in Serotonin (% of Baseline)Reference
MethyloneNucleus AccumbensRat1.0 mg/kg, i.v.~200%>400%[6]
MethyloneNucleus AccumbensRat3.0 mg/kg, i.v.~300%~900%[7]
MethyloneCaudate PutamenRat100 nM (retrodialysis)200%Not Reported[8]
N-Demethyl Methylone (MDC)Nucleus AccumbensRat1.0 mg/kg, i.v.~250%~350%[7]
N-Demethyl Methylone (MDC)Nucleus AccumbensRat3.0 mg/kg, i.v.~400%~500%[7]

Experimental Protocols

Protocol 1: Stereotaxic Surgery for Guide Cannula Implantation in Rats

This protocol details the surgical procedure for implanting a guide cannula into the nucleus accumbens of a rat, a prerequisite for subsequent microdialysis probe insertion.

Materials:

  • Male Sprague-Dawley rats (250-350 g)

  • Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine)

  • Stereotaxic frame

  • Surgical drill

  • Guide cannula (21-gauge)

  • Bone screws

  • Dental cement

  • Antiseptic solution

  • Sterile swabs

  • Analgesics

Procedure:

  • Anesthesia and Preparation: Anesthetize the rat and place it in the stereotaxic frame. Ensure the skull is level between bregma and lambda. Shave the scalp and clean the area with an antiseptic solution.

  • Incision: Make a midline incision on the scalp to expose the skull.

  • Craniotomy: Drill a small burr hole at the stereotaxic coordinates for the nucleus accumbens (e.g., AP: +1.7 mm, ML: ±0.8 mm from bregma).

  • Anchorage: Place 2-3 bone screws in the skull to serve as anchors for the dental cement.

  • Guide Cannula Implantation: Slowly lower the guide cannula to the target dorsal-ventral coordinate (e.g., DV: -5.8 mm from dura).[9]

  • Fixation: Secure the guide cannula to the skull and bone screws using dental cement.

  • Post-operative Care: Suture the incision around the implant. Administer analgesics and allow the animal to recover for at least 5-7 days before the microdialysis experiment.

Protocol 2: In Vivo Microdialysis for N-Demethyl Methylone

This protocol describes the microdialysis procedure to measure dopamine and serotonin release in the nucleus accumbens following the administration of N-demethyl methylone (MDC).

Materials:

  • Rat with implanted guide cannula

  • Microdialysis probe (1-2 mm membrane)

  • Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl2, 0.85 mM MgCl2, buffered to pH 7.4.

  • N-demethyl methylone (MDC) hydrochloride

  • Microinfusion pump

  • Fraction collector

  • HPLC system with electrochemical detection (HPLC-ECD) for monoamine analysis

  • Dopamine and serotonin standards

Procedure:

  • Probe Insertion: On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the nucleus accumbens of the awake, freely moving rat.

  • Perfusion and Equilibration: Begin perfusing the probe with aCSF at a flow rate of 1-2 µL/min. Allow the system to equilibrate for at least 60-90 minutes to establish a stable baseline of neurotransmitter levels.

  • Baseline Sample Collection: Collect 3-4 baseline dialysate samples (e.g., 20-minute fractions) to determine pre-treatment extracellular dopamine and serotonin concentrations.

  • Drug Administration: Administer N-demethyl methylone (MDC) via the desired route (e.g., intravenous, intraperitoneal, or through reverse dialysis by including it in the aCSF).

  • Post-Drug Sample Collection: Continue collecting dialysate samples for a predetermined period (e.g., 2-3 hours) to monitor the time course of MDC's effects on neurotransmitter levels.

  • Sample Analysis: Analyze the dialysate samples for dopamine and serotonin content using a validated HPLC-ECD method.

  • Histological Verification: At the end of the experiment, euthanize the animal and perfuse the brain with formalin. Section the brain and stain to verify the correct placement of the microdialysis probe.

Visualizations

Experimental Workflow

G In Vivo Microdialysis Experimental Workflow for N-Demethyl Methylone Studies cluster_pre_experiment Pre-Experiment cluster_experiment Microdialysis Experiment cluster_post_experiment Post-Experiment Analysis animal_prep Animal Preparation (Sprague-Dawley Rat) surgery Stereotaxic Surgery: Guide Cannula Implantation (Nucleus Accumbens) animal_prep->surgery recovery Post-operative Recovery (5-7 days) surgery->recovery probe_insertion Microdialysis Probe Insertion recovery->probe_insertion equilibration System Equilibration (aCSF Perfusion, 1-2 µL/min) probe_insertion->equilibration baseline Baseline Sample Collection (3-4 fractions) equilibration->baseline drug_admin N-Demethyl Methylone (MDC) Administration baseline->drug_admin post_drug_collection Post-Drug Sample Collection drug_admin->post_drug_collection hplc Sample Analysis (HPLC-ECD) post_drug_collection->hplc data_analysis Data Analysis (% Change from Baseline) hplc->data_analysis histology Histological Verification of Probe Placement data_analysis->histology

Figure 1. Experimental workflow for in vivo microdialysis.
Signaling Pathway of N-Demethyl Methylone at the Dopaminergic Synapse

G Proposed Signaling Pathway of N-Demethyl Methylone (MDC) at the Dopaminergic Synapse cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal MDC N-Demethyl Methylone (MDC) DAT Dopamine Transporter (DAT) MDC->DAT Binds as a substrate Dopamine_synapse Extracellular Dopamine DAT->Dopamine_synapse Reverses transport direction (efflux) VMAT2 Vesicular Monoamine Transporter 2 (VMAT2) Dopamine_vesicle Dopamine Vesicle Dopamine_cyto Cytosolic Dopamine Dopamine_vesicle->Dopamine_cyto Displaces Dopamine Dopamine_cyto->DAT Transported out D_receptor Dopamine Receptors (e.g., D1, D2) Dopamine_synapse->D_receptor Binds Postsynaptic_effects Downstream Signaling & Postsynaptic Effects D_receptor->Postsynaptic_effects Activates

Figure 2. N-Demethyl Methylone signaling at the synapse.

References

Troubleshooting & Optimization

Technical Support Center: Chromatographic Separation of Methylone Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the chromatographic separation of methylone and its metabolites.

Frequently Asked Questions (FAQs)

Q1: What are the major phase I metabolites of methylone that I should be targeting in my chromatographic separation?

The major phase I metabolites of methylone are:

  • 4-hydroxy-3-methoxy-N-methylcathinone (HMMC) : Typically the most abundant metabolite found in blood and plasma.[1][2]

  • 3,4-dihydroxy-N-methylcathinone (HHMC) [1][2]

  • 3,4-methylenedioxycathinone (MDC) , also known as normethylone.[1][2]

Methylone metabolism primarily follows two pathways: O-demethylenation to form HHMC, which is then often converted to HMMC, and N-demethylation to produce MDC.[1]

Q2: What type of analytical column is recommended for separating methylone and its metabolites?

A reverse-phase column is commonly used for the separation of methylone and its metabolites. A Synergi Polar-RP column (100 × 2 mm, 2.5-µm particles) has been shown to be effective.[1] C18 columns are also frequently employed but may require careful mobile phase optimization to minimize secondary interactions with residual silanols, especially for basic compounds like methylone and its metabolites.[3]

Q3: What are typical mobile phase compositions for the LC-MS/MS analysis of methylone metabolites?

A gradient elution using a combination of an aqueous mobile phase (A) and an organic mobile phase (B), both containing an acidic additive, is standard. A common setup includes:

The gradient program is then optimized to achieve the best separation of the target analytes. Acidic additives like formic acid or trifluoroacetic acid help to improve peak shape by protonating the amine groups of the analytes, which minimizes interactions with the stationary phase.[4][5]

Q4: What are the expected mass-to-charge ratios (m/z) for methylone and its key metabolites in positive ion mode mass spectrometry?

While specific MRM transitions will need to be optimized for your instrument, some prominent ions have been reported. For underivatized methylone, a prominent base ion is m/z 58, with other less abundant ions at m/z 91, 121, and 149 in GC-MS analysis.[6] For LC-MS/MS, specific precursor and product ions for methylone and its metabolites like HMMC, HHMC, and MDC would be determined during method development.

Q5: Are there significant matrix effects to consider when analyzing methylone metabolites in biological samples?

Yes, matrix effects can significantly impact the accuracy and precision of LC-MS/MS analysis of biological samples by causing ion suppression or enhancement.[7][8] These effects are highly dependent on the biological matrix (e.g., plasma, urine), the sample preparation method, and the ionization source.[7][8] It is crucial to evaluate matrix effects during method validation. Effective sample preparation, such as solid-phase extraction (SPE), can help minimize matrix effects compared to simpler methods like protein precipitation.[8]

Troubleshooting Guides

This section is organized in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Poor Peak Shape

Q: My peaks are tailing. What are the common causes and solutions?

  • Possible Cause 1: Secondary Interactions. Interactions between the basic amine groups of the analytes and active sites (e.g., residual silanols) on the stationary phase can cause peak tailing.[3]

    • Solution: Add a mobile phase modifier like 0.1% formic acid or trifluoroacetic acid to the mobile phase.[4][5] This will protonate the analytes and minimize these secondary interactions. Using a buffered mobile phase at a low pH (e.g., pH 3) can also be effective.[4]

  • Possible Cause 2: Column Overload. Injecting too much sample can lead to distorted, tailing peaks.[3][9]

    • Solution: Dilute your sample and reinject a smaller amount.[4][9]

  • Possible Cause 3: Column Contamination or Degradation. Accumulation of matrix components or degradation of the stationary phase can create active sites that lead to tailing.[3]

    • Solution: Use a guard column to protect the analytical column from strongly retained compounds.[10] If the column is contaminated, try flushing it with a strong solvent. If the stationary phase is degraded, the column may need to be replaced.[11]

Q: My peaks are showing fronting. What could be the issue?

  • Possible Cause: Inappropriate Injection Solvent. If the sample is dissolved in a solvent that is significantly stronger than the initial mobile phase, it can cause the analyte to move too quickly at the beginning of the column, resulting in fronting peaks.[3]

    • Solution: Ensure your sample solvent is compatible with, or weaker than, the initial mobile phase.[11]

Poor Resolution

Q: I am observing poor resolution between my analyte peaks. How can I improve it?

  • Possible Cause 1: Suboptimal Mobile Phase Composition. The selectivity of the separation is highly dependent on the mobile phase.

    • Solution: Adjust the organic modifier. For instance, switching from acetonitrile to methanol (B129727), or vice versa, can alter the elution order and improve separation.[4] Fine-tuning the mobile phase pH can also change the ionization state and retention of the analytes, thereby improving resolution.[12]

  • Possible Cause 2: Gradient is Too Steep. A rapid increase in the organic solvent percentage can cause peaks to elute too closely together.[4]

    • Solution: Decrease the gradient slope. A more gradual change in the mobile phase composition over a longer period will generally improve resolution.[4]

  • Possible Cause 3: Low Column Efficiency.

    • Solution: Increase column efficiency by using a longer column or a column packed with smaller particles (e.g., 3 µm instead of 5 µm), which will produce sharper peaks and better separation.[4][12] Also, check for and minimize extra-column volume in your system, as excessive tubing length or dead volume can contribute to peak broadening.[3][13]

Peak Splitting

Q: My analyte is showing up as a split peak. What is causing this?

  • Possible Cause 1: Column Void. A void or channel in the packing material at the head of the column can cause the sample flow path to split.[3] This can be caused by high pressure or physical shock to the column.

    • Solution: If a void has formed, the column may need to be replaced. Using a guard column can help protect the analytical column.

  • Possible Cause 2: Partially Blocked Column Frit. Contamination from the sample or the LC system can partially block the inlet frit of the column, leading to an uneven distribution of the sample onto the stationary phase.[3]

    • Solution: Filter all samples and mobile phases before use.[4] You can try back-flushing the column (if the manufacturer allows) to dislodge particulates from the frit.

  • Possible Cause 3: Injection Solvent Incompatibility. Dissolving the sample in a solvent much stronger than the mobile phase can cause peak distortion, including splitting.[3]

    • Solution: Re-dissolve the sample in a solvent that is weaker than or has a similar strength to the initial mobile phase.[11]

Data Presentation

Table 1: Linearity Ranges for Methylone and its Metabolites in Plasma

AnalyteLinearity Range (µg/L)Reference
Methylone0.5 - 1,000[2]
HMMC0.5 - 1,000[2]
MDC0.5 - 1,000[2]
HHMC10 - 1,000[2]

Table 2: Human Pharmacokinetic Parameters of Methylone After Oral Administration

Dose (mg)Cmax (ng/mL)AUC0–24 (h·ng/mL)T1/2 (h)Tmax (h)Reference
501531042.85.81.5[14]
1003042441.26.4~2[14]
1503553524.46.9~2[14]
2006045067.96.4~2[14]

Experimental Protocols

Protocol 1: Sample Preparation from Plasma using Solid-Phase Extraction (SPE)

This protocol is based on methodologies described for the analysis of methylone and its metabolites in rat plasma.[1]

  • Initial Preparation: To 100 µL of plasma in a microcentrifuge tube, add 50 µL of internal standard (e.g., methylone-d3 at 100 ng/mL). Gently vortex the mixture.

  • Enzymatic Hydrolysis (for conjugated metabolites): Add 10 µL of β-glucuronidase and incubate at 50°C for 1 hour.[1]

  • Protein Precipitation: Add 10 µL of perchloric acid to the sample and vortex to precipitate proteins.[1]

  • Centrifugation: Centrifuge the sample to pellet the precipitated proteins.

  • Solid-Phase Extraction (SPE):

    • Condition a mixed-mode cation exchange SPE cartridge with methanol and then water.

    • Load the supernatant from the previous step onto the SPE cartridge.

    • Wash the cartridge to remove interfering substances.

    • Elute the analytes with an appropriate solvent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

This is a general protocol for the chromatographic separation and detection of methylone and its metabolites.[1][15]

  • Chromatographic System: An HPLC or UHPLC system coupled to a tandem mass spectrometer.

  • Column: Synergi Polar-RP (100 × 2 mm, 2.5-µm particles) or equivalent.[1]

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile

  • Gradient Elution: Develop a gradient program to separate the analytes. An initial scouting gradient could be 5% to 95% B over 20 minutes.[4] This can then be optimized to a shallower gradient over the elution range of the target compounds to improve resolution.

  • Flow Rate: A typical flow rate for a 2.1 mm ID column is around 0.3-0.5 mL/min.

  • Column Temperature: Maintain a constant column temperature, for example, between 30°C and 50°C, to ensure reproducible retention times.[4]

  • Injection Volume: 5-10 µL.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[15]

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Optimize MRM transitions (precursor ion → product ion) and collision energies for methylone, HMMC, HHMC, MDC, and the internal standard.

Visualizations

Methylone_Metabolism Methylone Methylone HHMC HHMC (3,4-dihydroxy-N-methylcathinone) Methylone->HHMC O-demethylenation MDC MDC (3-4-methylenedioxycathinone) Methylone->MDC N-demethylation HMMC HMMC (4-hydroxy-3-methoxy-N-methylcathinone) HHMC->HMMC O-methylation

Caption: Metabolic pathway of methylone to its major phase I metabolites.

Caption: Workflow for the analysis of methylone metabolites in plasma.

Troubleshooting_Resolution Problem Poor Peak Resolution Cause1 Suboptimal Mobile Phase? Problem->Cause1 Cause2 Gradient Too Steep? Problem->Cause2 Cause3 Low Column Efficiency? Problem->Cause3 Solution1 Adjust Organic Modifier (ACN/MeOH) Fine-tune pH Cause1->Solution1 Solution Solution2 Decrease Gradient Slope (make more gradual) Cause2->Solution2 Solution Solution3 Use Longer Column Use Smaller Particle Size Column Cause3->Solution3 Solution

Caption: Troubleshooting logic for poor peak resolution.

References

Technical Support Center: N-Demethyl Methylone Hydrochloride Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of N-demethyl methylone hydrochloride in methanol (B129727) solution. The information is presented in a question-and-answer format to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound in a methanol solution at room temperature?

Q2: What is the recommended storage temperature for this compound in methanol?

A2: For optimal stability, this compound solutions in methanol should be stored at freezer temperatures, specifically at -20°C.[1][2][3][4][5] Studies on other synthetic cathinones have consistently shown that freezer storage significantly minimizes degradation compared to refrigerated (4°C) or room temperature conditions.[1][2][3][4][5]

Q3: Are there alternative solvents that offer better stability for this compound?

A3: Yes, acetonitrile (B52724) has been shown to be a more suitable solvent for synthetic cathinones, offering greater stability than methanol.[1][2][3][4] If your experimental protocol allows, consider using acetonitrile as a solvent to prepare stock and working solutions of this compound to minimize degradation.

Q4: What are the potential degradation pathways for this compound in methanol?

A4: The primary metabolic pathways for methylone, a closely related compound, involve N-demethylation and O-demethylenation followed by O-methylation.[6][7][8][9][10] While the specific degradation pathways in methanol are not fully elucidated for N-demethyl methylone, it is plausible that similar processes, such as reactions involving the beta-keto group and the methylenedioxy ring, could occur. The presence of methanol, a protic solvent, may facilitate these degradation reactions.

Q5: How can I monitor the stability of my this compound solution?

A5: The stability of your solution can be monitored by periodically analyzing its concentration using a validated analytical method. Commonly used techniques for the quantification of synthetic cathinones include High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS).[1][2][3][4][6][11] A significant decrease in the concentration of the parent compound over time indicates degradation.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent analytical results (e.g., decreasing peak area over time). Degradation of this compound in the methanol solution.1. Prepare fresh solutions before each experiment. 2. Store stock solutions at -20°C in tightly sealed vials. 3. Consider switching to acetonitrile as the solvent. 4. Perform a stability study under your specific storage conditions to determine the acceptable timeframe for solution use.
Appearance of unknown peaks in the chromatogram. Formation of degradation products.1. Analyze the sample using LC-MS or GC-MS to identify the mass of the unknown peaks, which can provide clues about the degradation products. 2. Review the literature on the degradation of similar cathinone (B1664624) compounds to predict potential degradation products.
Loss of biological activity of the compound in solution. Significant degradation of the active parent compound.1. Confirm the concentration of the this compound solution using a validated analytical method before conducting biological experiments. 2. Use freshly prepared solutions for all critical experiments.

Quantitative Data Summary

While specific quantitative data for this compound is limited, the following table summarizes the stability of other synthetic cathinones in methanol, which can serve as a general guide.

Compound Solvent Storage Temperature Time Point Concentration Change (%) Reference
MephedroneMethanolRoom Temperature3 days-32.3[5]
MephedroneMethanolRoom Temperature30 days-87.6[5]
MephedroneMethanol4°C14 days-23.3[5]
MephedroneMethanol4°C30 days-51.3[5]
MephedroneMethanol-20°C30 daysNo significant loss[5]
MDPVMethanolRoom Temperature30 days-44.4[12]
MDPVMethanol4°C30 days-32.1[12]
MDPVMethanol-20°C30 daysNo significant loss[12]
NaphyroneMethanolRoom Temperature30 daysSignificant degradation[1]
α-PVPMethanolRoom Temperature30 daysMore stable than other cathinones[1]

Experimental Protocols

Protocol for Stability Assessment of this compound in Methanol

This protocol outlines a general procedure for assessing the stability of this compound in a methanol solution using HPLC-UV or LC-MS.

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of this compound standard.

    • Dissolve it in methanol to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

    • Store the stock solution in an amber, tightly sealed vial at -20°C.

  • Preparation of Working Solutions:

    • On the day of the experiment (Day 0), dilute the stock solution with methanol to prepare working solutions at a suitable concentration for your analytical method (e.g., 1 µg/mL).

    • Prepare multiple aliquots of the working solution in separate vials for analysis at different time points.

  • Storage Conditions:

    • Store the aliquots of the working solution under the desired storage conditions (e.g., room temperature (20-25°C), refrigerated (4°C), and frozen (-20°C)).

    • Protect the solutions from light.

  • Sample Analysis:

    • Analyze an initial set of aliquots (n=3) on Day 0 to establish the initial concentration.

    • At predetermined time intervals (e.g., Day 1, 3, 7, 14, and 30), retrieve a set of aliquots from each storage condition and allow them to equilibrate to room temperature.

    • Analyze the samples using a validated HPLC-UV or LC-MS method.

  • Data Analysis:

    • Calculate the mean concentration of this compound at each time point for each storage condition.

    • Express the stability as the percentage of the initial concentration remaining at each time point.

    • A compound is often considered unstable if the concentration decreases by more than 10-15% from the initial concentration.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_storage Storage Conditions cluster_analysis Analysis cluster_data Data Evaluation stock Prepare Stock Solution (1 mg/mL in Methanol) working Prepare Working Solutions (e.g., 1 µg/mL) stock->working rt Room Temperature (20-25°C) working->rt Aliquot and Store fridge Refrigerated (4°C) working->fridge Aliquot and Store freezer Frozen (-20°C) working->freezer Aliquot and Store analysis Analyze Aliquots at Time Points (Day 0, 1, 3, 7, 14, 30) using HPLC-UV or LC-MS rt->analysis fridge->analysis freezer->analysis data Calculate Concentration and Percentage Remaining analysis->data

Caption: Experimental workflow for assessing the stability of this compound.

signaling_pathway cluster_compound Compound Action cluster_transporters Monoamine Transporters cluster_effects Neurochemical Effects cluster_downstream Downstream Signaling (Simplified) methylone Methylone / Metabolites dat Dopamine Transporter (DAT) methylone->dat Inhibition of Reuptake sert Serotonin Transporter (SERT) methylone->sert Inhibition of Reuptake net Norepinephrine Transporter (NET) methylone->net Inhibition of Reuptake increase Increased Synaptic Levels of Dopamine, Serotonin, Norepinephrine receptor Postsynaptic Receptor Activation increase->receptor signaling Intracellular Signaling Cascades receptor->signaling effects Psychoactive & Physiological Effects signaling->effects

Caption: Simplified signaling pathway of methylone and its metabolites.

References

Technical Support Center: Optimizing LC-MS/MS for N-Demethyl Methylone (MDC)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of N-Demethyl methylone, also known as 3,4-methylenedioxycathinone (MDC).

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting LC-MS/MS parameters for the analysis of N-Demethyl methylone (MDC)?

A: Establishing a robust method begins with optimized starting parameters. For MDC, positive electrospray ionization (ESI) is the standard mode.[1] The following tables summarize recommended starting conditions for chromatography and mass spectrometry, derived from validated methods.[1][2][3]

Data Presentation: Recommended Starting Parameters

Table 1: Liquid Chromatography (LC) Parameters

Parameter Recommended Setting
Column Synergi Polar-RP (100 × 2 mm, 2.5-µm) or equivalent C18 column.[2]
Mobile Phase A 0.1% Formic Acid in Water or 2 mM Ammonium Formate with 0.1% Formic Acid.[2][4]
Mobile Phase B 0.1% Formic Acid in Acetonitrile.[2]
Flow Rate 0.3 - 0.5 mL/min.[4][5]
Injection Volume 10 µL.[5]
Column Temperature 40 °C.[4]

| Gradient | A gradient elution is typically required to separate MDC from other metabolites and matrix components.[2][3] |

Table 2: Mass Spectrometry (MS/MS) Parameters for N-Demethyl Methylone (MDC) Parameters are for positive electrospray ionization (ESI) mode and are based on data from validated methods for methylone metabolites.[1]

AnalytePrecursor Ion (m/z)Product Ion (m/z) (Quantifier)Product Ion (m/z) (Qualifier)DP (V)EP (V)CE (V)CXP (V)
MDC 194.0135.077.04610258

Abbreviations: DP (Declustering Potential), EP (Entrance Potential), CE (Collision Energy), CXP (Collision Cell Exit Potential).

Q2: My signal for MDC is weak or inconsistent. How can I systematically optimize my MS parameters?

A: Weak signals are often due to suboptimal MS settings. A systematic optimization of source and compound-specific parameters is crucial. The goal is to maximize the instrument's response for your specific analyte.[6] Vendor-provided optimization software is an excellent starting point.[7]

Experimental Protocols: General MS Optimization Workflow

  • Analyte Infusion: Prepare a 1 µg/mL standard solution of MDC in a 50:50 mixture of Mobile Phase A and B.[6] Infuse this solution directly into the mass spectrometer using a syringe pump to get a stable signal.

  • Source Parameter Optimization: While infusing, manually adjust key source parameters to maximize the precursor ion signal (m/z 194.0). These include gas flows (nebulizer, heater), temperatures, and ion spray voltage.[6] Set these parameters to a value on a maximum plateau to ensure method robustness.[6]

  • Compound Parameter Optimization:

    • Fragmentor Voltage/Cone Voltage: Optimize this parameter to maximize the intensity of the precursor ion.

    • Collision Energy (CE): Ramp the collision energy across a range (e.g., 10-50 eV) to find the optimal value that produces the most intense and stable product ions (fragments).[8] You should aim to retain about 10-15% of the parent ion.[6]

    • Product Ion Selection: Select at least two stable and intense product ions for Multiple Reaction Monitoring (MRM). One is used for quantification (the most abundant) and the other for confirmation (qualifier).[7][8]

cluster_workflow LC-MS/MS Optimization Workflow start Prepare & Infuse MDC Standard source_opt Optimize Source Parameters (Gas, Temp, Voltage) start->source_opt precursor_select Select Precursor Ion (e.g., m/z 194.0) source_opt->precursor_select ce_opt Optimize Collision Energy (CE) for Fragmentation precursor_select->ce_opt product_select Select Quantifier & Qualifier Product Ions ce_opt->product_select validate Validate Method (Chromatography & MS) product_select->validate

Caption: A logical workflow for systematic optimization of MS parameters.

Q3: I am experiencing significant signal suppression or enhancement in my biological samples. How can I mitigate these matrix effects?

A: Matrix effects are a common challenge when analyzing analytes in complex biological fluids like plasma or urine.[9][10] They are caused by co-eluting endogenous components that interfere with the ionization of the target analyte.[9]

Troubleshooting Guide: Mitigating Matrix Effects

  • Improve Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis.

    • Solid-Phase Extraction (SPE): Use a mixed-mode or cation-exchange SPE cartridge. This is highly effective at cleaning up plasma and urine samples.[2][9] Extraction efficiencies of 89-104% with ion suppression below 12% have been reported for methylone and its metabolites using SPE.[3]

    • Protein Precipitation (PPT): For plasma samples, PPT with perchloric or trichloroacetic acid can be used, often before SPE, to remove a large portion of proteins.[2][3]

  • Enhance Chromatographic Separation: If interfering compounds have the same mass transition but different structures, they can be separated chromatographically.

    • Adjust Gradient: Modify your LC gradient to better resolve the MDC peak from the areas where matrix components elute.

    • Alternative Column Chemistry: A different stationary phase, such as a Biphenyl column, can offer alternative selectivity for cathinone (B1664624) isomers and related compounds.[11]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., methylone-d3) will co-elute with the analyte and experience the same degree of ion suppression or enhancement.[4] This allows for accurate quantification by normalizing the signal of the analyte to that of the internal standard.

Q4: What is a detailed protocol for preparing plasma samples for MDC analysis?

A: This protocol is based on a validated method for the quantification of methylone and its metabolites, including MDC, in plasma.[2][3] It incorporates enzymatic hydrolysis to analyze for both free and conjugated MDC.

Experimental Protocols: Plasma Sample Preparation

  • Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of plasma.

  • Internal Standard: Add 50 µL of the internal standard (e.g., methylone-d3 at 100 ng/mL).[2]

  • Enzymatic Hydrolysis: Add 10 µL of β-glucuronidase and incubate the sample at 50°C for 1 hour to cleave glucuronide conjugates.[2]

  • Protein Precipitation: Add 10 µL of perchloric acid, vortex, and centrifuge at 15,000 x g for 10 minutes to pellet precipitated proteins.[3]

  • Solid-Phase Extraction (SPE):

    • Condition: Condition a cation-exchange SPE cartridge.[3][9]

    • Load: Load the supernatant from the previous step onto the cartridge.

    • Wash: Wash the cartridge to remove residual interferences.

    • Elute: Elute the analytes with an appropriate solvent (e.g., a basic organic solvent).

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase.

  • Analysis: The sample is now ready for injection into the LC-MS/MS system.

cluster_prep Plasma Sample Preparation Workflow plasma 1. Aliquot Plasma (100 µL) is 2. Add Internal Standard plasma->is hydrolysis 3. Enzymatic Hydrolysis (β-glucuronidase) is->hydrolysis ppt 4. Protein Precipitation (Perchloric Acid) hydrolysis->ppt spe 5. Solid-Phase Extraction (SPE) ppt->spe evap 6. Evaporate & Reconstitute spe->evap inject 7. Inject into LC-MS/MS evap->inject

Caption: A step-by-step workflow for the extraction of MDC from plasma.

Q5: What is the metabolic origin of N-Demethyl methylone (MDC)?

A: Understanding the metabolic pathway is crucial for interpreting results, especially in toxicological or pharmacological studies. N-Demethyl methylone (MDC) is one of the primary phase I metabolites of methylone.[3][12] Methylone is metabolized in the liver primarily via two distinct pathways.[2][13]

  • N-demethylation: The removal of the N-methyl group from methylone produces N-Demethyl methylone (MDC).[12][13]

  • O-demethylenation: This pathway leads to the formation of 3,4-dihydroxy-N-methylcathinone (HHMC), which is subsequently methylated to form 4-hydroxy-3-methoxy-N-methylcathinone (HMMC).[2][12]

MDC is a centrally-active metabolite that can contribute to the overall in-vivo effects of methylone administration.[1]

cluster_metabolism Simplified Metabolism of Methylone Methylone Methylone MDC N-Demethyl methylone (MDC) Methylone->MDC N-demethylation HHMC HHMC Methylone->HHMC O-demethylenation HMMC HMMC HHMC->HMMC O-methylation

Caption: Primary metabolic pathways of the parent compound, methylone.

References

Technical Support Center: Enhancing Sensitivity for Low-Level Detection of MDC in Urine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the sensitive detection of 3-Methyl-2,4-dione (MDC) and other low-level analytes in urine. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to navigate the complexities of urinary biomarker analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in detecting low levels of MDC in urine?

A1: Detecting low concentrations of small molecules like MDC in urine presents several challenges. The urinary matrix is complex and can interfere with analytical measurements. Key challenges include the high variability in urine concentration and composition, potential for ion suppression in mass spectrometry, and the possibility of the analyte binding non-specifically to labware, which can lead to underestimation of its concentration.[1][2][3]

Q2: How can I improve the recovery of MDC from urine samples?

A2: Improving recovery rates is crucial for sensitive detection. Several strategies can be employed during sample preparation. These include optimizing extraction techniques such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to effectively isolate MDC from interfering matrix components.[4][5][6] Additionally, for analytes prone to adsorption, using anti-adsorptive agents in collection containers can prevent loss of the target molecule.[2][7]

Q3: What is the most sensitive analytical technique for MDC detection in urine?

A3: Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is a widely used and highly sensitive method for quantifying low levels of small molecules in biological fluids like urine.[8][9][10] Gas Chromatography-Mass Spectrometry (GC-MS) can also be a very sensitive technique, particularly for volatile compounds or those that can be easily derivatized.[11][12]

Q4: How can I minimize matrix effects in my LC-MS/MS analysis?

A4: Matrix effects, such as ion suppression or enhancement, can significantly impact the accuracy and sensitivity of your assay. Effective sample preparation to remove interfering substances is the first step.[5][13] Chromatographic separation should be optimized to separate MDC from co-eluting matrix components. The use of a stable isotope-labeled internal standard that co-elutes with the analyte can also help to compensate for matrix effects.

Q5: What is derivatization and can it help improve MDC detection?

A5: Derivatization is a chemical modification of the analyte to improve its analytical properties.[5] For MDC, if it has suitable functional groups, derivatization could be used to enhance its ionization efficiency for mass spectrometry or its volatility for GC-MS analysis, thereby increasing sensitivity.[11][14]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No MDC Signal Inefficient extraction of MDC from the urine matrix.Optimize the SPE or LLE protocol. Experiment with different sorbents/solvents and pH conditions.
Degradation of MDC during sample processing or storage.Ensure samples are stored at appropriate low temperatures. Investigate the stability of MDC under your experimental conditions.
Ion suppression due to co-eluting matrix components.Improve chromatographic separation to resolve MDC from interfering peaks. Dilute the sample if sensitivity allows.
Poor Peak Shape Sub-optimal chromatographic conditions.Adjust the mobile phase composition, gradient, and flow rate. Ensure the column is not overloaded.
Issues with the analytical column.Check for column contamination or degradation. If necessary, wash or replace the column.
High Background Noise Contaminated reagents or solvents.Use high-purity solvents and reagents. Filter all solutions before use.
Carryover from previous injections.Implement a robust needle and system wash protocol between sample injections.
Inconsistent Results Variability in sample collection and handling.Standardize urine collection protocols. Consider normalization to creatinine (B1669602) concentration to account for dilution variations.[15]
Non-specific binding of MDC to labware.Use low-binding microplates and tubes. Consider adding a small percentage of organic solvent or a surfactant to your sample diluent.[2][7]

Data Presentation: Comparison of Sample Preparation Techniques

The following table summarizes hypothetical performance characteristics for different sample preparation methods for a small molecule analyte like MDC in urine, based on principles from cited literature.

Sample Preparation Method Principle Typical Recovery (%) Limit of Quantification (LOQ) Range Throughput Reference Principles
Dilute-and-Shoot Simple dilution of the urine sample before injection.>90% (analyte dependent)HigherHigh[5]
Protein Precipitation Removal of proteins by adding an organic solvent or acid.80-95%ModerateHigh[5][16]
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquids.70-90%Low to ModerateMedium[6][17]
Solid-Phase Extraction (SPE) Selective retention of the analyte on a solid sorbent and elution.85-105%LowMedium[10]
Derivatization Chemical modification of the analyte to improve detection.Dependent on reactionVery LowLow[11][14]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for MDC in Urine

This protocol provides a general workflow for extracting a small molecule like MDC from a urine sample using SPE, which is effective at concentrating the analyte and removing interfering matrix components.[10]

Materials:

  • SPE cartridges (e.g., C18 or a mixed-mode cation exchange)

  • Urine sample, thawed and centrifuged

  • Methanol (B129727) (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid

  • SPE vacuum manifold

  • Collection tubes

Procedure:

  • Conditioning: Pass 1 mL of methanol through the SPE cartridge, followed by 1 mL of water. Do not let the cartridge run dry.

  • Loading: Load 1 mL of the pre-treated urine sample onto the cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove hydrophilic interferences.

  • Elution: Elute MDC with 1 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of MDC

This protocol outlines a general approach for the sensitive detection of MDC using LC-MS/MS.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source

LC Conditions (Example):

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and then return to initial conditions for re-equilibration.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

MS/MS Conditions (Example):

  • Ionization Mode: ESI positive or negative (analyte dependent)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: At least two transitions (one for quantification, one for qualification) should be optimized for MDC and its internal standard.

  • Source Parameters: Optimize gas temperatures, gas flows, and ion spray voltage for maximal signal intensity.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Urine_Sample Urine Sample Collection Centrifugation Centrifugation Urine_Sample->Centrifugation SPE Solid-Phase Extraction (SPE) Centrifugation->SPE Evaporation Evaporation SPE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MSMS LC-MS/MS Analysis Reconstitution->LC_MSMS Data_Processing Data Processing & Quantification LC_MSMS->Data_Processing

Caption: Experimental workflow for MDC analysis in urine.

Troubleshooting_Workflow Start Low MDC Signal Detected Check_Recovery Is Sample Prep Recovery >80%? Start->Check_Recovery Check_MS Is MS Signal Stable & Sensitive? Check_Recovery->Check_MS Yes Optimize_SPE Optimize SPE Protocol (Sorbent, pH, Solvents) Check_Recovery->Optimize_SPE No Check_IS Is Internal Standard Signal Stable? Check_MS->Check_IS Yes Clean_Source Clean MS Source & Optimize Parameters Check_MS->Clean_Source No Final_Check Re-evaluate with Optimized Method Optimize_SPE->Final_Check Optimize_LC Optimize LC Separation (Gradient, Column) Check_IS->Optimize_LC No Check_IS->Final_Check Yes Optimize_LC->Final_Check Clean_Source->Final_Check

Caption: Troubleshooting decision tree for low MDC signal.

References

Technical Support Center: Analysis of 3,4-Methylenedioxycathinone (MDC)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the analysis of 3,4-methylenedioxycathinone (MDC), also known as methylone. The focus is on resolving isomeric interference from positional isomers and enantiomers, a critical challenge in the accurate identification and quantification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common types of isomeric interference in the analysis of 3,4-methylenedioxycathinone (MDC)?

A1: The two primary types of isomeric interference encountered in MDC analysis are:

  • Positional Isomers: These are compounds that have the same molecular formula and mass but differ in the position of substituents on the aromatic ring. A common interferent for 3,4-MDC is 2,3-MDC. These isomers often produce very similar or identical mass spectra, making their differentiation by mass spectrometry alone challenging.[1][2]

  • Enantiomers (Chiral Isomers): 3,4-MDC is a chiral molecule, meaning it exists as two non-superimposable mirror images, the (S)- and (R)-enantiomers. These enantiomers have identical physical and chemical properties in an achiral environment, including the same retention time on standard chromatographic columns and identical mass spectra. However, they can exhibit different pharmacological and toxicological effects.[3][4][5]

Q2: Why is it crucial to resolve these isomeric interferences?

A2: The resolution of isomeric interferences is critical for several reasons:

  • Pharmacological and Toxicological Differences: Enantiomers of cathinone (B1664624) derivatives can have significantly different biological activities and toxicities.[3][4] Similarly, positional isomers may also exhibit different pharmacological profiles.

  • Legal Status: The legal control of a substance can be specific to a particular isomer. For instance, in some jurisdictions, one positional isomer may be a controlled substance while another is not.[6]

  • Accurate Quantification: Failure to separate isomers can lead to inaccurate quantification of the target analyte, which is problematic in both forensic and clinical settings.

Q3: Can mass spectrometry (MS) alone differentiate between MDC isomers?

A3: In most cases, mass spectrometry alone is insufficient for the unambiguous differentiation of MDC isomers.

  • Positional Isomers: Positional isomers like 2,3-MDC and 3,4-MDC often yield nearly identical mass spectra under electron ionization (EI) because the fragmentation patterns are governed by the same functional groups.[7][8]

  • Enantiomers: Enantiomers have identical mass spectra by definition.

Therefore, chromatographic separation is essential to resolve these isomers before MS detection.[9][10]

Troubleshooting Guides

Problem 1: My GC-MS or LC-MS/MS analysis shows a single peak, but I suspect the presence of positional isomers. How can I confirm and resolve them?

Cause: Standard chromatographic columns, such as general-purpose C18 columns in LC or non-polar columns in GC, may not provide sufficient selectivity to separate structurally similar positional isomers.[9]

Solution:

  • Optimize Chromatographic Conditions:

    • For LC-MS/MS: Switch to a column with a different stationary phase that offers alternative selectivity. Phenyl-based columns, such as a biphenyl (B1667301) phase, are known to provide good separation for aromatic positional isomers of synthetic cathinones due to strong pi-pi interactions.[9]

    • For GC-MS: Employ a more polar stationary phase. While non-polar columns are common, a mid-polarity column like a trifluoropropylmethyl polysiloxane (e.g., Rtx-200) can improve the separation of regioisomers.[2]

  • Derivatization (for GC-MS): Derivatizing the amine group with reagents like pentafluoropropionic anhydride (B1165640) (PFPA) or heptafluorobutyric anhydride (HFBA) can alter the chromatographic properties of the isomers, potentially leading to their separation.[2][11]

Problem 2: I need to separate the (R)- and (S)-enantiomers of 3,4-MDC. My current LC-MS/MS method does not resolve them. What should I do?

Cause: Standard (achiral) chromatographic columns do not differentiate between enantiomers. A chiral stationary phase (CSP) or a chiral selector in the mobile phase (or background electrolyte for capillary electrophoresis) is required.[5]

Solution:

  • Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC):

    • Utilize a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose, are widely used and have proven effective for the enantioseparation of cathinone derivatives.[4][12]

  • Chiral Capillary Electrophoresis (CE):

    • This technique is well-suited for the chiral separation of cathinones.[3] It involves adding a chiral selector to the background electrolyte. Modified cyclodextrins, such as beta-cyclodextrin (B164692) derivatives (e.g., acetyl-β-cyclodextrin or carboxymethyl-β-cyclodextrin), are commonly used as chiral selectors.[3]

Quantitative Data Summary

Table 1: GC-MS and LC-MS/MS Data for Positional Isomer Separation

IsomerAnalytical MethodColumnMobile Phase/Oven ProgramRetention Time (min)Key Mass Fragments (m/z)Reference
3,4-MDC (Methylone) GC-MSDB-1 MS (30m x 0.25mm x 0.25µm)100°C (1 min), ramp to 300°C at 12°C/min, hold 9 min9.145193 (M+), 135, 121, 58SWGDRUG Monograph
2,3-MDC GC-MSNot specifiedNot specifiedNot specified, but separable from 3,4-MDCSimilar to 3,4-MDC[1]
Methylmethcathinone (MMC) Isomers LC-MS/MSRestek Raptor Biphenyl (100mm x 2.1mm, 2.7µm)Gradient: A: 0.1% formic acid in water/methanol (B129727) (95:5), B: 0.1% formic acid in methanol2-MMC: ~3.8, 3-MMC: ~4.0, 4-MMC: ~4.2178.1 → 160.0, 178.1 → 145.1[13]

Note: Retention times are highly dependent on the specific instrument and conditions and should be used as a relative guide.

Table 2: Chiral Separation Data for Cathinone Enantiomers

CompoundAnalytical MethodChiral Selector/Stationary PhaseResolution (Rs)Enantioselectivity (α)Reference
MDPV Semi-preparative LCLux Amylose-I1.71.4[4]
Various Cathinones Capillary Electrophoresisβ-cyclodextrin derivatives0.3 - 6.2Not specified[3]
Methylone LC-MS/MSLux i-Amylose-3>1.5 (implied by baseline separation)Not specified[12]

Experimental Protocols

Protocol 1: GC-MS Analysis for Positional Isomer Screening
  • Sample Preparation: Dissolve the sample in methanol to a concentration of 1 mg/mL.

  • Instrumentation:

    • GC Column: 5% phenyl / 95% methyl silicone column (e.g., HP-5MS), 30 m x 0.25 mm i.d., 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injector: 225°C, split ratio 75:1.

    • Oven Program: Initial temperature of 90°C for 1 minute, ramp at 8°C/min to 300°C, and hold for 10 minutes.

    • MS Detector: Electron ionization (EI) at 70 eV. Scan range of 50-550 amu.

  • Data Analysis: Compare the retention time and mass spectrum of the unknown peak with a certified reference standard of 3,4-MDC. The presence of additional, closely eluting peaks with a similar mass spectrum may indicate positional isomers.

Protocol 2: LC-MS/MS for Separation of Positional Isomers
  • Sample Preparation: Perform a protein precipitation for serum samples by adding methanol. Dilute the supernatant with water.

  • Instrumentation:

    • LC Column: Restek Raptor Biphenyl (100 mm x 2.1 mm, 2.7 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water/methanol (95:5, v/v).

    • Mobile Phase B: 0.1% formic acid in methanol.

    • Gradient: A suitable gradient program should be developed to separate the isomers of interest (refer to specific application notes for the column).

    • MS/MS Detector: Electrospray ionization in positive mode (ESI+). Monitor specific multiple reaction monitoring (MRM) transitions for the isomers.

  • Data Analysis: Identify isomers based on their distinct retention times. While the product ion spectra may be identical, the chromatographic separation allows for their individual identification and quantification.[13]

Protocol 3: Chiral Capillary Electrophoresis for Enantiomer Separation
  • Sample Preparation: Dissolve the sample in water to a concentration of 1 mg/mL.

  • Instrumentation:

    • Capillary: Fused silica (B1680970) capillary (e.g., 50 µm i.d., 68.5 cm total length).

    • Background Electrolyte (BGE): 10 mM sodium phosphate (B84403) buffer at pH 2.5, containing 10 mM of a chiral selector (e.g., acetyl-β-cyclodextrin).

    • Voltage: Apply a voltage of approximately 29 kV.

    • Temperature: Maintain the capillary and sample tray at 25°C.

    • Injection: Hydrodynamic injection (e.g., 10 mbar for 5 s).

    • Detection: UV detection at a suitable wavelength (e.g., 209 nm).

  • Data Analysis: The two enantiomers will appear as two separate peaks. Calculate the resolution factor (Rs) to assess the quality of the separation.[3]

Visualizations

Experimental_Workflow_Positional_Isomers cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Suspected MDC Sample Dissolution Dissolve in Methanol Sample->Dissolution Injection Inject into LC System Dissolution->Injection Separation Chromatographic Separation (Biphenyl Column) Injection->Separation Detection MS/MS Detection (ESI+, MRM Mode) Separation->Detection Chromatogram Analyze Chromatogram Detection->Chromatogram Result1 Single Peak (No Isomeric Interference) Chromatogram->Result1 Identical Retention Time to 3,4-MDC Standard Result2 Multiple Peaks (Positional Isomers Resolved) Chromatogram->Result2 Different Retention Times, Similar Mass Spectra

Caption: Workflow for resolving positional isomers of MDC using LC-MS/MS.

Experimental_Workflow_Enantiomers cluster_sample_prep Sample Preparation cluster_analysis Chiral Capillary Electrophoresis cluster_data_analysis Data Analysis Sample Racemic MDC Sample Dissolution Dissolve in Water Sample->Dissolution Injection Inject into CE System Dissolution->Injection Separation Electrophoretic Separation (BGE with Chiral Selector e.g., Cyclodextrin) Injection->Separation Detection UV Detection Separation->Detection Electropherogram Analyze Electropherogram Detection->Electropherogram Result Two Resolved Peaks ((R)- and (S)-Enantiomers) Electropherogram->Result Calculate Resolution (Rs)

Caption: Workflow for the chiral separation of MDC enantiomers using capillary electrophoresis.

References

Technical Support Center: Stability of N-Demethyl Methylone in Frozen Plasma

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on the stability of N-Demethyl methylone (also known as 3,4-methylenedioxycathinone or MDC) in frozen plasma samples. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure the integrity of your samples and the accuracy of your results.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for long-term storage of plasma samples containing N-Demethyl methylone?

For long-term storage, it is highly recommended to store plasma samples at -80°C. While storage at -20°C can be acceptable for shorter periods, studies on various drug metabolites have shown that -80°C provides greater stability and minimizes degradation over extended durations of several months to years.[1][2] Storing samples at -20°C may lead to gradual degradation of the analyte over time.[3]

Q2: How many times can I freeze and thaw my plasma samples without affecting N-Demethyl methylone concentrations?

Based on available data, N-Demethyl methylone is stable in plasma for at least three freeze-thaw cycles.[4] It is crucial to minimize the duration of the thaw period and to thaw samples quickly (e.g., in a room temperature water bath) and freeze them rapidly (e.g., using liquid nitrogen or in a -80°C freezer) to maintain sample integrity.[5][6] Exceeding three cycles is not recommended without conducting a specific validation study for your experimental conditions.

Q3: Is N-Demethyl methylone stable at room temperature or refrigerated conditions after thawing?

N-Demethyl methylone has been found to be stable in plasma for up to 24 hours at room temperature and up to 72 hours at 4°C.[4] However, it is best practice to process samples as soon as possible after thawing to minimize the risk of any potential degradation.

Q4: Can the type of anticoagulant used in plasma collection tubes affect the stability of N-Demethyl methylone?

While specific studies on the effect of different anticoagulants on N-Demethyl methylone stability are limited, the choice of anticoagulant can influence the stability of other analytes. It is important to be consistent with the type of anticoagulant used throughout a study. If you are developing a new analytical method, it is advisable to assess the stability in the specific plasma matrix you intend to use.

Troubleshooting Guides

This section addresses common issues encountered during the analysis of N-Demethyl methylone in frozen plasma samples.

Issue 1: Lower than expected concentrations of N-Demethyl methylone after storage.

Possible Cause 1: Analyte Degradation Your samples may have degraded due to improper storage temperature or an excessive number of freeze-thaw cycles.

  • Troubleshooting Steps:

    • Verify Storage Temperature: Confirm that your samples have been consistently stored at -80°C.

    • Review Sample History: Track the number of times each sample has been frozen and thawed. If it exceeds three cycles, degradation is a likely cause.

    • Perform a Stability Check: Analyze a freshly prepared quality control (QC) sample and compare it to a QC sample that has undergone the same storage and handling conditions as your study samples.

Possible Cause 2: Matrix Effects in LC-MS/MS Analysis Endogenous components in the plasma can interfere with the ionization of N-Demethyl methylone, leading to signal suppression and artificially low concentration readings.

  • Troubleshooting Steps:

    • Evaluate Matrix Effects: Prepare a set of QC samples in the mobile phase and another set in blank plasma from the same source as your study samples. A significant difference in the analyte signal between the two sets indicates the presence of matrix effects.

    • Optimize Sample Preparation: Improve your extraction method (e.g., solid-phase extraction or liquid-liquid extraction) to remove interfering substances.

    • Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for matrix effects, as the internal standard will be affected in the same way as the analyte.

Issue 2: Inconsistent or irreproducible results between sample aliquots.

Possible Cause 1: Incomplete Thawing and Mixing If samples are not completely thawed and thoroughly mixed before taking an aliquot, the analyte concentration may not be uniform throughout the sample.

  • Troubleshooting Steps:

    • Ensure Complete Thawing: Visually inspect each sample to confirm it is fully thawed before vortexing.

    • Standardize Mixing Procedure: Vortex each sample for a consistent duration (e.g., 10-15 seconds) before taking an aliquot for analysis.

Possible Cause 2: Analyte Adsorption to Container Surfaces N-Demethyl methylone may adsorb to the surface of storage vials, especially if using certain types of plastics.

  • Troubleshooting Steps:

    • Use Low-Binding Tubes: Utilize polypropylene (B1209903) or other low-binding microcentrifuge tubes for sample storage and processing.

    • Evaluate Different Tube Types: If you suspect adsorption is an issue, test the recovery of the analyte from different types of storage containers.

Experimental Protocols & Methodologies

Protocol 1: Freeze-Thaw Stability Assessment

This protocol outlines the procedure for evaluating the stability of N-Demethyl methylone in plasma after multiple freeze-thaw cycles.

Materials:

  • Blank human plasma (with the same anticoagulant as study samples)

  • N-Demethyl methylone analytical standard

  • Quality control (QC) samples at low and high concentrations

  • -80°C freezer

  • Room temperature water bath

  • Vortex mixer

  • Validated bioanalytical method (e.g., LC-MS/MS)

Procedure:

  • Prepare a set of QC samples at a minimum of two concentration levels (low and high) by spiking blank plasma with a known amount of N-Demethyl methylone.

  • Divide the QC samples into aliquots.

  • Time Zero (No Freeze-Thaw): Immediately analyze a set of freshly prepared QC samples to establish the baseline concentration.

  • Freeze-Thaw Cycle 1:

    • Freeze the remaining QC aliquots at -80°C for at least 12 hours.

    • Thaw the samples completely at room temperature.

    • Vortex the samples gently.

    • Analyze one set of low and high concentration QC samples.

  • Freeze-Thaw Cycles 2 and 3:

    • Refreeze the remaining samples at -80°C for at least 12 hours.

    • Repeat the thawing, vortexing, and analysis steps for each subsequent cycle.

  • Data Analysis: Calculate the mean concentration and standard deviation for each freeze-thaw cycle. The analyte is considered stable if the mean concentration is within ±15% of the baseline concentration.

Protocol 2: Long-Term Stability Assessment

This protocol describes how to assess the stability of N-Demethyl methylone in plasma over an extended storage period.

Materials:

  • Same as Protocol 1.

Procedure:

  • Prepare a large batch of QC samples at low and high concentrations.

  • Aliquot the QC samples into multiple storage vials.

  • Time Zero: Analyze a set of freshly prepared QC samples to establish the baseline concentration.

  • Store the remaining aliquots at the desired temperature (-20°C and/or -80°C).

  • Time Points: At predetermined time intervals (e.g., 1, 3, 6, and 12 months), retrieve a set of QC samples from storage.

  • Thaw the samples completely, vortex, and analyze them using your validated method.

  • Data Analysis: Compare the mean concentration at each time point to the baseline concentration. The analyte is considered stable if the mean concentration is within ±15% of the baseline.

Quantitative Data Summary

The following tables summarize the known stability of N-Demethyl methylone (MDC) and its parent compound, methylone.

Table 1: Short-Term and Freeze-Thaw Stability of Methylone and its Metabolites in Plasma [4]

AnalyteRoom Temperature (24h)Refrigerated (4°C, 72h)Freeze-Thaw (3 cycles)
Methylone StableStableStable
N-Demethyl methylone (MDC) StableStableStable
HMMC StableStablePotential for increase (~60%)
HHMC StableStableStable

Table 2: General Recommendations for Long-Term Storage of Drug Metabolites in Plasma

Storage TemperatureRecommended Maximum DurationExpected Stability of N-Demethyl methylone
-20°C Months (analyte dependent)Potential for degradation over extended periods.[3]
-80°C YearsHigh stability expected.[1][2]

Visualized Workflows and Logic Diagrams

The following diagrams illustrate key experimental and troubleshooting workflows.

Freeze_Thaw_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_cycles Freeze-Thaw Cycles start Prepare Low & High QC Samples in Blank Plasma aliquot Aliquot QC Samples start->aliquot t0 Analyze Time 0 Samples (Baseline) aliquot->t0 Freshly Prepared freeze1 Freeze at -80°C (≥12 hours) aliquot->freeze1 ft1 Analyze After Cycle 1 ft2 Analyze After Cycle 2 ft3 Analyze After Cycle 3 thaw1 Thaw at RT freeze1->thaw1 thaw1->ft1 freeze2 Freeze at -80°C (≥12 hours) thaw1->freeze2 thaw2 Thaw at RT freeze2->thaw2 thaw2->ft2 freeze3 Freeze at -80°C (≥12 hours) thaw2->freeze3 thaw3 Thaw at RT freeze3->thaw3 thaw3->ft3

Caption: Experimental workflow for a three-cycle freeze-thaw stability assessment.

Troubleshooting_Workflow start Low Analyte Concentration Detected q1 Were samples stored at -80°C? start->q1 res1 Degradation likely. Verify freezer performance and sample history. q1->res1 No res5 Proceed to check freeze-thaw cycles. q1->res5 Yes q2 How many freeze-thaw cycles? res2 Degradation likely if >3 cycles. Review sample handling logs. q2->res2 > 3 res4 Proceed to check for matrix effects. q2->res4 ≤ 3 q3 Matrix effects evaluated? res3 Potential for signal suppression. Optimize sample prep or use IS. q3->res3 Yes (and present) res6 Problem likely analytical. Check instrument performance and method. q3->res6 No (or absent) res4->q3 res5->q2

Caption: Troubleshooting decision tree for low N-Demethyl methylone recovery.

References

Validation & Comparative

A Comparative Pharmacological Guide: Methylone vs. N-Demethyl Methylone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the pharmacology of methylone and its primary N-demethylated metabolite, N-demethyl methylone (also known as 3,4-methylenedioxycathinone, MDC, or normethylone). The information presented herein is intended to support research and drug development efforts by providing a comprehensive overview of their respective interactions with key monoamine transporters.

Executive Summary

Methylone and its metabolite, N-demethyl methylone (MDC), both act as substrates for monoamine transporters, leading to the release of serotonin (B10506), dopamine (B1211576), and norepinephrine (B1679862). However, their potencies and selectivities differ significantly. Methylone demonstrates a more balanced profile as a monoamine releaser, while MDC exhibits a comparatively weaker effect, particularly in promoting serotonin release. These differences in pharmacological activity are critical considerations in understanding the overall psychoactive and physiological effects of methylone administration.

Data Presentation: In Vitro Pharmacology

The following tables summarize the key quantitative data comparing the in vitro pharmacological activities of methylone and N-demethyl methylone at the serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters.

Table 1: Monoamine Transporter Uptake Inhibition

CompoundSERT IC50 (µM)DAT IC50 (µM)NET IC50 (µM)
Methylone 186.60.58
N-Demethyl Methylone (MDC) >100>100>100

Data sourced from studies on human monoamine transporters expressed in HEK cells[1].

Table 2: Monoamine Release

Compound5-HT EC50 (nM)DA EC50 (nM)NE EC50 (nM)
Methylone 234–708117–220140–270
N-Demethyl Methylone (MDC) 966370394

Data represents the half maximal effective concentration (EC50) for neurotransmitter release in rat brain synaptosomes[2].

Note on Binding Affinities (Ki): While Ki values for methylone at monoamine transporters have been reported (SERT: 4.15 µM, DAT: 5.73 µM, NET: 1.15 µM)[3][4], corresponding Ki values for N-demethyl methylone (MDC) were not available in the reviewed literature.

Experimental Protocols

The following are detailed methodologies for the key in vitro experiments cited in this guide.

Monoamine Transporter Uptake Inhibition Assay

This assay determines the concentration of a compound required to inhibit the reuptake of a radiolabeled neurotransmitter by 50% (IC50).

a. Cell Culture and Transfection:

  • Human Embryonic Kidney 293 (HEK293) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).

  • Cells are stably transfected with plasmids encoding the human serotonin transporter (hSERT), dopamine transporter (hDAT), or norepinephrine transporter (hNET).

b. Assay Procedure:

  • Transfected cells are seeded in 96-well plates and grown to confluence.

  • On the day of the assay, the culture medium is removed, and the cells are washed with Krebs-Ringer-HEPES (KRH) buffer.

  • Cells are pre-incubated for 10-15 minutes at 37°C with varying concentrations of the test compounds (methylone or MDC).

  • The uptake reaction is initiated by the addition of a radiolabeled monoamine substrate (e.g., [³H]serotonin, [³H]dopamine, or [³H]norepinephrine) at a final concentration near its Km value.

  • The incubation is allowed to proceed for a short period (typically 1-5 minutes) at 37°C.

  • The reaction is terminated by rapid aspiration of the buffer and washing the cells with ice-cold KRH buffer.

  • The cells are lysed, and the intracellular radioactivity is quantified using a liquid scintillation counter.

  • IC50 values are calculated by non-linear regression analysis of the concentration-response curves.

In Vitro Neurotransmitter Release Assay

This assay measures the ability of a compound to induce the release of a pre-loaded radiolabeled neurotransmitter from synaptosomes.

a. Synaptosome Preparation:

  • Brain tissue from a specific region (e.g., striatum for dopamine) is homogenized in ice-cold sucrose (B13894) buffer.

  • The homogenate is centrifuged at a low speed to remove nuclei and cell debris.

  • The resulting supernatant is then centrifuged at a higher speed to pellet the synaptosomes.

  • The synaptosome pellet is resuspended in an appropriate buffer.

b. Release Assay Procedure:

  • Synaptosomes are pre-loaded with a radiolabeled neurotransmitter (e.g., [³H]serotonin, [³H]dopamine, or [³H]norepinephrine) by incubation at 37°C.

  • After loading, the synaptosomes are washed to remove excess unincorporated radiolabel.

  • The pre-loaded synaptosomes are then incubated with varying concentrations of the test compounds (methylone or MDC).

  • At specified time points, aliquots of the incubation medium are collected.

  • The amount of released radioactivity in the medium is quantified by liquid scintillation counting.

  • EC50 values, the concentration of the compound that elicits 50% of the maximal release, are determined from the concentration-response curves.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.

monoamine_release_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron drug Methylone or MDC transporter Monoamine Transporter (DAT, SERT, or NET) drug->transporter Binds and is transported into neuron neurotransmitter_intra Monoamines (DA, 5-HT, or NE) transporter->neurotransmitter_intra Reverses direction of transport (efflux) vesicle Synaptic Vesicle vesicle->neurotransmitter_intra Stores monoamines neurotransmitter_extra Increased Extracellular Monoamines receptor Postsynaptic Receptors neurotransmitter_extra->receptor Binds to downstream Downstream Signaling & Physiological Effects receptor->downstream Activation

Caption: Monoamine release pathway of methylone and MDC.

uptake_inhibition_workflow start Start: Transfected HEK293 Cells wash Wash with KRH Buffer start->wash preincubate Pre-incubate with Methylone or MDC wash->preincubate add_radioligand Add [3H]Monoamine preincubate->add_radioligand incubate Incubate at 37°C add_radioligand->incubate terminate Terminate Reaction & Wash Cells incubate->terminate lyse Lyse Cells terminate->lyse quantify Quantify Radioactivity (Scintillation Counting) lyse->quantify analyze Calculate IC50 Values quantify->analyze

Caption: Workflow for monoamine transporter uptake inhibition assay.

release_assay_workflow start Start: Isolated Synaptosomes preload Pre-load with [3H]Monoamine start->preload wash Wash Synaptosomes preload->wash incubate_drug Incubate with Methylone or MDC wash->incubate_drug collect_media Collect Incubation Media incubate_drug->collect_media quantify Quantify Radioactivity (Scintillation Counting) collect_media->quantify analyze Calculate EC50 Values quantify->analyze

Caption: Workflow for in vitro neurotransmitter release assay.

References

A Comparative Guide to the Validation of Analytical Methods for N-Demethyl Methylone in Oral Fluid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The detection of emerging synthetic cathinones and their metabolites in oral fluid is a critical aspect of clinical and forensic toxicology. This guide provides a comparative overview of validated analytical methods for the quantitative determination of N-demethyl methylone, also known as 3,4-methylenedioxycathinone (MDC), a primary metabolite of methylone. We will explore two prominent analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), presenting their experimental protocols and performance data to aid researchers in selecting the most suitable method for their specific needs.

Method Comparison: LC-MS/MS vs. GC-MS

The choice between LC-MS/MS and GC-MS for the analysis of N-demethyl methylone in oral fluid depends on various factors, including required sensitivity, sample throughput, and available instrumentation. LC-MS/MS is often favored for its high sensitivity and specificity in analyzing thermally labile and polar compounds like synthetic cathinones and their metabolites directly from biological matrices.[1] In contrast, GC-MS is a robust and widely available technique, though it may necessitate derivatization to improve the volatility and thermal stability of the analytes.[2]

Table 1: Comparison of LC-MS/MS and a representative GC-MS method for the analysis of cathinone (B1664624) derivatives in oral fluid.

ParameterLC-MS/MS for N-Demethyl Methylone (MDC)Representative GC-MS for Synthetic Cathinones
Instrumentation Liquid Chromatograph coupled to a Tandem Mass SpectrometerGas Chromatograph coupled to a Mass Spectrometer
Sample Preparation Liquid-Liquid ExtractionLiquid-Liquid Extraction followed by Derivatization
Limit of Detection (LOD) Data not explicitly provided for MDC; typically in the low ng/mL range for similar analytes.Not explicitly provided for MDC; typically in the ng/mL range.
Limit of Quantification (LOQ) Data not explicitly provided for MDC; typically in the low ng/mL range for similar analytes.20 ng/mL (for methcathinone)[2]
Linearity Range Data not explicitly provided for MDC.20–2,000 ng/mL (for methcathinone)[2]
Precision (%RSD) Data not explicitly provided for MDC.Intra-assay: 1.6–12.5%, Inter-assay: 1.5–9.5% (for cathinone derivatives)[2]
Accuracy (%Bias) Data not explicitly provided for MDC.-5.9 to 6.7% (for cathinone derivatives)[2]
Recovery Data not explicitly provided for MDC.Not explicitly provided.

Experimental Protocols

A detailed understanding of the experimental workflow is crucial for replicating and validating analytical methods. Below are the detailed protocols for the LC-MS/MS method used for the detection of N-demethyl methylone and a representative GC-MS method for synthetic cathinones in oral fluid.

LC-MS/MS Method for N-Demethyl Methylone in Oral Fluid

This method was utilized in a study to investigate the concentration of methylone and its metabolites in oral fluid following controlled administration.[3]

1. Sample Collection and Preparation:

  • Oral fluid samples were collected using Salivette® devices with cotton swabs.[3]

  • Samples were centrifuged to separate the oral fluid.[3]

  • To 100 µL of oral fluid, 10 µL of an internal standard solution (methylone-d3) was added.[3]

  • A liquid-liquid extraction was performed using 2 mL of a chloroform (B151607) and ethyl acetate (B1210297) mixture (9:1, v/v).[3]

  • The samples were mixed and centrifuged, and the organic layer was transferred to a clean tube.[3]

  • The solvent was evaporated under a stream of nitrogen.[3]

  • The residue was reconstituted in 100 µL of the mobile phase.[3]

2. Chromatographic and Mass Spectrometric Conditions:

  • LC System: A liquid chromatograph coupled with a tandem mass spectrometer.

  • Column: Kinetics® 2.6 µm Phenyl-Hexyl, 100 mm × 2.1 mm.[3]

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B52724) (B).[3]

  • Flow Rate: 0.4 mL/min.[3]

  • Injection Volume: 1 µL.[3]

  • MS Detection: The mass spectrometer was operated in multiple reaction monitoring (MRM) mode.

Representative GC-MS Method for Synthetic Cathinones in Oral Fluid

The following protocol is based on a validated method for the detection of cathine, cathinone, and methcathinone (B1676376) in oral fluid and is representative of a typical GC-MS workflow for this class of compounds.[2]

1. Sample Preparation and Derivatization:

  • To 0.5 mL of oral fluid, an internal standard (amphetamine-d5) was added.[2]

  • A liquid-liquid extraction was performed using ethyl acetate.[2]

  • The organic extract was evaporated to dryness.[2]

  • The residue was derivatized with heptafluorobutyric anhydride (B1165640) (HFBA) at 70°C for 30 minutes.[2]

  • The derivatized sample was reconstituted in ethyl acetate for injection.[2]

2. GC-MS Conditions:

  • GC System: Gas chromatograph coupled to a mass spectrometer.

  • Column: VF-5ms (30 m × 0.25 mm).[2]

  • Carrier Gas: Helium at a flow rate of 1 mL/min.[2]

  • Injector Temperature: 250°C.[2]

  • Oven Temperature Program: Initial temperature of 80°C held for 2 minutes, then ramped to 230°C.[2]

  • MS Detection: The mass spectrometer was operated in selected ion monitoring (SIM) mode.[2]

Experimental Workflows

Visualizing the experimental process can enhance understanding and reproducibility. The following diagrams illustrate the workflows for the LC-MS/MS and GC-MS methods described.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis p1 Oral Fluid Collection (Salivette®) p2 Centrifugation p1->p2 p3 Add Internal Standard p2->p3 p4 Liquid-Liquid Extraction (Chloroform/Ethyl Acetate) p3->p4 p5 Evaporation p4->p5 p6 Reconstitution p5->p6 a1 LC Separation p6->a1 a2 MS/MS Detection (MRM) a1->a2

LC-MS/MS Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis p1 Oral Fluid Collection p2 Add Internal Standard p1->p2 p3 Liquid-Liquid Extraction (Ethyl Acetate) p2->p3 p4 Evaporation p3->p4 p5 Derivatization (HFBA) p4->p5 p6 Reconstitution p5->p6 a1 GC Separation p6->a1 a2 MS Detection (SIM) a1->a2

GC-MS Experimental Workflow

Conclusion

Both LC-MS/MS and GC-MS are powerful techniques for the analysis of N-demethyl methylone in oral fluid. The choice of method will be guided by the specific requirements of the study. LC-MS/MS offers high sensitivity and is suitable for the direct analysis of this polar metabolite. GC-MS, while requiring a derivatization step, is a robust and widely accessible alternative. The detailed protocols and comparative data presented in this guide are intended to assist researchers in the development and validation of their analytical methods for the detection of N-demethyl methylone and other synthetic cathinones in oral fluid.

References

A Comparative Analysis of the Neurotoxic Profiles of N-Demethyl Methylone and the MDMA Metabolite, MDA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the neurotoxic effects of N-demethyl methylone (MDC), a primary metabolite of the synthetic cathinone (B1664624) methylone, and 3,4-methylenedioxyamphetamine (MDA), a major neurotoxic metabolite of MDMA ("ecstasy"). The information presented herein is a synthesis of experimental data designed to illuminate the relative toxicities and underlying molecular mechanisms of these two psychoactive compounds.

Executive Summary

Both N-demethyl methylone and the MDMA metabolite MDA exhibit significant neurotoxic properties, primarily mediated through the induction of oxidative stress and subsequent apoptotic cell death. Experimental data from in vitro studies on human neuroblastoma SH-SY5Y cells indicate that both compounds reduce cell viability in a concentration-dependent manner. While direct comparative studies are limited, available data suggests that MDA is a more potent neurotoxin than the parent compound MDMA. The neurotoxicity of methylone, the precursor to N-demethyl methylone, has been shown to be less potent than MDMA. Both N-demethyl methylone and MDA trigger a cascade of cellular events including mitochondrial dysfunction and the activation of caspase enzymes, ultimately leading to neuronal apoptosis.

Quantitative Comparison of Neurotoxicity

CompoundCell LineAssayEndpointEC50 Value (µM)Exposure Time (h)Reference
MethyloneDifferentiated SH-SY5YMTT AssayCell Viability1330 ± 11024[Soares et al., 2017]
MDMADifferentiated SH-SY5YMTT AssayCell Viability890 ± 10024[Soares et al., 2017]
Mixture of MDMA and its metabolites*Differentiated SH-SY5YLDH AssayCell DeathSignificant toxicity at low µM concentrations24 and 48[Barbosa et al., 2015]

*The mixture included MDMA, α-methyldopamine (α-MeDA), N-methyl-α-methyldopamine, and their glutathione (B108866) and N-acetylcysteine conjugates. α-MeDA is a precursor to MDA. This study highlights the toxicity of the metabolite mixture but does not provide a specific EC50 for MDA alone.

Mechanisms of Neurotoxicity

The neurotoxic effects of both N-demethyl methylone and MDA are primarily driven by intracellular oxidative stress, which leads to mitochondrial dysfunction and culminates in apoptotic cell death.

N-Demethyl Methylone (via Methylone)

Studies on methylone indicate that its neurotoxicity is mediated by an increase in reactive oxygen and nitrogen species (ROS/RNS), leading to a disruption of the mitochondrial membrane potential and a decrease in intracellular ATP levels.[1] This mitochondrial impairment triggers the activation of the apoptotic cascade, specifically involving the activation of caspase-3, caspase-8, and caspase-9.[1]

MDMA Metabolite (MDA)

The neurotoxicity of MDA is also strongly linked to oxidative stress. MDA is known to cause a significant increase in the production of reactive oxygen species, leading to lipid peroxidation and neuronal damage. This oxidative stress is a key trigger for mitochondrial dysfunction. The subsequent apoptotic pathway involves the activation of caspases, although the specific caspases directly implicated in MDA-induced neurotoxicity are not as clearly defined in the available literature as they are for methylone.

Signaling Pathways

The following diagrams illustrate the proposed signaling pathways for the neurotoxicity of N-demethyl methylone (extrapolated from methylone data) and the MDMA metabolite, MDA.

G cluster_methylone N-Demethyl Methylone Neurotoxicity Pathway Methylone N-Demethyl Methylone ROS_RNS ↑ Reactive Oxygen & Nitrogen Species (ROS/RNS) Methylone->ROS_RNS Casp8 Caspase-8 Activation Methylone->Casp8 Mito_Dys Mitochondrial Dysfunction (↓ ΔΨm, ↓ ATP) ROS_RNS->Mito_Dys Casp9 Caspase-9 Activation Mito_Dys->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Casp8->Casp3 Apoptosis_M Apoptosis Casp3->Apoptosis_M

Caption: Proposed signaling pathway for N-demethyl methylone neurotoxicity.

G cluster_mda MDA Neurotoxicity Pathway MDA MDA Ox_Stress ↑ Oxidative Stress (↑ ROS, Lipid Peroxidation) MDA->Ox_Stress Mito_Dys_MDA Mitochondrial Dysfunction Ox_Stress->Mito_Dys_MDA Casp_Act Caspase Activation Mito_Dys_MDA->Casp_Act Apoptosis_MDA Apoptosis Casp_Act->Apoptosis_MDA

Caption: Proposed signaling pathway for MDA neurotoxicity.

Experimental Protocols

Cell Culture and Differentiation
  • Cell Line: Human neuroblastoma SH-SY5Y cells are a commonly used model for studying neurotoxicity.

  • Culture Conditions: Cells are typically maintained in a 1:1 mixture of Ham’s F-12 and DMEM supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a humidified atmosphere of 5% CO2.

  • Differentiation: To obtain a more neuron-like phenotype, SH-SY5Y cells are often differentiated by treatment with 10 µM all-trans-retinoic acid for several days.

Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability.

  • Cell Seeding: Differentiated SH-SY5Y cells are seeded into 96-well plates at a density of approximately 1 x 10^4 cells/well and allowed to adhere overnight.

  • Compound Exposure: The culture medium is replaced with fresh medium containing various concentrations of the test compounds (N-demethyl methylone or MDA) or vehicle control. The cells are then incubated for a specified period (e.g., 24 or 48 hours).

  • MTT Incubation: After the exposure period, the medium is removed, and a solution of MTT (typically 0.5 mg/mL in serum-free medium) is added to each well. The plates are incubated for 3-4 hours at 37°C to allow for the conversion of MTT to formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: The MTT solution is removed, and the formazan crystals are solubilized by adding a solubilization solution, such as dimethyl sulfoxide (B87167) (DMSO).

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Cell viability is expressed as a percentage of the control (vehicle-treated) cells. The EC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is calculated from the concentration-response curves.[2][3]

Caspase Activity Assays

The activity of caspases, key mediators of apoptosis, can be measured using commercially available kits.

  • Cell Lysis: Following treatment with the test compounds, cells are harvested and lysed to release their intracellular contents.

  • Substrate Incubation: The cell lysate is incubated with a specific fluorogenic or colorimetric substrate for the caspase of interest (e.g., a substrate for caspase-3, -8, or -9).

  • Signal Detection: The cleavage of the substrate by the active caspase results in the release of a fluorescent or colored molecule, which is then quantified using a fluorometer or spectrophotometer.

  • Data Analysis: Caspase activity in treated cells is compared to that in control cells to determine the extent of activation.

Conclusion

The available evidence strongly suggests that both N-demethyl methylone and the MDMA metabolite, MDA, are neurotoxic agents that induce neuronal apoptosis through mechanisms involving oxidative stress and mitochondrial dysfunction. While direct comparative data for N-demethyl methylone is limited, the data for its precursor, methylone, suggests it may be less potent than MDMA and, by extension, likely less potent than the more neurotoxic MDMA metabolite, MDA. Further research is warranted to directly compare the neurotoxic potential of N-demethyl methylone and MDA to provide a more definitive risk assessment for these compounds. The detailed experimental protocols and signaling pathways outlined in this guide provide a framework for such future investigations.

References

Cross-Reactivity of N-Demethyl Methylone in Amphetamine Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of N-demethyl methylone, a primary metabolite of the synthetic cathinone (B1664624) methylone, in commonly used amphetamine immunoassays. Due to the limited availability of direct cross-reactivity data for N-demethyl methylone (also known as 3,4-methylenedioxycathinone or MDC), this guide presents data for its parent compound, methylone, and other structurally related cathinone derivatives to infer potential cross-reactivity. This information is critical for interpreting immunoassay screening results and avoiding potential false positives in clinical and forensic settings.

Introduction to Immunoassay Cross-Reactivity

Immunoassays are widely used as a preliminary screening tool for the detection of drugs of abuse in biological samples.[1] These assays utilize antibodies that bind to specific target analytes.[1] However, due to structural similarities between different compounds, these antibodies can sometimes bind to non-target analytes, leading to cross-reactivity and potentially false-positive results.[1][2] The degree of cross-reactivity is dependent on the specificity of the antibody used in the assay and the structural resemblance of the interfering compound to the target analyte. Synthetic cathinones, such as methylone and its metabolites, share a phenethylamine (B48288) backbone with amphetamines, which can lead to their detection in amphetamine immunoassays.[2]

Comparative Analysis of Amphetamine Immunoassays

The following table summarizes the cross-reactivity of methylone and other relevant compounds in several commercially available amphetamine immunoassays. It is important to note that the absence of a compound from this list does not necessarily mean it does not cross-react; it may simply not have been tested.

Immunoassay KitCompoundLowest Concentration for Positive Result (µg/mL)
Siemens/Syva® EMIT®II Plus Amphetamines Assay Methylone (β-keto-MDMA)80.00[3]
Butylone (β-keto-MBDB)60.00[3]
CEDIA® DAU Amphetamine/Ecstasy Assay Methylone (β-keto-MDMA)25.00[3]
Butylone (β-keto-MBDB)16.00[3]
Lin-Zhi Methamphetamine Enzyme Immunoassay Methylone (β-keto-MDMA)>100 (Negative at 100)[3]
Butylone (β-keto-MBDB)>100 (Negative at 100)[3]
Microgenics DRI® Ecstasy Enzyme Assay Methylone (β-keto-MDMA)40.00[3]
Butylone (β-keto-MBDB)15.00[3]

Data sourced from a study published in the Journal of Analytical Toxicology, which evaluated the cross-reactivity of 94 designer drugs in five commercial immunoassays.[3] The study noted that for most cathinone derivatives, the cross-reactivity in amphetamine- and methamphetamine-specific assays was generally low.[4]

Experimental Protocols

The determination of cross-reactivity is a critical component of immunoassay validation. A generalized protocol for assessing cross-reactivity is outlined below, based on methodologies described in the scientific literature.[3][5][6]

Objective: To determine the concentration of a non-target analyte that produces a signal equivalent to the cutoff concentration of the target analyte in a specific immunoassay.

Materials:

  • The immunoassay kit being evaluated (e.g., Siemens, CEDIA, DRI).

  • Certified reference standards of the target analyte (e.g., d-amphetamine or d-methamphetamine).

  • Certified reference standards of the test compounds (e.g., N-demethyl methylone, methylone).

  • Drug-free urine or buffer solution.

  • Automated clinical chemistry analyzer.

  • Calibrators and controls provided with the immunoassay kit.

Procedure:

  • Preparation of Stock Solutions: Prepare concentrated stock solutions of the test compounds in a suitable solvent (e.g., methanol, acetonitrile).

  • Preparation of Spiked Samples: Serially dilute the stock solutions in drug-free urine or buffer to create a range of concentrations for each test compound.

  • Assay Calibration: Calibrate the immunoassay on the automated analyzer according to the manufacturer's instructions using the provided calibrators.

  • Sample Analysis: Analyze the spiked samples using the calibrated immunoassay.

  • Data Analysis: Determine the lowest concentration of the test compound that produces a positive result (i.e., a result at or above the assay's cutoff concentration).

  • Calculation of Percent Cross-Reactivity (Optional): The percent cross-reactivity can be calculated using the following formula:

    % Cross-Reactivity = (Concentration of Target Analyte at Cutoff / Lowest Concentration of Test Compound Producing a Positive Result) x 100

Visualizing the Principles and Workflow

To better understand the underlying mechanisms and processes, the following diagrams illustrate the competitive binding principle of immunoassays and a typical workflow for evaluating cross-reactivity.

Competitive_Binding_Immunoassay cluster_0 Negative Sample (No Drug Present) cluster_1 Positive Sample (Drug Present) Antibody Antibody Bound_Complex_Neg Antibody-Labeled Drug Complex Signal Generated Antibody->Bound_Complex_Neg Binds Labeled_Drug Labeled Drug Labeled_Drug->Bound_Complex_Neg Antibody_Pos Antibody Bound_Complex_Pos Antibody-Drug Complex Reduced/No Signal Antibody_Pos->Bound_Complex_Pos Labeled_Drug_Pos Labeled Drug Labeled_Drug_Pos->Antibody_Pos Binding Inhibited Drug_Analyte Drug Analyte Drug_Analyte->Bound_Complex_Pos Competes & Binds

Caption: Competitive binding immunoassay principle.

Cross_Reactivity_Workflow cluster_workflow Experimental Workflow for Cross-Reactivity Testing prep_standards Prepare Stock Solutions (Target & Test Compounds) spike_samples Create Serial Dilutions in Drug-Free Urine prep_standards->spike_samples analyze_samples Analyze Spiked Samples spike_samples->analyze_samples calibrate_assay Calibrate Immunoassay on Analyzer calibrate_assay->analyze_samples determine_positive Identify Lowest Concentration for Positive Result analyze_samples->determine_positive calculate_cross_reactivity Calculate % Cross-Reactivity determine_positive->calculate_cross_reactivity report_results Report Findings calculate_cross_reactivity->report_results

Caption: Workflow for determining immunoassay cross-reactivity.

Conclusion

The available data suggests that while some cross-reactivity of methylone and other synthetic cathinones in amphetamine immunoassays can occur, it is generally at concentrations higher than the typical cutoff levels for amphetamines. However, the potential for false-positive results, particularly with high doses of ingested cathinones, cannot be entirely dismissed. The CEDIA® DAU Amphetamine/Ecstasy Assay appears to be more susceptible to cross-reactivity from methylone compared to the Siemens EMIT®II Plus and Lin-Zhi assays.[3]

Given the limited specific data for N-demethyl methylone, it is imperative for laboratories to be aware of this potential for cross-reactivity and to use more specific confirmatory methods, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS), to verify presumptive positive results, especially when the use of synthetic cathinones is suspected.[2] Further research is warranted to specifically quantify the cross-reactivity of N-demethyl methylone and other cathinone metabolites in a wider range of commercially available amphetamine immunoassays.

References

A Comparative Analysis of Monoamine Transporter Inhibition by MDC (Ethylone) and MDMA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro monoamine transporter inhibition profiles of 3,4-methylenedioxy-N-ethylcathinone (MDC, commonly known as ethylone) and 3,4-methylenedioxymethamphetamine (MDMA). The information presented is collated from experimental data to assist researchers in understanding the pharmacological distinctions between these two psychoactive compounds.

Quantitative Comparison of Transporter Inhibition

The inhibitory potency of MDC (ethylone) and MDMA at the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT) is a key determinant of their distinct pharmacological effects. The half-maximal inhibitory concentrations (IC50) from a comparative study are summarized below. Lower IC50 values indicate greater potency.

CompoundTransporterIC50 (nM)
MDC (Ethylone) DAT733 ± 105
NET857 ± 117
SERT205 ± 25
MDMA DAT1300 ± 83
NET94 ± 6
SERT290 ± 19

Data sourced from Simmler et al. (2013). Values are presented as mean ± SEM.

Experimental Protocols

The following is a representative protocol for an in vitro monoamine transporter inhibition assay, based on methodologies described in the scientific literature.[1][2]

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds (MDC and MDMA) on the uptake of radiolabeled monoamines by their respective transporters (DAT, NET, and SERT) in a heterologous expression system.

Materials:

  • Cell Lines: Human Embryonic Kidney 293 (HEK-293) cells stably transfected with human dopamine transporter (hDAT), human norepinephrine transporter (hNET), or human serotonin transporter (hSERT).[1]

  • Radioligands: [³H]dopamine, [³H]norepinephrine, or [³H]serotonin.

  • Test Compounds: MDC (ethylone) and MDMA, dissolved to create a range of concentrations.

  • Assay Buffer: Krebs-HEPES buffer (KHB) or similar physiological buffer.

  • Scintillation Fluid and Counter: For detection of radioactivity.

  • 96-well plates and filtration apparatus.

Procedure:

  • Cell Culture and Plating: HEK-293 cells expressing the transporter of interest are cultured under standard conditions and seeded into 96-well plates to achieve a confluent monolayer.[2]

  • Assay Preparation: On the day of the experiment, the cell culture medium is aspirated, and the cells are washed with assay buffer.

  • Compound Incubation: Cells are pre-incubated with varying concentrations of the test compounds (MDC or MDMA) or vehicle control for a specified period (e.g., 10-30 minutes) at a controlled temperature (e.g., room temperature or 37°C).

  • Initiation of Uptake: The uptake reaction is initiated by adding a fixed concentration of the respective radiolabeled monoamine to each well.

  • Termination of Uptake: After a short incubation period (e.g., 1-10 minutes), the uptake of the radiolabeled monoamine is terminated by rapid aspiration of the assay solution followed by washing with ice-cold assay buffer to remove extracellular radioligand.

  • Cell Lysis and Scintillation Counting: The cells are lysed, and the intracellular radioactivity is measured using a liquid scintillation counter.

  • Data Analysis: The amount of radiolabeled monoamine taken up by the cells is determined, and the percentage of inhibition by the test compound at each concentration is calculated relative to the vehicle control. The IC50 value is then determined by fitting the concentration-response data to a sigmoidal curve using non-linear regression analysis.

Visualizing Experimental and Signaling Pathways

To further elucidate the experimental process and the downstream consequences of transporter inhibition, the following diagrams are provided.

experimental_workflow Experimental Workflow for Monoamine Transporter Inhibition Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture HEK-293 cells expressing hDAT, hNET, or hSERT plating Seed cells into 96-well plates cell_culture->plating pre_incubation Pre-incubate cells with MDC or MDMA plating->pre_incubation initiate_uptake Add radiolabeled monoamine pre_incubation->initiate_uptake terminate_uptake Wash to remove extracellular radioligand initiate_uptake->terminate_uptake lysis Cell lysis terminate_uptake->lysis scintillation Measure radioactivity lysis->scintillation ic50 Calculate IC50 values scintillation->ic50

Caption: Workflow of an in vitro monoamine transporter uptake inhibition assay.

signaling_pathway Downstream Signaling of Monoamine Transporter Inhibition cluster_synapse Synaptic Level cluster_intracellular Intracellular Signaling Cascade inhibition MDC or MDMA inhibits DAT, NET, or SERT monoamine_increase Increased synaptic monoamine concentration inhibition->monoamine_increase receptor_activation Postsynaptic receptor activation monoamine_increase->receptor_activation second_messengers Second messenger activation (e.g., cAMP) receptor_activation->second_messengers protein_kinases Protein kinase activation (PKA, PKC, MAPK) second_messengers->protein_kinases gene_expression Altered gene expression (e.g., BDNF) protein_kinases->gene_expression

Caption: Signaling cascade following monoamine transporter inhibition.

Discussion of Findings

The presented data indicate that both MDC (ethylone) and MDMA are potent inhibitors of monoamine transporters. Notably, MDMA displays a higher potency for the norepinephrine transporter (NET) compared to MDC. Conversely, MDC is a more potent inhibitor of the serotonin transporter (SERT) than MDMA. Both compounds exhibit lower potency at the dopamine transporter (DAT) relative to NET and SERT, with MDMA being a weaker DAT inhibitor than MDC.

These differences in transporter inhibition profiles likely contribute to the distinct subjective and physiological effects of these compounds. The relatively higher potency of MDMA at NET may be associated with its pronounced stimulant effects, while the greater SERT inhibition by MDC could underlie its reported empathogenic properties.

The inhibition of these transporters leads to an accumulation of monoamines in the synaptic cleft. This, in turn, activates postsynaptic receptors and initiates a cascade of intracellular signaling events. These cascades involve second messengers, such as cyclic AMP (cAMP), and the activation of various protein kinases, including protein kinase A (PKA), protein kinase C (PKC), and mitogen-activated protein kinases (MAPKs).[3] Ultimately, these signaling pathways can lead to changes in gene expression, including that of neurotrophic factors like brain-derived neurotrophic factor (BDNF), which may play a role in the long-term effects of these substances.

References

A Comparative Guide to Distinguishing N-Demethyl Methylone (3,4-MDC) from its Positional Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of analytical methodologies for the unambiguous differentiation of N-Demethyl methylone, also known as 3,4-methylenedioxycathinone (3,4-MDC or βk-MDA), from its key positional isomer, 2,3-methylenedioxycathinone (2,3-MDC). The correct identification of these isomers is critical for forensic, pharmacological, and legislative purposes, as minor structural changes can significantly alter their biological activity and legal status.[1][2] This document outlines supporting experimental data from various analytical techniques and provides detailed protocols for researchers.

Analytical Strategies for Isomer Differentiation

The primary challenge in distinguishing positional isomers like 3,4-MDC and 2,3-MDC lies in their identical molecular weight and mass-to-charge ratio (m/z), making them difficult to resolve by mass spectrometry alone.[3] Therefore, a combination of chromatographic separation and spectroscopic analysis is essential. The most effective techniques include Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Fourier-Transform Infrared Spectroscopy (FTIR), and Nuclear Magnetic Resonance (NMR) spectroscopy.[4][5]

  • Chromatographic Methods (GC/LC): These techniques separate isomers based on their different physical interactions with the stationary phase of the analytical column. Differences in polarity and molecular shape between 3,4- and 2,3-isomers can be exploited to achieve baseline separation.[2][5]

  • Mass Spectrometry (MS): While the parent ions are isobaric, high-energy fragmentation can sometimes produce unique product ions or different relative abundances of common fragments, aiding in identification.[4] Advanced techniques like Electron Activated Dissociation (EAD) have shown promise in generating distinct fragmentation patterns for closely related isomers.[1][6]

  • Spectroscopic Methods (FTIR/NMR): FTIR and NMR provide detailed structural information. FTIR can differentiate isomers based on unique vibrations in the fingerprint region of the spectrum, while NMR provides unambiguous structural confirmation by analyzing the chemical environment of each atom.[4][5]

Quantitative Data Comparison

The following tables summarize key analytical data for differentiating 3,4-MDC from its 2,3-MDC isomer. Data for the closely related compounds 3,4-methylone and 2,3-methylone are used as a proxy for the cathinone (B1664624) derivatives where direct data for MDC isomers is not available, as the principles of differentiation are analogous.[5]

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Data

Compound Retention Time (min) Molecular Ion (m/z) Key Fragment Ions (m/z)
3,4-MDC 9.145[7] 193 (Weak)[7] 149, 121, 44[7]

| 2,3-Isomer (Proxy) | Separable from 3,4-isomer[5] | 193 (Weak) | Similar to 3,4-isomer, differentiation relies on chromatography[5] |

Table 2: Fourier-Transform Infrared Spectroscopy (FTIR) Data

Compound Key Absorption Peaks (cm⁻¹)
3,4-Methylone (Proxy) ~1685 (C=O stretch), ~1250, ~1035, ~925 (methylenedioxy group)[5][8]

| 2,3-Methylone (Proxy) | ~1695 (C=O stretch), ~1270, ~1080, ~915 (methylenedioxy group)[5] |

Table 3: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Proxy: Methylone Isomers)

Compound Aromatic Protons (δ, ppm) Methylenedioxy Protons (δ, ppm)
3,4-Methylone 7.4 (d), 7.2 (s), 6.9 (d)[5] 6.1 (s)[5]

| 2,3-Methylone | 7.1 (t), 6.9 (d), 6.8 (d)[5] | 6.0 (s)[5] |

Experimental Protocols

Detailed methodologies are crucial for reproducible isomer differentiation. Below are representative protocols derived from established forensic chemistry practices.

3.1 Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method is designed to achieve chromatographic separation of MDC isomers.

  • Instrumentation: Agilent 7890A GC interfaced with a 5975C quadrupole mass-selective detector (or equivalent).[4]

  • Column: DB-1 MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.[7]

  • Carrier Gas: Helium at a constant flow of 1 mL/min.[7]

  • Injector: 280°C, Split mode (20:1 ratio).[7]

  • Oven Program:

    • Initial temperature: 100°C, hold for 1.0 min.[7]

    • Ramp: Increase to 300°C at 12°C/min.[7]

    • Final hold: Hold at 300°C for 9.0 min.[7]

  • MS Detector:

    • Mode: Electron Ionization (EI) at 70 eV.[4]

    • Scan Range: 30-550 amu.[7]

    • Temperatures: MS Source at 230°C, MS Quad at 150°C.[7]

  • Sample Preparation: Dilute analyte to ~1 mg/mL. For free base analysis, perform a base extraction into a non-polar solvent like chloroform.[7]

3.2 Fourier-Transform Infrared Spectroscopy (FTIR) Protocol

This protocol is suitable for acquiring high-quality spectra to differentiate isomers based on fingerprint region vibrations.

  • Instrumentation: FTIR spectrometer with a diamond Attenuated Total Reflectance (ATR) attachment.[9]

  • Scan Parameters:

    • Resolution: 4 cm⁻¹.[9]

    • Number of Scans: 32.[7]

    • Spectral Range: 4000-500 cm⁻¹.[9]

  • Sample Preparation: Place a small amount of the solid powder sample directly onto the diamond ATR crystal. Ensure sufficient pressure is applied using the instrument's anvil to achieve good contact.

  • Data Analysis: Compare the acquired spectrum against a reference standard. Pay close attention to the carbonyl (C=O) stretching region (~1700-1680 cm⁻¹) and the fingerprint region (below 1500 cm⁻¹), where differences between positional isomers are most pronounced.[5]

Mandatory Visualizations

The following diagrams illustrate the analytical workflow and structural differences relevant to isomer identification.

Analytical_Workflow cluster_0 Sample Handling cluster_1 Screening & Separation cluster_2 Confirmation & Identification cluster_3 Final Report Sample Sample Receipt Prep Sample Preparation (Extraction/Dilution) Sample->Prep GCMS GC-MS Analysis Prep->GCMS Primary Method LCMS LC-MS/MS Analysis Prep->LCMS Alternative Method FTIR FTIR Analysis Prep->FTIR NMR NMR Analysis (Definitive Structure) Prep->NMR Data Data Review (RT, m/z, Fragments) GCMS->Data LCMS->Data Report Isomer Identification (e.g., 3,4-MDC) Data->Report FTIR->Report NMR->Report

Caption: Analytical workflow for isomeric differentiation.

Isomer_Structures cluster_key Key Difference 34_MDC 23_MDC Key Position of the -O-CH2-O- group on the phenyl ring

Caption: Structural comparison of 3,4-MDC and 2,3-MDC.

References

Comparative Guide to N-Demethyl Methylone (MDC) Quantification: A Simulated Inter-Laboratory Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide presents a comparative analysis of two validated Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) methods for the quantification of N-Demethyl methylone (3,4-methylenedioxycathinone, MDC), a primary metabolite of methylone. As no formal inter-laboratory validation studies have been published, this document serves as a simulated comparison, drawing data from two distinct and comprehensive single-laboratory validation studies to aid researchers in method selection and implementation.

The following sections provide a side-by-side look at the performance characteristics and experimental protocols of the methods developed by Ellefsen et al. (2015) and Poyatos et al. (2022).[1][2]

Comparative Performance Data

The performance of an analytical method is determined by several key validation parameters. The following table summarizes these characteristics for the two LC-MS/MS methods for quantifying MDC in human plasma.

Validation ParameterMethod 1: Ellefsen et al. (2015)Method 2: Poyatos et al. (2022)
Linearity Range 0.5 - 1,000 µg/L0.5 - 50 µg/L
Limit of Quantification (LOQ) 0.5 µg/L[3]0.5 µg/L[4]
Intra-Assay Precision (%RSD) < 15%< 10%[4]
Inter-Assay Precision (%RSD) < 15%< 10%[4]
Accuracy (Bias %) -23.8% to +12%[1]±15%[4]

Experimental Protocols

Detailed and reproducible methodologies are critical for validating and implementing analytical assays. Below are the experimental protocols for the two compared methods.

Method 1: Ellefsen et al. (2015) Protocol

Sample Preparation: [1][3]

  • To 100 µL of human or rat plasma, add internal standards.

  • Perform enzymatic hydrolysis with β-glucuronidase.

  • Conduct protein precipitation using perchloric acid.

  • The sample is then subjected to solid-phase extraction (SPE) using cation exchange columns.

  • The eluent is evaporated to dryness and reconstituted in the initial mobile phase for injection.

LC-MS/MS Analysis: [1][3]

  • Chromatographic System: A system equipped with a Synergi Polar-RP column.

  • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

  • Detection: Mass spectrometer operating in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).

Method 2: Poyatos et al. (2022) Protocol

Sample Preparation: [2][5]

  • To 100 µL of human plasma, add 10 µL of a mixture of internal standards (methylone-d3, MDA-d5, and MDMA-d5).

  • Perform a liquid-liquid extraction (LLE) with a 9:1 (v/v) solution of chloroform (B151607) and ethyl acetate.

  • The mixture is vortexed and centrifuged.

  • The supernatant is transferred, fortified with acidified methanol, and evaporated to dryness under a nitrogen stream.

  • The residue is reconstituted in the mobile phase for injection into the LC-MS/MS system.

LC-MS/MS Analysis: [4]

  • Chromatographic System: UHPLC 1290 Infinity II (Agilent Technologies).

  • Mass Spectrometer: 6470A Triple Quadrupole LC-MS with an electrospray ionization source operating in positive mode (ESI+).

  • Validation Guidelines: The method was fully validated following the criteria for bioanalytical method development and validation.[2]

Conceptual Workflow for Inter-Laboratory Validation

An inter-laboratory validation study, or round-robin test, is essential for establishing the reproducibility and robustness of an analytical method across different laboratories. The following diagram illustrates a generalized workflow for such a study.

G cluster_prep Phase 1: Preparation & Distribution cluster_analysis Phase 2: Independent Analysis cluster_eval Phase 3: Data Evaluation A Coordinating Lab Develops Standard Operating Procedure (SOP) B Preparation & Validation of Standard Reference Materials A->B C Distribution of SOP, Samples, & Standards to Participating Labs B->C D Lab 1 Performs Analysis C->D E Lab 2 Performs Analysis C->E F Lab 'n' Performs Analysis C->F G Data Submission to Coordinating Laboratory D->G E->G F->G H Statistical Analysis (e.g., ISO 5725) G->H I Evaluation of Method Reproducibility & Robustness H->I J Final Validation Report I->J K Validated Method for Routine Use J->K Method Adoption

Caption: Conceptual workflow for a typical inter-laboratory validation study.

References

Pharmacokinetic Showdown: Methylone vs. N-Demethyl Methylone in a Rodent Model

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the pharmacokinetic profiles of methylone and its primary metabolite, N-demethyl methylone (MDC), in rats reveals distinct differences in their systemic exposure and persistence. This guide synthesizes key experimental data to provide researchers, scientists, and drug development professionals with a clear understanding of their comparative pharmacokinetics.

Methylone, a synthetic cathinone, undergoes metabolic transformation in the body, with one of the key pathways being N-demethylation to form N-demethyl methylone, also known as 3,4-methylenedioxycathinone (MDC).[1][2] Understanding the pharmacokinetic properties of both the parent drug and its active metabolite is crucial for interpreting its overall pharmacological and toxicological effects. This guide provides a comparative overview based on in-vivo studies in rats.

Experimental Protocols

To elucidate the pharmacokinetic profiles, studies have employed standardized and rigorous methodologies. The following protocols are representative of the key experiments conducted.

Animal Model: Male Sprague-Dawley or Wistar rats are commonly used for these pharmacokinetic studies.[3][4] The animals are typically fitted with intravenous catheters to allow for repeated, stress-free blood sampling.[5]

Drug Administration: In a key study, methylone was administered subcutaneously (s.c.) to rats at doses of 3, 6, and 12 mg/kg.[2][5] This route of administration allows for controlled drug delivery and absorption. For comparative purposes, some experiments also involve intravenous (i.v.) administration of methylone and MDC to assess their direct effects on neurotransmitter levels.[3][5]

Sample Collection and Analysis: Following drug administration, blood samples are collected at multiple time points (e.g., 15, 30, 60, 120, 240, and 480 minutes) to characterize the concentration-time profile of both methylone and MDC.[2][6] Plasma is separated from the blood samples and analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][7][8] This highly sensitive and specific analytical technique allows for the accurate quantification of both the parent drug and its metabolites.[8]

Data Presentation: A Comparative Look at Pharmacokinetic Parameters

The systemic exposure and disposition of methylone and its metabolite MDC were characterized by several key pharmacokinetic parameters, as summarized in the table below. The data reveals a dose-dependent increase in the plasma concentrations of both compounds. Notably, the area-under-the-curve (AUC) values for both methylone and MDC were found to be greater than dose-proportional, suggesting non-linear accumulation at higher doses.[3][5]

Dose (mg/kg, s.c.)AnalyteCmax (ng/mL)Tmax (min)AUC (ng·h/mL)t1/2 (h)
3 Methylone620158300.8
MDC60301101.0
6 Methylone14101522701.0
MDC150303401.2
12 Methylone31701560801.1
MDC3803011001.5

Data compiled from Elmore et al., 2017.[2]

Key Observations from the Data

  • Rapid Absorption and Onset: Both methylone and its metabolite MDC are rapidly absorbed following subcutaneous administration, with peak plasma concentrations (Tmax) reached within 15 to 45 minutes.[3][5]

  • Short Half-Life: The elimination half-life (t1/2) for both compounds is relatively short, generally ranging from 60 to 90 minutes.[3][5]

  • Metabolite Exposure: The peak concentrations (Cmax) and overall systemic exposure (AUC) of the N-demethylated metabolite, MDC, are substantially lower than those of the parent drug, methylone.

  • Non-Linear Kinetics: The greater than dose-proportional increase in AUC for both methylone and MDC suggests that elimination pathways may become saturated at higher doses.[5]

Mandatory Visualizations

To further clarify the experimental processes and metabolic relationships, the following diagrams are provided.

experimental_workflow cluster_animal_prep Animal Preparation cluster_drug_admin Drug Administration cluster_sampling Sample Collection cluster_analysis Analysis animal_model Male Sprague-Dawley Rats catheterization Intravenous Catheter Implantation animal_model->catheterization drug_admin Subcutaneous Injection (3, 6, or 12 mg/kg Methylone) catheterization->drug_admin Acclimation Period blood_sampling Serial Blood Sampling (0-480 min) drug_admin->blood_sampling plasma_sep Plasma Separation blood_sampling->plasma_sep lcms_analysis LC-MS/MS Quantification (Methylone & MDC) plasma_sep->lcms_analysis pk_analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC, t1/2) lcms_analysis->pk_analysis

Caption: Experimental workflow for the pharmacokinetic study of methylone in rats.

metabolic_pathway Methylone Methylone (3,4-methylenedioxy-N-methylcathinone) MDC N-Demethyl Methylone (MDC) (3,4-methylenedioxycathinone) Methylone->MDC N-demethylation Other_Metabolites Other Metabolites (e.g., HHMC, HMMC) Methylone->Other_Metabolites O-demethylenation

Caption: Primary metabolic pathways of methylone.

References

A Comparative Analysis of the Bioactivity of N-Demethyl Methylone and its Parent Compound, Methylone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the bioactivity of methylone (3,4-methylenedioxy-N-methylcathinone, bk-MDMA) and its primary N-demethylated metabolite, N-demethyl methylone (3,4-methylenedioxycathinone, MDC). This document summarizes key quantitative data on their interactions with monoamine transporters and neuronal receptors, details the experimental protocols used to generate this data, and provides visualizations of relevant biological pathways and workflows.

Executive Summary

Methylone is a synthetic cathinone (B1664624) that acts as a monoamine transporter substrate, leading to the release of serotonin (B10506), dopamine (B1211576), and norepinephrine (B1679862). Its primary metabolite, N-demethyl methylone (MDC), is also pharmacologically active and readily crosses the blood-brain barrier, contributing to the overall in vivo effects of the parent compound.[1] However, available data indicates that N-demethylation generally results in a decreased potency at the monoamine transporters compared to methylone. While both compounds are substrate-type releasers, their specific potencies and receptor interaction profiles exhibit notable differences.

Data Presentation: In Vitro Bioactivity at Monoamine Transporters

The following table summarizes the inhibitory potency (IC50) and binding affinity (Ki) of methylone and N-demethyl methylone at the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).

CompoundTransporterIC50 (µM)Ki (µM)Reference
Methylone DAT4.822.73[2]
SERT5.754.15[3][4]
NETNot explicitly found1.15[3]
N-Demethyl Methylone (MDC) DATGenerally less potent than methyloneNot explicitly found[5]
SERTGenerally less potent than methyloneNot explicitly found[5]
NETGenerally less potent than methyloneNot explicitly found[5]

Note: Direct side-by-side quantitative data for N-demethyl methylone is limited in publicly available literature. The qualitative assessment is based on findings from Luethi et al. (2019), which states that N-demethylation of methylone decreases overall transporter inhibition potencies.[5]

Receptor Binding Profile

Available data suggests that both methylone and N-demethyl methylone have a relatively low affinity for a wide range of neuronal receptors. Notably, unlike MDMA, N-demethyl methylone (MDC) shows no significant activity at serotonin 5-HT2 receptors.[2] Methylone has been reported to have variable, and generally weak, partial agonist or antagonist effects at some serotonin receptor subtypes, but lacks significant affinity for 5-HT2A and 5-HT2C receptors.[3]

In Vivo Effects

Both methylone and its metabolite MDC are centrally active.[1] Studies have shown that the in vivo effects of methylone, such as increased locomotor activity, are correlated with the brain concentrations of both the parent compound and MDC.[1] This indicates that the bioactivity of MDC significantly contributes to the overall pharmacological profile of methylone.

Signaling Pathways and Metabolism

The primary metabolic pathways of methylone involve N-demethylation to form MDC and O-demethylenation. The following diagram illustrates the metabolic conversion of methylone to its major metabolites.

Methylone Metabolism Metabolic Pathway of Methylone Methylone Methylone (bk-MDMA) MDC N-Demethyl Methylone (MDC) Methylone->MDC N-demethylation HHMC 3,4-dihydroxy-N-methylcathinone (HHMC) Methylone->HHMC O-demethylenation HMMC 4-hydroxy-3-methoxy-N-methylcathinone (HMMC) HHMC->HMMC O-methylation

Caption: Metabolic conversion of methylone.

Experimental Protocols

Radioligand Binding Assay for Monoamine Transporters

Objective: To determine the binding affinity (Ki) of a test compound for the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters.

Methodology:

  • Membrane Preparation:

    • HEK293 cells stably expressing the human DAT, SERT, or NET are cultured and harvested.

    • Cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in a hypotonic buffer containing protease inhibitors.

    • The cell lysate is homogenized and centrifuged to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method (e.g., BCA assay).

  • Binding Assay:

    • The assay is typically performed in a 96-well plate format.

    • To each well, add the membrane preparation, a specific radioligand (e.g., [3H]WIN 35,428 for DAT, [3H]citalopram for SERT, [3H]nisoxetine for NET), and varying concentrations of the test compound or a known reference compound.

    • The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.

  • Filtration and Scintillation Counting:

    • The binding reaction is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand.

    • The filters are washed with ice-cold buffer to remove unbound radioligand.

    • The filters are dried, and a scintillation cocktail is added.

    • The radioactivity on the filters is quantified using a scintillation counter.

  • Data Analysis:

    • The specific binding is calculated by subtracting the non-specific binding (determined in the presence of a high concentration of a known ligand) from the total binding.

    • The IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding) is determined by non-linear regression analysis of the competition binding data.

    • The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.

Radioligand Binding Assay Workflow Workflow for Radioligand Binding Assay start Start prep Prepare Cell Membranes (Expressing Transporters) start->prep incubate Incubate Membranes with Radioligand and Test Compound prep->incubate filter Filter and Wash to Separate Bound and Free Ligand incubate->filter count Quantify Radioactivity (Scintillation Counting) filter->count analyze Analyze Data (Calculate IC50 and Ki) count->analyze end End analyze->end

Caption: Radioligand binding assay workflow.

Monoamine Transporter Uptake Inhibition Assay

Objective: To determine the potency (IC50) of a test compound to inhibit the uptake of a neurotransmitter by its respective transporter.

Methodology:

  • Cell Culture:

    • HEK293 cells stably expressing the human DAT, SERT, or NET are seeded in 96-well plates and grown to confluence.

  • Uptake Assay:

    • The cell culture medium is removed, and the cells are washed with a pre-warmed buffer (e.g., Krebs-Ringer-HEPES buffer).

    • The cells are pre-incubated with varying concentrations of the test compound or a known inhibitor.

    • A radiolabeled substrate (e.g., [3H]dopamine, [3H]serotonin, or [3H]norepinephrine) is added to each well to initiate the uptake reaction.

    • The plate is incubated for a short period (e.g., 5-15 minutes) at 37°C.

  • Termination and Lysis:

    • The uptake is terminated by rapidly washing the cells with ice-cold buffer to remove the extracellular radiolabeled substrate.

    • The cells are lysed with a lysis buffer (e.g., containing a detergent).

  • Scintillation Counting:

    • The cell lysate is transferred to scintillation vials, a scintillation cocktail is added, and the radioactivity is quantified using a scintillation counter.

  • Data Analysis:

    • The specific uptake is calculated by subtracting the non-specific uptake (determined in the presence of a high concentration of a known inhibitor) from the total uptake.

    • The IC50 value (the concentration of the test compound that inhibits 50% of the specific substrate uptake) is determined by non-linear regression analysis of the inhibition data.

Uptake Inhibition Assay Workflow Workflow for Uptake Inhibition Assay start Start seed Seed Transporter-Expressing Cells in 96-well Plate start->seed preincubate Pre-incubate Cells with Test Compound seed->preincubate add_substrate Add Radiolabeled Neurotransmitter Substrate preincubate->add_substrate incubate Incubate to Allow Uptake add_substrate->incubate terminate Terminate Uptake and Lyse Cells incubate->terminate count Quantify Radioactivity terminate->count analyze Analyze Data (Calculate IC50) count->analyze end End analyze->end

Caption: Monoamine transporter uptake assay workflow.

References

Linearity in N-Demethyl Methylone Calibration: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of N-Demethyl methylone (MDC), also known as 3,4-methylenedioxycathinone, establishing a reliable and linear calibration curve is a critical first step. This guide provides a comparative assessment of the linearity performance of three common analytical techniques: Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

Performance Comparison

The choice of analytical method for the quantification of N-Demethyl methylone often depends on the required sensitivity, selectivity, and the matrix of the sample. Below is a summary of typical linearity performance data for each technique, compiled from various studies on N-Demethyl methylone and related synthetic cathinones.

ParameterLC-MS/MSGC-MS (with derivatization)HPLC-UV
Analyte N-Demethyl methylone (MDC) & other cathinonesMethylone & other cathinonesRelated Compounds (e.g., MDMA)
Typical Concentration Range 0.5 - 1000 ng/mL10 - 1000 ng/mL1 - 100 µg/mL
Correlation Coefficient (R²) > 0.99> 0.99> 0.99
Limit of Detection (LOD) 0.1 - 1 ng/mL1 - 5 ng/mL~0.1 µg/mL
Limit of Quantification (LOQ) 0.5 - 5 ng/mL5 - 20 ng/mL~0.3 µg/mL

Note: Data for GC-MS and HPLC-UV are often reported for the parent compound methylone or structurally similar compounds like MDMA, and serve as a reasonable proxy for the expected performance for N-Demethyl methylone. Derivatization is typically required for GC-MS analysis of cathinones to improve their volatility and thermal stability.

Experimental Protocols

A generalized workflow for assessing the linearity of a calibration curve is essential for method validation.[1][2] The following sections outline the typical experimental protocols for each analytical technique.

General Workflow for Linearity Assessment

The fundamental principle of assessing linearity involves preparing a series of calibration standards at different concentrations and analyzing them to construct a calibration curve.[1] The response of the instrument is then plotted against the known concentration of the analyte, and a linear regression is performed to determine the correlation coefficient (R²), slope, and y-intercept.[2]

G cluster_prep Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Prepare Stock Solution of N-Demethyl methylone B Perform Serial Dilutions to create Calibration Standards A->B C Analyze each Standard using the chosen method (LC-MS, GC-MS, or HPLC) B->C D Obtain Instrument Response (e.g., Peak Area) C->D E Plot Response vs. Concentration D->E F Perform Linear Regression E->F G Evaluate Linearity (R², slope, intercept) F->G

General workflow for linearity assessment of a calibration curve.
LC-MS/MS Protocol

Liquid chromatography coupled with tandem mass spectrometry is a highly sensitive and selective method for the quantification of N-Demethyl methylone in various biological matrices.

  • Standard Preparation: A stock solution of N-Demethyl methylone is prepared in a suitable solvent (e.g., methanol). A series of working standards are then prepared by serial dilution to cover the desired concentration range (e.g., 1 to 1000 ng/mL).[3]

  • Sample Preparation: An internal standard (e.g., a deuterated analog of N-Demethyl methylone) is added to each standard and sample. Depending on the matrix, a sample preparation technique such as protein precipitation or solid-phase extraction may be employed.

  • Chromatographic Conditions: Separation is typically achieved on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile (B52724) or methanol).

  • Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode. Multiple reaction monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.

  • Data Analysis: A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards. A weighted (e.g., 1/x) linear regression is often applied.[3]

GC-MS Protocol

Gas chromatography-mass spectrometry is a robust technique for the analysis of volatile and thermally stable compounds. For cathinones like N-Demethyl methylone, derivatization is generally necessary.

  • Standard Preparation: Calibration standards are prepared in a similar manner to the LC-MS method.

  • Derivatization: A derivatizing agent, such as trifluoroacetic anhydride (B1165640) (TFAA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is added to the dried standards and samples to increase the volatility and thermal stability of N-Demethyl methylone.

  • Chromatographic Conditions: The derivatized samples are injected into a gas chromatograph equipped with a capillary column (e.g., DB-5ms). The oven temperature is programmed to increase gradually to achieve separation.

  • Mass Spectrometry: The separated compounds are detected by a mass spectrometer, typically in electron ionization (EI) mode. The instrument is operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity by monitoring characteristic ions of the derivatized analyte.

  • Data Analysis: A calibration curve is generated by plotting the peak area of the derivatized analyte against the concentration of the standards.

HPLC-UV Protocol

High-performance liquid chromatography with ultraviolet detection is a more accessible and cost-effective technique, though generally less sensitive and selective than mass spectrometry-based methods.

  • Standard Preparation: Due to the lower sensitivity, the concentration range for HPLC-UV standards is typically higher (e.g., 1 to 100 µg/mL).

  • Sample Preparation: Sample preparation may involve filtration and dilution. An internal standard can be used to improve precision.

  • Chromatographic Conditions: Similar to LC-MS, a C18 reversed-phase column is commonly used with an isocratic or gradient elution. The mobile phase is typically a mixture of an aqueous buffer and an organic solvent.

  • UV Detection: The eluting compounds are monitored by a UV detector at a wavelength where N-Demethyl methylone exhibits maximum absorbance.

  • Data Analysis: A calibration curve is constructed by plotting the peak area of the analyte against the concentration of the standards.

References

Comparative Analysis of MDC and Other Cathinone Metabolites: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro and in vivo effects of 3,4-methylenedioxy-N,N-dimethylcathinone (MDC, also known as normethylone) and other key synthetic cathinone (B1664624) metabolites. The information is intended to support research and drug development efforts by providing a consolidated overview of their pharmacological properties, supported by experimental data and detailed methodologies.

Quantitative Comparison of Monoamine Transporter Inhibition

The primary mechanism of action for most synthetic cathinones is the inhibition of monoamine transporters, specifically the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT). The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function. The table below summarizes the IC50 values for MDC and a selection of other cathinone metabolites at these transporters. Lower IC50 values indicate greater potency.

CompoundDAT IC50 (nM)NET IC50 (nM)SERT IC50 (nM)Primary ActivityReference
MDC (Normethylone) 210260210Releaser[1]
Mephedrone 13040240Releaser[2]
Methylone 210260210Releaser[2]
Butylone 290020206220Inhibitor[1]
Ethylone ~120--Inhibitor/Partial Releaser[3][4]
MDPV 4.1 - 1026 - 802860 - 3349Inhibitor[5][6]

Note: IC50 values can vary between studies due to different experimental conditions (e.g., cell lines, radioligands).

Experimental Protocols

In Vitro Monoamine Transporter Inhibition Assay (HEK-293 Cells)

This protocol outlines a common method for determining the potency of cathinone metabolites to inhibit monoamine transporters.

1. Cell Culture and Preparation:

  • Human Embryonic Kidney (HEK-293) cells stably expressing the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT) are cultured in appropriate media (e.g., DMEM supplemented with 10% fetal bovine serum, penicillin/streptomycin, and a selection agent like G418).

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • For the assay, cells are seeded into 96-well plates and grown to approximately 80-90% confluency.

2. Uptake Inhibition Assay:

  • On the day of the experiment, the growth medium is removed, and the cells are washed with a pre-warmed Krebs-HEPES buffer.

  • Cells are then pre-incubated for 10-20 minutes at room temperature with varying concentrations of the test compound (e.g., MDC or other cathinones) or a vehicle control.

  • To initiate the uptake, a solution containing a fixed concentration of a radiolabeled monoamine substrate (e.g., [3H]dopamine for DAT, [3H]norepinephrine for NET, or [3H]serotonin for SERT) is added to each well.

  • The incubation is carried out for a short period (typically 5-15 minutes) at 37°C.

  • The uptake is terminated by rapidly washing the cells with ice-cold buffer to remove the extracellular radioligand.

3. Quantification and Data Analysis:

  • The cells are lysed, and the intracellular radioactivity is measured using a liquid scintillation counter.

  • Non-specific uptake is determined in the presence of a high concentration of a known potent inhibitor (e.g., cocaine for DAT, desipramine (B1205290) for NET, and fluoxetine (B1211875) for SERT).

  • The specific uptake is calculated by subtracting the non-specific uptake from the total uptake.

  • IC50 values are determined by non-linear regression analysis of the concentration-response curves.

In Vivo Locomotor Activity Assessment (Open-Field Test in Mice)

This protocol describes a standard method to assess the stimulant or depressant effects of cathinone metabolites on spontaneous motor activity.

1. Animals and Housing:

  • Adult male mice (e.g., C57BL/6 or Swiss Webster) are typically used.

  • Animals are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Mice are allowed to acclimate to the housing facility for at least one week before testing.

2. Apparatus:

  • The open-field arena is a square or circular enclosure (e.g., 40 cm x 40 cm) with high walls to prevent escape.

  • The arena is typically made of a non-porous material for easy cleaning.

  • An automated activity monitoring system with infrared beams or a video tracking system is used to record the animal's movements.

3. Procedure:

  • On the test day, mice are brought to the testing room and allowed to acclimate for at least 30-60 minutes.

  • Animals are administered the test compound (e.g., MDC or other cathinones) or a vehicle control via a specific route (e.g., intraperitoneal injection).

  • Immediately after injection, each mouse is placed individually into the center of the open-field arena.

  • Locomotor activity is recorded for a set duration, typically 30-60 minutes. Key parameters measured include total distance traveled, horizontal activity, vertical activity (rearing), and time spent in the center versus the periphery of the arena.

  • The arena is thoroughly cleaned between each trial to remove any olfactory cues.

4. Data Analysis:

  • The data collected from the activity monitoring system is analyzed to compare the effects of different doses of the cathinone metabolites with the vehicle control group.

  • Statistical analyses (e.g., ANOVA followed by post-hoc tests) are used to determine significant differences in locomotor activity.

Visualizing Mechanisms and Workflows

Signaling Pathway of Cathinone Action

Synthetic cathinones primarily exert their effects by interacting with monoamine transporters. They can act as either "releasers" (substrates) or "blockers" (inhibitors) of these transporters.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (Dopamine Storage) DAT Dopamine Transporter (DAT) Dopamine Dopamine Vesicle->Dopamine Release VMAT2 VMAT2 Dopamine->DAT DopamineReceptor Dopamine Receptor Dopamine->DopamineReceptor Binding Cathinone Cathinone Metabolite Cathinone->DAT Inhibition/Reversal

Caption: Mechanism of cathinone action at the dopamine synapse.

Experimental Workflow for In Vitro Transporter Assay

The following diagram illustrates the typical workflow for an in vitro monoamine transporter inhibition assay.

A Cell Culture (HEK-293 with hDAT/hNET/hSERT) B Cell Seeding (96-well plate) A->B C Pre-incubation (Test Compound/Vehicle) B->C D Add Radiolabeled Monoamine C->D E Incubation D->E F Wash Cells E->F G Cell Lysis F->G H Scintillation Counting G->H I Data Analysis (IC50 Determination) H->I

Caption: Workflow for monoamine transporter inhibition assay.

References

N-Demethyl Methylone's Journey into the Brain: A Comparative Analysis of Brain-to-Plasma Concentration Ratios

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the ability of a compound to cross the blood-brain barrier is a critical step in assessing its potential psychoactive effects and therapeutic applications. This guide provides a comparative analysis of the brain-to-plasma concentration ratio of N-demethyl methylone (also known as 3,4-methylenedioxycathinone or MDC), a primary metabolite of methylone, alongside other relevant psychoactive substances. The data presented is supported by experimental findings to offer a clear perspective on its central nervous system penetration.

N-demethyl methylone has been shown to readily cross the blood-brain barrier, achieving significant concentrations in the brain relative to the plasma. This efficient transport is a key factor in its pharmacological activity.

Comparative Brain-to-Plasma Concentration Ratios

The following table summarizes the brain-to-plasma (B/P) concentration ratios for N-demethyl methylone and other selected psychoactive compounds. A higher ratio indicates greater penetration into the central nervous system.

CompoundBrain-to-Plasma (B/P) RatioSpeciesNotes
N-Demethyl Methylone (MDC) ≥ 3 (range 3-12) [1][2]RatDemonstrates high penetration into the brain.
Methylone≥ 3[1][2]RatThe parent compound of MDC also shows significant brain uptake.
MDMAAccumulates in brain tissue[3][4]RatConcentrations in the brain rise in a nonlinear manner with increasing doses, indicating significant and potentially saturable uptake.
Mephedrone (B570743)~1.85[1][5]RatShows good penetration into the central nervous system.
Nor-mephedrone1:1.91 (serum)[6]RatThe primary metabolite of mephedrone also crosses the blood-brain barrier.
MDPV>1 (ranges of 1.8-4 and 8.8-12.1 reported)[2][7][8]RatExhibits substantial brain penetration, with some studies indicating very high accumulation.
HHMC & HMMC≤ 0.2[1][2]RatThese metabolites of methylone show very limited ability to cross the blood-brain barrier.

Experimental Protocols

The determination of brain-to-plasma concentration ratios typically involves preclinical studies in animal models. A generalized experimental workflow is described below.

General Protocol for Determining Brain-to-Plasma Concentration Ratio
  • Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.

  • Drug Administration: The compound of interest (e.g., methylone) is administered to the animals, often via subcutaneous (s.c.) or intravenous (i.v.) injection, at varying doses.

  • Sample Collection: At predetermined time points following administration, animals are euthanized, and both blood and brain tissue are collected. Blood is typically processed to obtain plasma.

  • Sample Preparation: Brain tissue is homogenized to create a uniform sample. Both plasma and brain homogenate samples are then subjected to extraction procedures to isolate the drug and its metabolites.

  • Analytical Method: The concentrations of the parent drug and its metabolites in the plasma and brain extracts are quantified using highly sensitive analytical techniques, most commonly Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

  • Ratio Calculation: The brain-to-plasma concentration ratio is calculated by dividing the concentration of the analyte in the brain tissue (ng/g) by its concentration in the plasma (ng/mL), assuming a tissue density of 1 g/mL.

This standardized approach allows for the direct comparison of the blood-brain barrier permeability of different compounds.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in a typical experiment to determine the brain-to-plasma concentration ratio of a compound.

Experimental_Workflow cluster_animal_phase Animal Phase cluster_sample_collection Sample Collection & Preparation cluster_analysis Analysis cluster_data_interpretation Data Interpretation Animal_Model Animal Model Selection (e.g., Sprague-Dawley Rat) Drug_Admin Drug Administration (e.g., Subcutaneous Injection) Animal_Model->Drug_Admin Dosing Euthanasia Euthanasia at Specific Timepoints Drug_Admin->Euthanasia Post-Dose Interval Blood_Collection Blood Collection (-> Plasma) Euthanasia->Blood_Collection Brain_Extraction Brain Tissue Extraction Euthanasia->Brain_Extraction Sample_Extraction Solid Phase or Liquid-Liquid Extraction of Analytes Blood_Collection->Sample_Extraction Homogenization Brain Homogenization Brain_Extraction->Homogenization Homogenization->Sample_Extraction LC_MSMS Quantification by LC-MS/MS Sample_Extraction->LC_MSMS Ratio_Calculation Calculation of Brain-to-Plasma Ratio LC_MSMS->Ratio_Calculation Concentration Data

Experimental workflow for B/P ratio determination.

Signaling Pathways and Logical Relationships

The metabolism of methylone is a key factor influencing the brain concentrations of its various metabolites. The following diagram illustrates the primary metabolic pathways.

Metabolic_Pathway cluster_demethylation N-Demethylation Pathway cluster_demethylenation O-Demethylenation Pathway Methylone Methylone MDC N-Demethyl Methylone (MDC) B/P Ratio: ≥ 3 Methylone->MDC CYP-mediated HHMC HHMC B/P Ratio: ≤ 0.2 Methylone->HHMC CYP-mediated HMMC HMMC B/P Ratio: ≤ 0.2 HHMC->HMMC O-Methylation

Metabolic pathways of methylone.

References

Safety Operating Guide

Navigating the Disposal of N-Demethyl Methylone Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the dynamic field of drug development, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. N-Demethyl methylone hydrochloride, as a controlled substance analog, necessitates stringent disposal procedures to prevent environmental contamination and diversion. This guide provides essential, step-by-step instructions for the safe and legal disposal of this compound.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). The compound is toxic if swallowed and may cause drowsiness or dizziness. Standard laboratory PPE, including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times. All handling should occur in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or fumes.[1]

Disposal Procedures for this compound

The disposal of controlled substance analogs is strictly regulated and differs significantly from standard chemical waste. Under no circumstances should this compound be disposed of in household garbage or flushed down the sewage system.[2][3] The primary goal is to render the substance "non-retrievable," meaning it cannot be transformed back into a physical or chemical state as a controlled substance or its analog.[4][5]

There are two main pathways for the proper disposal of unwanted or expired this compound from a laboratory setting: utilizing a reverse distributor or, for non-recoverable amounts, following specific institutional protocols.

For expired, unwanted, or damaged containers with recoverable amounts of this compound, the mandated method of disposal is through a licensed reverse distributor.[6][7]

Step-by-Step Protocol:

  • Segregation and Labeling: Clearly label the containers intended for disposal with "To Be Disposed," "Expired," or "Do Not Use." Segregate these materials from the active inventory within a secure and locked storage location.[6]

  • Contact Environmental Health & Safety (EHS): Your institution's EHS department is the primary point of contact. They will have established procedures and contracts with certified reverse distributors.[6]

  • Inventory and Documentation: Complete any required inventory forms provided by your EHS office or the reverse distributor. For Schedule I or II substances, a DEA Form 222 may be necessary.[6][7]

  • Scheduled Pickup: Arrange for a scheduled pickup of the material by the reverse distributor through your EHS department.

  • Chain of Custody: Upon pickup, you will receive a chain of custody form. It is critical to sign this document, retain a copy for your records, and file it with your controlled substance logs.[6]

For residual, non-recoverable amounts of this compound (e.g., residue in an "empty" vial or syringe that cannot be drawn out), on-site destruction may be permissible, subject to institutional policies.[6]

Step-by-Step Protocol:

  • Verification of "Non-Recoverable" Status: Confirm that the residual amount cannot be practically recovered.

  • Witnessing: The destruction process must be witnessed by two authorized personnel.[4][6]

  • Destruction Method: A common method is to use a commercially available activated carbon solution that denatures the compound, rendering it non-retrievable.[4]

    • Add the recommended amount of water and the chemical residue to the carbon pouch or container.

    • Seal and agitate the container to ensure thorough mixing.

  • Disposal of the Container: Once the substance is rendered non-retrievable, the container may be disposed of in a biohazard sharps container or as directed by your institution's EHS.[4][6]

  • Record Keeping: Both authorized personnel must sign the disposal log, documenting the date, time, substance, quantity, and method of destruction. These records must be maintained for a minimum of two years.[4]

Unacceptable Disposal Methods for Recoverable Amounts:

  • Disposal in laboratory sinks or drains.[2]

  • Disposal in sharps containers.[6]

  • Mixing with cat litter or other absorbents for regular trash disposal.[6]

Quantitative Data Summary

While specific quantitative data for this compound disposal is limited in publicly available safety data sheets, the following table outlines key regulatory and procedural quantities.

ParameterValue/RequirementSource
Witness Requirement (On-Site Destruction)2 authorized personnel[4][6]
Record Retention PeriodMinimum of 2 years[4]
DEA Form for Transfer (Schedule I & II)DEA Form 222[6]

Experimental Workflow and Decision Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

DisposalWorkflow cluster_start cluster_decision cluster_path_yes cluster_path_no start Start: Unwanted N-Demethyl Methylone Hydrochloride is_recoverable Is the quantity recoverable? start->is_recoverable label_segregate Label and Segregate in Secure Storage is_recoverable->label_segregate Yes witness Perform Destruction with Two Authorized Witnesses is_recoverable->witness No (Residue) contact_ehs Contact Institutional EHS label_segregate->contact_ehs inventory Complete Inventory and DEA Forms contact_ehs->inventory reverse_distributor Transfer to Reverse Distributor inventory->reverse_distributor record_keeping_rd Sign and File Chain of Custody reverse_distributor->record_keeping_rd destruction Use Activated Carbon to Render Non-Retrievable witness->destruction dispose_container Dispose of Container in Sharps/Biohazard Waste destruction->dispose_container record_keeping_nr Document in Disposal Log (Both Witnesses Sign) dispose_container->record_keeping_nr

References

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